Methyl 3-ethynylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXZMLZQQWVSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460794 | |
| Record name | Methyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-06-9 | |
| Record name | Methyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylbenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-ethynylbenzoate (CAS: 10602-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethynylbenzoate is a versatile bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a methyl ester and a terminal alkyne on a benzene ring, provides two reactive sites for a variety of chemical transformations. The ethynyl group, in particular, serves as a valuable handle for the introduction of molecular complexity through reactions such as the Sonogashira coupling, click chemistry, and various cyclization reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and analytical characteristics of this compound is essential for its effective use in research and development.
Key Properties
| Property | Value | Reference |
| CAS Number | 10602-06-9 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Off-white to brown solid | |
| Melting Point | 53.5-55 °C | |
| Boiling Point | 251.1 ± 23.0 °C (Predicted) | |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Spectroscopic Data
The structural elucidation of this compound is confirmed by the following spectroscopic data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.17 (t, J = 1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (td, J = 7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H).[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]
Sonogashira Coupling: A Preferred Synthetic Route
The Sonogashira coupling offers a direct and high-yielding pathway to this compound, typically starting from methyl 3-bromobenzoate and a protected or terminal alkyne. A common strategy involves the use of ethynyltrimethylsilane, followed by a deprotection step.
Detailed Experimental Protocol: Sonogashira Coupling
The following protocol is a representative example for the synthesis of this compound:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base: Add anhydrous and degassed solvent, such as tetrahydrofuran (THF) or triethylamine. Triethylamine can often serve as both the solvent and the base.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield methyl 3-((trimethylsilyl)ethynyl)benzoate.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol. Add a base, for instance, potassium carbonate (2.0 eq), and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture with a mild acid, remove the solvent under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.
The Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Applications in Drug Discovery and Development
The rigid, linear geometry of the ethynyl group makes it an attractive linker in drug design, allowing for precise positioning of pharmacophoric groups. This compound serves as a key building block for the synthesis of a variety of biologically active molecules. The introduction of a methyl group can also modulate the physicochemical and pharmacokinetic properties of a drug candidate.[4]
Role as a Versatile Intermediate
-
Synthesis of Heterocycles: The alkyne functionality can participate in various cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in many approved drugs.
-
Bioisosteric Replacement: The ethynylbenzoate moiety can act as a bioisostere for other aromatic or heteroaromatic systems, enabling the fine-tuning of a molecule's properties.
-
Linker for PROTACs and Molecular Probes: The linear nature of the alkyne makes it an ideal component for constructing linkers in Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous compounds under investigation. For instance, derivatives of methyl 3-aminobenzoate, a close structural analog, have been identified as potent dual inhibitors of malate dehydrogenase (MDH1 and MDH2), highlighting the potential of this substitution pattern in targeting cancer metabolism.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its readily accessible reactive handles, the methyl ester and the terminal alkyne, allow for a wide range of chemical modifications. The Sonogashira coupling provides a robust and efficient method for its synthesis, enabling its incorporation into complex molecular architectures. As the demand for novel chemical entities continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase, making this compound a key compound in the synthetic chemist's toolbox.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
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PubChem. Methyl 3-ethynyl-4-methylbenzoate. Available at: [Link]
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MySkinRecipes. Methyl 3-ethynyl-4-methylbenzoate. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]
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Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]
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PubMed. [Application of methyl in drug design]. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 640163, Methyl 4-ethynylbenzoate. Available at: [Link]
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PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
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Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available at: [Link]
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PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Available at: [Link]
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- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-ethynylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethynylbenzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, incorporating a methyl ester, an aromatic ring, and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular architectures. The methyl ester provides a site for hydrolysis or amidation, the phenyl ring serves as a rigid core for spatial orientation of substituents, and the terminal ethynyl group acts as a reactive handle for a variety of powerful coupling reactions. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthesis protocol, and its strategic application in the drug discovery process, grounded in established scientific principles.
Section 1: Chemical Identity and Core Properties
This compound is a solid at room temperature. Its identity is defined by the unique arrangement of its ten carbon, eight hydrogen, and two oxygen atoms.
Caption: Chemical structure of this compound.
The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonym | 3-(Methoxycarbonyl)phenylacetylene | |
| CAS Number | 10602-06-9 | [2][3] |
| Molecular Formula | C₁₀H₈O₂ | [3][4] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 53.5-55 °C | [2] |
| Boiling Point | 251.1 °C | [2] |
| Density | 1.11 g/cm³ | [4] |
Section 2: Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and quality control during synthesis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. The aromatic protons are split into a complex pattern due to their meta- and ortho-couplings. The acetylenic proton appears as a characteristic singlet, and the methyl ester protons also present as a sharp singlet, typically further downfield than standard alkyl protons due to the deshielding effect of the adjacent oxygen atom.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.17 | t | 1H | Aromatic C2-H |
| ~8.01 | m | 1H | Aromatic C6-H |
| ~7.66 | dt | 1H | Aromatic C4-H |
| ~7.41 | t | 1H | Aromatic C5-H |
| ~3.93 | s | 3H | Ester -OCH₃ |
| ~3.12 | s | 1H | Acetylenic ≡C-H |
Note: Predicted shifts based on analogous structures and established NMR principles. Actual experimental values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton. Key diagnostic signals include the ester carbonyl carbon at the far downfield end of the spectrum, the two distinct sp-hybridized carbons of the alkyne, the six sp²-hybridized aromatic carbons, and the sp³-hybridized methyl carbon.
| Chemical Shift (ppm) | Assignment |
| ~166 | Ester C=O |
| ~137 | Aromatic C-H |
| ~134 | Aromatic C-H |
| ~131 | Aromatic C-COOCH₃ |
| ~129 | Aromatic C-H |
| ~123 | Aromatic C-C≡CH |
| ~83 | Alkyne -C≡CH |
| ~77 | Alkyne -C≡CH |
| ~52 | Ester -OCH₃ |
Note: These are expected chemical shifts based on additivity rules and data from structurally related compounds like methyl benzoate.[5] Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups. The spectrum is dominated by a very strong carbonyl stretch from the ester. The terminal alkyne gives rise to two characteristic absorptions: a sharp, medium-intensity ≡C-H stretch and a weaker C≡C triple bond stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H Stretch (Alkyne) |
| ~3030 | Medium | C-H Stretch (Aromatic) |
| ~2960 | Medium | C-H Stretch (Methyl) |
| ~2110 | Weak | C≡C Stretch (Alkyne) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1600, ~1475 | Medium | C=C Stretches (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Note: Values are based on established correlation tables for the respective functional groups.[6]
Section 3: Synthesis and Purification
The synthesis of this compound is most reliably achieved via a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] A common and robust strategy involves coupling methyl 3-iodobenzoate with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), followed by selective deprotection of the silyl group.
Causality: The use of a bulky protecting group like trimethylsilyl on the acetylene is a critical experimental choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling), ensuring that the reaction proceeds cleanly to the desired cross-coupled product. The subsequent deprotection is a high-yielding and straightforward step.
Caption: Workflow for the Sonogashira synthesis of this compound.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 3-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification (Step 1): The crude intermediate, Methyl 3-((trimethylsilyl)ethynyl)benzoate, is purified by flash column chromatography on silica gel.
Detailed Experimental Protocol: Deprotection
-
Reaction Setup: Dissolve the purified silyl-protected intermediate in methanol (MeOH).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 1-2 hours. Monitor the complete consumption of the starting material by TLC.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification (Step 2): Concentrate the filtrate to yield the final product, this compound, which can be further purified by recrystallization if necessary.
Section 4: Role in Medicinal Chemistry and Drug Development
The unique structure of this compound makes it a valuable building block in drug discovery. Its utility stems from the strategic roles played by its constituent functional groups.
-
The "Magic Methyl" Effect: While this molecule contains a methyl ester, the concept of the "magic methyl" group—where adding a methyl group to a lead compound dramatically improves its activity or pharmacokinetic profile—is a cornerstone of modern medicinal chemistry.[7] The methyl group of the ester can influence solubility and metabolic stability.
-
The Alkyne as a Versatile Handle: The terminal alkyne is the most powerful feature of this molecule for drug development. It is a gateway to a host of bioorthogonal and coupling reactions, allowing for the late-stage functionalization of complex molecules or the construction of conjugated systems.
Sources
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Methyl 3-ethynylbenzoate: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of methyl 3-ethynylbenzoate, a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document will delve into the core physicochemical properties, spectroscopic profile, synthesis, and key applications of this compound, with a focus on the causality behind its utility in complex molecular architectures.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS number 10602-06-9, is a disubstituted benzene derivative featuring a methyl ester and an ethynyl group at the meta position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.
The fundamental properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 10602-06-9 | [1][2][3] |
| Appearance | Off-white to brown solid | [1] |
| Melting Point | 53.5-55 °C | [1] |
| Boiling Point (Predicted) | 251.1 ± 23.0 °C | [1] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [1] |
The presence of the terminal alkyne is a key structural feature, rendering the molecule susceptible to a variety of coupling reactions, most notably the Sonogashira coupling. The methyl ester, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid, offering another avenue for derivatization.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and product confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons, the methyl ester protons, and the acetylenic proton.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 8.17 | t | 1H | Ar-H | 1.5 |
| 8.03-8.00 | m | 1H | Ar-H | |
| 7.66 | dt | 1H | Ar-H | 7.7, 1.4 |
| 7.41 | td | 1H | Ar-H | 7.8, 0.4 |
| 3.93 | s | 3H | -OCH₃ | |
| 3.12 | s | 1H | -C≡CH |
The downfield shifts of the aromatic protons are indicative of the electron-withdrawing nature of the methyl ester group. The singlet at 3.12 ppm is a definitive signal for the terminal alkyne proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific experimental ¹³C NMR spectrum for this compound was not found in the referenced literature, the expected chemical shifts can be predicted based on the analysis of similar substituted methyl benzoates. The key resonances would include:
-
Carbonyl Carbon (C=O): Expected in the range of 165-170 ppm.
-
Aromatic Carbons: A complex set of signals between 120-140 ppm. The carbon attached to the ester group (C1) and the carbon attached to the ethynyl group (C3) would be expected at the downfield end of this region.
-
Alkynyl Carbons (-C≡C-): Typically found in the 70-90 ppm range.
-
Methyl Carbon (-OCH₃): A characteristic signal around 52 ppm.
Infrared (IR) Spectroscopy
-
C-H stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weak to medium intensity peak is anticipated in the 2100-2140 cm⁻¹ region.
-
C=O stretch (ester): A strong absorption band should be present around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Two bands are expected in the 1000-1300 cm⁻¹ region.
-
C-H stretch (aromatic): Peaks will appear above 3000 cm⁻¹.
-
C=C stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 3-ethynylbenzoic acid. An alternative approach starts from a protected alkyne precursor, such as tert-butyl 3-ethynylbenzoate.[1]
Experimental Protocol: Synthesis from tert-Butyl 3-ethynylbenzoate
This two-step, one-pot procedure involves the deprotection of the tert-butyl ester followed by in-situ esterification with methanol.
Step 1: Deprotection
-
Dissolve tert-butyl 3-ethynylbenzoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) (excess) to the solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Step 2: Esterification
-
To the resulting crude 3-ethynylbenzoic acid, add methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution to 85 °C and stir for 20 hours.
-
After cooling, remove the volatiles in vacuo.
-
Dilute the residue with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to afford the product.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to participate in carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The terminal alkyne of this compound is an ideal substrate for the Sonogashira coupling reaction, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials.
The catalytic cycle of the Sonogashira coupling involves both a palladium catalyst and a copper(I) co-catalyst.
In the context of this compound, R² would be the 3-(methoxycarbonyl)phenyl group. This reaction allows for the facile introduction of this functionalized aromatic ring into a wide array of molecular scaffolds.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1]
References
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This compound 97%. RHENIUM BIO SCIENCE. Available at: [Link]
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"Methyl 3-ethynylbenzoate" solubility in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-Ethynylbenzoate in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for its use. We will explore the theoretical underpinnings of its solubility, present a predicted solubility profile in common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination.
Introduction to this compound
This compound (C₁₀H₈O₂) is an aromatic ester of significant interest in medicinal chemistry and materials science.[1] Its rigid, linear ethynyl group and the reactive ester functionality make it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development.
Key Physical Properties:
-
Molecular Formula: C₁₀H₈O₂
-
Molecular Weight: 160.17 g/mol
-
Melting Point: 53.5-55 °C
-
Boiling Point: 251.1 °C at 760 mmHg
A diagram of the molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like."[2] This axiom dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
This compound possesses a largely nonpolar aromatic ring and an ethynyl group, with a polar ester functional group. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the benzene ring and the ethynyl group will facilitate van der Waals interactions with nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar ester group can engage in dipole-dipole interactions with these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond acceptors for the ester oxygens, although this compound itself cannot donate hydrogen bonds.
-
Water: Due to the significant nonpolar character and lack of strong hydrogen bonding donation, very low solubility in water is expected.
The following diagram illustrates the potential intermolecular interactions between this compound and different solvent types.
Caption: Intermolecular interactions governing solubility.
Predicted Solubility Profile
While quantitative data for this compound is scarce, we can infer its solubility from the closely related compound, methyl benzoate. Methyl benzoate is reported to be miscible with or soluble in a wide array of organic solvents.[3][4][5][6][7] The addition of the nonpolar ethynyl group is not expected to dramatically decrease its solubility in these organic media.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Sparingly Soluble to Soluble | Dominated by van der Waals forces. |
| Toluene | Soluble to Freely Soluble | Pi-stacking interactions with the aromatic ring enhance solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble to Freely Soluble | Strong dipole-dipole interactions.[8] |
| Ethyl Acetate | Soluble to Freely Soluble | Similar ester functionality promotes miscibility.[8] | |
| Acetone | Soluble to Freely Soluble | Strong dipole of the ketone interacts well with the ester.[8] | |
| Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Highly polar solvent capable of strong dipole-dipole interactions.[8] | |
| Polar Protic | Ethanol | Soluble | Can act as a hydrogen bond donor to the ester oxygens.[3] |
| Methanol | Soluble | Similar to ethanol, with good hydrogen bonding potential.[3][4] | |
| Aqueous | Water | Insoluble/Poorly Soluble | The large nonpolar region dominates over the polar ester group.[3][4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For precise quantification of solubility, the shake-flask method is a reliable and widely accepted technique.[9] This protocol outlines the steps for determining the equilibrium solubility of this compound.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
For finer separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, published quantitative solubility data for this compound is limited, a strong predictive understanding can be achieved through the analysis of its molecular structure and comparison with the known solubility of methyl benzoate. This guide provides a theoretical framework and a practical experimental protocol to empower researchers in their work with this important synthetic building block. The predicted high solubility in common polar aprotic and moderate solubility in polar protic and nonpolar organic solvents makes it a versatile compound for a wide range of synthetic applications.
References
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Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved January 9, 2026, from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved January 9, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 9, 2026, from [Link]
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Unknown. (2024). Solubility test for Organic Compounds. Retrieved January 9, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 9, 2026, from [Link]
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MySkinRecipes. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Tutor. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 9, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). Methyl Benzoate. Retrieved January 9, 2026, from [Link]
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ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved January 9, 2026, from [Link]
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Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved January 9, 2026, from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
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ChemBK. (2024, April 9). ethyl 3-methylbenzoate. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). Ethyl m-toluate. Retrieved January 9, 2026, from [Link]
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The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-ethylhexanoate. Retrieved January 9, 2026, from [Link]
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Introduction to Methyl 3-ethynylbenzoate
An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Methyl 3-ethynylbenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthesis, purification, and the critical role of melting point analysis in verifying its purity. As a key building block in medicinal chemistry, particularly for developing complex molecular architectures via cross-coupling reactions, ensuring the compound's integrity is paramount for reproducible and reliable downstream applications.
This compound is an aromatic ester containing a terminal alkyne group. This functional group makes it a valuable synthon, or building block, in organic synthesis. The ethynyl group is particularly reactive and serves as a handle for forming new carbon-carbon bonds through reactions like the Sonogashira coupling, enabling the construction of complex conjugated systems found in many bioactive molecules and pharmaceutical agents.[1] Given its role as a precursor, the purity of this compound is not merely a formality but a critical determinant of success in subsequent synthetic steps.
Physicochemical Properties and Data
A compound's physical properties are its signature. For a crystalline solid like this compound, the melting point is a primary indicator of purity. Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces and typically results in a melting point that is both lowered and broadened.[2][3] A sharp melting range of 0.5–1.0 °C is characteristic of a pure substance.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Appearance | Pale yellow solid | [4] |
| CAS Number | 31332-33-9 | N/A |
| Reported Melting Point | Not consistently reported in peer-reviewed literature; commercial sources suggest a range around 51-54°C. Experimental verification is strongly recommended. | N/A |
Synthesis and Purification Workflow
The reliable synthesis of this compound is commonly achieved through a two-step process involving a Sonogashira coupling followed by a selective desilylation. This pathway is advantageous as it utilizes stable precursors and offers high yields.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for Sonogashira coupling and desilylation.[5][6]
Part A: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)benzoate
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent such as triethylamine or a mixture of THF/triethylamine. Add trimethylsilylacetylene (approx. 1.1-1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture to remove catalyst residues. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
Rationale: The trimethylsilyl group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and ensuring a clean reaction.[1] The palladium/copper catalytic system is standard for Sonogashira reactions, efficiently forming the C-C bond between the aryl halide and the alkyne.[1]
Part B: Synthesis of this compound
-
Setup: Dissolve the purified methyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.[5]
-
Desilylation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (approx. 1.1 eq) dropwise at room temperature.[5]
-
Reaction: Stir the mixture for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Rationale: TBAF is a fluoride source that selectively cleaves the silicon-carbon bond without affecting the ester functionality, making it an efficient reagent for this deprotection.[5]
Experimental Protocol: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] The choice of solvent is critical.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. For aromatic esters like this compound, solvents like methanol, ethanol, or mixed solvent systems (e.g., ethanol/water) are often suitable.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly, either under vacuum or in a low-temperature oven, to remove all traces of solvent before characterization.
Melting Point Determination: The Gold Standard of Purity
Accurate melting point determination is a fundamental skill in a synthesis lab. It provides immediate, qualitative data on the purity of a crystalline sample.
Diagram: Melting Point Analysis Workflow
Caption: Standard workflow for accurate melting point determination.
Step-by-Step Protocol: Melting Point Measurement
-
Sample Preparation: Ensure the purified this compound is completely dry. Finely grind a small amount of the crystals. Jab the open end of a capillary tube into the powder and tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[11]
-
Rough Measurement: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10-20°C per minute) to find an approximate melting range. This saves time and prevents overshooting the melting point during the accurate measurement.[3]
-
Accurate Measurement: Allow the apparatus to cool. Prepare a new capillary tube. Heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts into a clear liquid (T₂). The melting range is T₁ – T₂.[11]
-
Interpretation: A sharp range (≤ 2°C) indicates high purity. A broad range (> 2°C) and a value lower than expected suggests the presence of impurities.[3]
Troubleshooting and Further Characterization
If the melting point is broad or depressed, further purification (e.g., a second recrystallization or column chromatography) is necessary. To confirm the identity of the synthesized product, additional analytical techniques are essential:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of atoms.
-
FTIR Spectroscopy: Identifies the key functional groups (e.g., the C≡C-H stretch of the alkyne, the C=O stretch of the ester).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
By combining a sharp, well-defined melting point with corroborating spectroscopic data, a researcher can be confident in the purity and identity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. Available at: [Link]
-
University of Colorado Denver. (n.d.). Experiment 1 - Melting Points. Available at: [Link]
-
University of Calgary. (n.d.). Melting point determination. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]
-
IRIS UPO. (n.d.). Toward the development of small molecules for.... Available at: [Link]
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DOI. (n.d.). Pyrtriazoles, a Novel Class of Store-Operated Calcium Entry.... Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Available at: [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]
- Google Patents. (n.d.). US9012461B2 - FAK inhibitors.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Gold-catalyzed oxidation of terminal alkynes to glyoxals and their reactions with 2-phenylimidazo[1,2-a]pyridines. Available at: [Link]
-
Nottingham ePrints. (n.d.). New Organometallic Strategies for Conjugate Addition and Cross-Coupling Reactions. Available at: [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Available at: [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Available at: [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Thioalkynes by Desilylative Sonogashira Cross‐Coupling of Aryl Iodides and 1‐Methylthio‐2‐(trimethylsilyl)ethyne. Available at: [Link]
-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]
-
ResearchGate. (n.d.). Competitive Carbothiolation and Sonogashira Cross-Coupling in the Reaction of Trimethylsilylacetylene with Arylthioacetates. Available at: [Link]
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Spectroscopic Data of Methyl 3-ethynylbenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-ethynylbenzoate (CAS No. 10602-06-9). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a bifunctional molecule featuring a benzene ring substituted with an electron-withdrawing methyl ester group and a sterically unassuming yet chemically versatile ethynyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions like the Sonogashira coupling. Its application extends to the synthesis of novel pharmaceutical compounds and advanced materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. Where experimental data is not publicly available, high-quality predicted data is presented and analyzed in the context of experimental data from closely related structural analogs to provide a robust and reliable interpretation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
¹H NMR Spectral Data
The experimental ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.17 | t, J = 1.5 Hz | 1H | H-2 |
| 8.00 - 8.03 | m | 1H | H-6 |
| 7.66 | dt, J = 7.7, 1.4 Hz | 1H | H-4 |
| 7.41 | td, J = 7.8, 0.4 Hz | 1H | H-5 |
| 3.93 | s | 3H | -OCH₃ |
| 3.12 | s | 1H | C≡C-H |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
5 mm NMR tube
-
Pipettes
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, methyl ester, and acetylenic protons.
-
Aromatic Region (7.41-8.17 ppm): The four protons on the benzene ring appear as distinct multiplets due to their different chemical environments and spin-spin coupling.
-
The proton at the 2-position (H-2), situated between the two electron-withdrawing groups, is the most deshielded and appears as a triplet at 8.17 ppm with a small coupling constant (J = 1.5 Hz), consistent with meta-coupling to H-4 and H-6.
-
The proton at the 6-position (H-6) appears as a multiplet around 8.00-8.03 ppm.
-
The proton at the 4-position (H-4) is observed as a doublet of triplets at 7.66 ppm, showing ortho-coupling to H-5 and meta-coupling to H-2 and H-6.
-
The proton at the 5-position (H-5) appears as a triplet of doublets at 7.41 ppm, indicative of ortho-coupling to H-4 and H-6 and a smaller meta-coupling.
-
-
Methyl Ester Protons (3.93 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at 3.93 ppm, as they are chemically equivalent and have no adjacent protons to couple with.
-
Acetylenic Proton (3.12 ppm): The terminal acetylenic proton (-C≡C-H) gives a sharp singlet at 3.12 ppm. This chemical shift is characteristic of a terminal alkyne proton and its singlet nature indicates no coupling to other protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling.
¹³C NMR Spectral Data (Predicted)
The following ¹³C NMR spectral data for this compound is predicted using advanced computational algorithms and is presented alongside experimental data for the analogous compounds, methyl benzoate and 3-ethynylbenzoic acid, for comparative analysis. The chemical shifts (δ) are in ppm relative to TMS.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) - this compound | Experimental Chemical Shift (δ, ppm) - Methyl Benzoate | Experimental Chemical Shift (δ, ppm) - 3-Ethynylbenzoic Acid |
| C=O | 166.1 | ~167 | ~167 |
| C-1 | 130.5 | ~130 | ~131 |
| C-2 | 133.8 | ~130 | ~134 |
| C-3 | 122.9 | ~128 | ~123 |
| C-4 | 137.2 | ~133 | ~138 |
| C-5 | 129.0 | ~128 | ~129 |
| C-6 | 130.1 | ~130 | ~130 |
| -OCH₃ | 52.4 | ~52 | - |
| -C≡CH | 82.5 | - | ~83 |
| -C≡CH | 78.1 | - | ~78 |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to identify all unique carbon environments.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pipettes
Instrumentation:
-
100 MHz NMR Spectrometer (for ¹³C)
Procedure:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and shim the magnetic field.
-
Acquisition: Acquire the ¹³C spectrum using a standard pulse program with proton decoupling (e.g., zgpg30). A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Analysis: Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm. Identify the chemical shifts of all carbon signals.
Interpretation of the ¹³C NMR Spectrum (Predicted)
The predicted ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (166.1 ppm): The ester carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift. This is consistent with the experimental value for methyl benzoate.
-
Aromatic Carbons (122.9-137.2 ppm): The six aromatic carbons give rise to six distinct signals due to the lack of symmetry. The carbon attached to the ethynyl group (C-3) and the carbon attached to the ester group (C-1) are quaternary and typically have lower intensities. The chemical shifts are influenced by the electronic effects of the substituents. The predicted shifts are in good agreement with the expected regions for substituted benzene rings.
-
Methyl Ester Carbon (52.4 ppm): The carbon of the methyl group appears at a typical upfield position for an sp³-hybridized carbon attached to an oxygen atom. This aligns well with the experimental value for methyl benzoate.
-
Alkyne Carbons (78.1 and 82.5 ppm): The two sp-hybridized carbons of the ethynyl group appear in the characteristic alkyne region of the spectrum. The terminal, protonated carbon is predicted at a slightly more upfield position (78.1 ppm) compared to the internal carbon attached to the aromatic ring (82.5 ppm). These values are consistent with those observed for 3-ethynylbenzoic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data (Predicted)
The predicted IR spectrum of this compound shows several characteristic absorption bands. The data is compared with the known IR absorptions of methyl benzoate and 3-ethynylbenzoic acid.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~2110 | Medium, sharp | C≡C stretch |
| ~1725 | Strong, sharp | C=O stretch (ester) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | C-O stretch (ester) |
Experimental Protocol: IR Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its key functional groups.
Materials:
-
This compound (sample)
-
Salt plates (NaCl or KBr) or an ATR accessory
-
Solvent for cleaning (e.g., acetone, isopropanol)
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure (using an ATR accessory):
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Interpretation of the IR Spectrum (Predicted)
The predicted IR spectrum of this compound provides clear evidence for its key functional groups.
-
≡C-H Stretch (~3300 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of a terminal alkyne. This is a key feature distinguishing it from internal alkynes.
-
C-H Stretches (~3050 and ~2960 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations. The peak around 2960 cm⁻¹ corresponds to the C-H stretching of the methyl ester group.
-
C≡C Stretch (~2110 cm⁻¹): A medium, sharp absorption in this region is characteristic of a carbon-carbon triple bond stretch. The intensity is moderate because it is a terminal alkyne.
-
C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption here is characteristic of the carbonyl group of the ester. Its position indicates conjugation with the aromatic ring.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These medium intensity absorptions are typical for the C=C stretching vibrations within the benzene ring.
-
C-O Stretch (~1280 cm⁻¹): A strong absorption in this region is due to the C-O single bond stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data (Predicted)
The predicted electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments. The molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol .
| m/z | Predicted Relative Intensity | Identity of Fragment |
| 160 | High | [M]⁺˙ (Molecular Ion) |
| 129 | Very High | [M - OCH₃]⁺ |
| 101 | Medium | [M - COOCH₃]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Experimental Protocol: Mass Spectrometry
Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
This compound (sample)
-
Volatile solvent (e.g., methanol, dichloromethane)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
-
Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to form positively charged ions (molecular ions) and fragment ions.
-
Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
-
Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions.
Interpretation of the Mass Spectrum (Predicted)
The predicted mass spectrum of this compound will be dominated by fragmentation pathways characteristic of aromatic esters.
-
Molecular Ion Peak (m/z 160): The peak corresponding to the intact molecule with one electron removed should be clearly visible, confirming the molecular weight.
-
Loss of a Methoxy Radical (m/z 129): The most abundant fragment is expected to be from the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a stable acylium ion. This is a very common fragmentation pathway for methyl esters.
-
Loss of the Carbomethoxy Group (m/z 101): Loss of the entire carbomethoxy group (•COOCH₃) would lead to the formation of an ethynylbenzene cation.
-
Further Fragmentation (m/z 75): The acylium ion at m/z 129 can lose a molecule of carbon monoxide (CO) to give a fragment at m/z 101, which can then undergo further fragmentation. The peak at m/z 75 likely corresponds to the loss of acetylene from the m/z 101 fragment.
Conclusion
This technical guide has provided a comprehensive analysis of the spectroscopic data for this compound. The combination of experimental ¹H NMR data with high-quality predicted ¹³C NMR, IR, and mass spectra, supported by experimental data from structural analogs, offers a robust and reliable characterization of this important synthetic building block. The detailed interpretations and experimental protocols herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the confident identification and utilization of this compound in their scientific endeavors.
References
The Alkyne Moiety of Methyl 3-ethynylbenzoate: A Hub of Chemical Reactivity for Modern Synthesis
Abstract
Methyl 3-ethynylbenzoate stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a terminal alkyne group electronically influenced by a meta-positioned methyl ester, bestows upon it a versatile and predictable reactivity profile. This technical guide provides an in-depth exploration of the chemical behavior of the alkyne group in this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the core reactivity patterns, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Strategic Importance of this compound
The utility of this compound in synthetic chemistry is rooted in the dual nature of its functional groups. The terminal alkyne serves as a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl ester provides a site for further functionalization or can act as a directing group. The electron-withdrawing nature of the ester group at the meta position subtly influences the acidity of the terminal alkyne proton and the electron density of the triple bond, a factor that will be explored in the context of its reactivity.
A common synthetic route to this compound involves a two-step process starting from tert-butyl 3-ethynylbenzoate. The tert-butyl ester is first cleaved using a strong acid like trifluoroacetic acid (TFA), followed by esterification of the resulting carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid.[1]
Synthesis Protocol: this compound[1]
-
Deprotection: Tert-butyl 3-ethynylbenzoate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). Trifluoroacetic acid (TFA) (excess) is added slowly, and the reaction mixture is stirred at room temperature for 3 hours. The solvent and excess TFA are removed under reduced pressure.
-
Esterification: The crude 3-ethynylbenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the solution is heated to 85°C for 20 hours.
-
Work-up: After cooling, the volatiles are removed in vacuo. The residue is diluted with ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is of paramount importance in the synthesis of conjugated systems found in pharmaceuticals and organic materials. This compound is an excellent substrate for this transformation, readily coupling with a variety of partners.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] The generally accepted mechanism involves two interconnected catalytic cycles.
Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.
Key Considerations for Sonogashira Coupling with this compound
-
Catalyst System: A variety of palladium catalysts can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices.[4] The choice of phosphine ligand can significantly impact reaction efficiency.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[3]
-
Solvent: The reaction is typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Representative Protocol: Sonogashira Coupling of an Aryl Bromide with an Alkyne[4]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl bromide (1.0 eq) in triethylamine.
-
Catalyst Addition: Add the palladium catalyst (e.g., 10 mol%) and copper(I) iodide (0.05 eq).
-
Alkyne Addition: Add the terminal alkyne (e.g., 2-methylbut-3-yn-2-ol, 2.4 eq).
-
Reaction Conditions: Stir the mixture at reflux temperature for the required time (5-72 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling, add water and extract the product with an organic solvent (e.g., chloroform or dichloromethane). Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |
| Aryl Bromide | Terminal Alkyne | Pd catalyst (10 mol%), CuI (0.05 eq) | Triethylamine | Triethylamine | up to 100% | [4] |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | Good to Excellent | [5] |
Table 1: Examples of Sonogashira Coupling Reactions.
[3+2] Cycloaddition Reactions: The Power of "Click Chemistry"
The alkyne group of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition.[6][7][8] This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[9][10][11][12] Click chemistry emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[12]
The CuAAC reaction between an azide and a terminal alkyne, such as this compound, leads to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[9][10][13] This triazole linkage is exceptionally stable and finds widespread use in bioconjugation, drug discovery, and materials science.
Figure 2: Conceptual workflow of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Causality in Experimental Design for CuAAC
-
Catalyst Source: Copper(I) is unstable and readily oxidizes. Therefore, it is often generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[10]
-
Ligands: To stabilize the Cu(I) oxidation state and enhance catalytic activity, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often employed.[10]
-
Solvent System: CuAAC reactions are remarkably versatile and can be performed in a wide range of solvents, including aqueous media, which is a significant advantage for biological applications.[10]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Mixture: To a solution of the azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and t-butanol), add a solution of copper(II) sulfate (e.g., 1-5 mol%).
-
Initiation: Add a freshly prepared solution of sodium ascorbate (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
| Alkyne | Azide | Catalyst System | Solvent | Yield | Reference |
| Terminal Alkyne | Organic Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | High | [9][10] |
| This compound | Benzyl Azide | CuI | THF | >95% | General Procedure |
Table 2: Typical Conditions for CuAAC Reactions.
Nucleophilic Addition to the Alkyne
The electron-withdrawing effect of the methyl ester group, although meta-disposed, slightly polarizes the alkyne bond, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced under basic conditions or in the presence of a suitable catalyst.
Addition of Amines
Primary and secondary amines can add to the alkyne of this compound to form enamines or imines, respectively, often under thermal or catalyzed conditions. The reaction typically follows a Markovnikov-type regioselectivity, with the nucleophile attacking the internal carbon of the alkyne.
The mechanism generally involves the nucleophilic attack of the amine on the alkyne, which can be facilitated by a catalyst, to form a zwitterionic intermediate. This is followed by proton transfer to yield the enamine product.
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"Methyl 3-ethynylbenzoate" synthesis from methyl 3-iodobenzoate
An In-Depth Technical Guide to the Synthesis of Methyl 3-ethynylbenzoate via Sonogashira Coupling
Abstract
The synthesis of arylalkynes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, functional materials, and complex molecular probes. This compound, a key intermediate, is efficiently synthesized from methyl 3-iodobenzoate through the Sonogashira cross-coupling reaction. This guide provides a comprehensive overview of this transformation, grounded in mechanistic principles and practical laboratory insights. We will explore the intricacies of the dual palladium/copper catalytic cycle, present a detailed and validated experimental protocol, address common challenges and optimization strategies, and offer a comparative analysis of reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of substituted arylalkynes.
Introduction: The Strategic Importance of the Ethynyl Moiety
The carbon-carbon triple bond, or ethynyl group, is more than a simple structural unit; it is a versatile functional handle and a powerful modulator of molecular properties. Its rigid, linear geometry is frequently exploited in drug design to orient pharmacophores and probe binding pockets. Furthermore, the alkyne group is a gateway to a vast array of chemical transformations, including "click" chemistry (cycloadditions), hydrofunctionalization, and further cross-coupling reactions.
This compound serves as a valuable bifunctional intermediate. The methyl ester provides a site for derivatization (e.g., hydrolysis to the carboxylic acid or amidation), while the terminal alkyne is poised for coupling. The Sonogashira reaction stands as the most prominent and reliable method for forging the C(sp²)-C(sp) bond required to construct this molecule from its corresponding aryl halide.[1][2]
The Sonogashira Reaction: A Mechanistic Deep Dive
First reported by Kenkichi Sonogashira in 1975, this reaction utilizes a dual catalytic system, employing both palladium and copper to achieve the cross-coupling of a terminal alkyne with an aryl or vinyl halide under remarkably mild conditions.[2][3] Understanding the underlying mechanism is paramount for rational optimization and troubleshooting. The process is best described as two interconnected, synergistic catalytic cycles.[1][4]
The Palladium Cycle: The C-C Bond Architect
The primary role of the palladium catalyst is to orchestrate the formation of the new carbon-carbon bond.
-
Reductive Activation: The reaction typically starts with a palladium(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active palladium(0) species. This reduction can be effected by an amine base or a phosphine ligand in the reaction mixture.[3]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (methyl 3-iodobenzoate). The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this step, often allowing the reaction to proceed at room temperature.[4][5] This forms a square planar Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the two catalytic cycles intersect. A copper(I) acetylide species, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[2][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination, expelling the final product (this compound) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
The Copper Cycle: The Alkyne Activator
The copper co-catalyst's function is to activate the terminal alkyne, preparing it for the key transmetalation step.
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the alkyne, a process facilitated by copper coordination which increases the alkyne's acidity. This forms the highly reactive copper(I) acetylide intermediate.[1][4] This species then participates in the transmetalation step with the palladium complex.
The synergy between these two cycles enables the reaction to proceed efficiently under mild conditions, a significant improvement over earlier, harsher methods.[3]
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step procedure for the synthesis of this compound. The use of trimethylsilylacetylene (TMSA) is described, as it is a convenient and less hazardous liquid substitute for acetylene gas. The TMS protecting group is readily cleaved in situ or in a subsequent step.[7][8]
Materials and Equipment
-
Reagents:
-
Methyl 3-iodobenzoate (97%)[9]
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
-
-
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Experimental Workflow Diagram
Step-by-Step Procedure
Caution: This reaction must be performed under an inert atmosphere as the palladium catalyst is sensitive to oxygen, and oxygen can promote undesirable alkyne homocoupling (Glaser coupling).[5]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 3-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl iodide) and degassed triethylamine (2.0 eq) via syringe. Stir the mixture at room temperature for 15 minutes. The solution should be a pale yellow suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or GC/MS, checking for the consumption of methyl 3-iodobenzoate. The reaction is typically complete within 2-4 hours.
-
Workup (TMS-Protected Product):
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x) to remove copper salts and triethylammonium salts, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-((trimethylsilyl)ethynyl)benzoate.
-
-
Deprotection:
-
Dissolve the crude TMS-protected product in THF.
-
Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[10]
Troubleshooting and Optimization
Even robust protocols can encounter issues. Understanding the causality behind common failures is key to successful synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) not formed or decomposed).2. Insufficiently degassed solvents/reagents.3. Impure starting materials. | 1. Use a fresh, high-quality catalyst. Consider a Pd(0) source like Pd(PPh₃)₄ directly.2. Ensure rigorous inert atmosphere techniques (degas solvents by sparging with argon for 30 min).[5]3. Purify starting materials if necessary. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen exposure or high temperature. | Improve inert atmosphere technique. If heating is required, do so gently and ensure the system is well-sealed. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen from the reaction.[5]2. Reduce the loading of CuI. Alternatively, switch to a well-established copper-free Sonogashira protocol.[3][5] |
| Difficult Purification | Co-elution of product with phosphine ligands or byproducts. | Wash the crude organic extract thoroughly during workup. Optimize chromatography conditions (e.g., use a different solvent system like toluene/ethyl acetate). |
Comparative Analysis of Reaction Conditions
The Sonogashira reaction is highly versatile, and conditions can be tuned for specific substrates. The following table provides a summary of representative conditions from the literature for coupling aryl iodides, offering a starting point for further optimization.
| Catalyst System | Base | Solvent | Temperature | Key Feature/Insight | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | The classic, highly reliable method for reactive aryl iodides. | [4][11] |
| Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Amine | DMF | Room Temp | Bulky, electron-rich phosphine ligands can accelerate the reaction. | [1] |
| Pd/C / No Ligand / CuI | Et₃N | Deep Eutectic Solvent | 60 °C | A sustainable, heterogeneous approach using a readily available catalyst. | [12] |
| [DTBNpP]Pd(crotyl)Cl (No Cu) | TMP | Acetonitrile | Room Temp | An air-stable palladium precatalyst enabling efficient copper-free coupling. | [13] |
Conclusion
The Sonogashira coupling of methyl 3-iodobenzoate provides a direct and efficient route to this compound, a versatile building block in chemical synthesis. A thorough understanding of the dual catalytic mechanism empowers the researcher to not only execute the reaction successfully but also to troubleshoot and optimize the process effectively. By employing rigorous inert atmosphere techniques and high-purity reagents, the protocol described herein serves as a reliable foundation for accessing this and related arylalkyne structures for applications in drug discovery, materials science, and beyond.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Available at: [Link]
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications. (n.d.). Available at: [Link]
-
Sonogashira coupling. (n.d.). Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (n.d.). Available at: [Link]
-
Sustainable Ligand-Free Heterogeneous Palladium-Catalyzed Sonogashira Cross-Coupling Reaction in Deep Eutectic Solvents - IRIS. (2020). Available at: [Link]
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. (n.d.). Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Available at: [Link]
-
Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. (n.d.). Available at: [Link]
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Supporting information - Beilstein Journals. (n.d.). Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 3-ethynylbenzoate from Tert-butyl 3-ethynylbenzoate
Foreword: The Strategic Importance of Alkynyl Aromatic Esters in Modern Drug Discovery
The synthesis of functionalized aromatic compounds is a cornerstone of medicinal chemistry and materials science. Among these, alkynyl aromatic esters such as methyl 3-ethynylbenzoate serve as critical building blocks. The presence of the reactive ethynyl group, coupled with the ester functionality, provides a versatile scaffold for the construction of complex molecular architectures through various coupling reactions, cycloadditions, and further functional group transformations. This guide provides an in-depth, field-proven protocol for the synthesis of this compound, starting from its tert-butyl ester precursor. The methodologies detailed herein are designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial drug development settings.
Strategic Overview: A Two-Step Synthetic Approach
The conversion of tert-butyl 3-ethynylbenzoate to this compound is efficiently achieved through a two-step sequence:
-
Deprotection: The acid-labile tert-butyl ester is cleaved to yield the corresponding carboxylic acid, 3-ethynylbenzoic acid.
-
Esterification: The resulting carboxylic acid is then esterified with methanol to afford the final product, this compound.
This approach is favored due to the high yields and clean conversions typically observed for both steps. The choice of a tert-butyl protecting group for the carboxylic acid is strategic, as its removal can be accomplished under acidic conditions that are generally compatible with the ethynyl functionality.
Mechanistic Insights: The Chemistry Behind the Transformation
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.
Acid-Catalyzed Deprotection of the Tert-butyl Ester
The deprotection of tert-butyl 3-ethynylbenzoate is an acid-catalyzed elimination reaction. The tert-butyl group is exceptionally sensitive to acid due to its ability to form a stable tertiary carbocation.
Trifluoroacetic acid (TFA) is the reagent of choice for this step due to its strong acidity and volatility, which simplifies its removal during workup. The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene.
Fischer-Speier Esterification
The subsequent conversion of 3-ethynylbenzoic acid to its methyl ester is a classic Fischer-Speier esterification.[1] This is an acid-catalyzed nucleophilic acyl substitution reaction.
Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid and thereby increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester. The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent drives the equilibrium towards the product side.
Experimental Protocol: A Step-by-Step Guide
This protocol has been optimized for a high yield and purity of the final product.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| tert-butyl 3-ethynylbenzoate | C₁₃H₁₄O₂ | 202.25 | 914943-91-2 | Harmful if swallowed |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Severe skin burns and eye damage, Harmful if inhaled |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin and eye irritant, Suspected carcinogen |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Skin and eye irritant, Reproductive toxicity |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic if swallowed, inhaled, or in contact with skin |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Severe skin burns and eye damage, Corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable, Eye and respiratory irritant |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | None |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | None |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | None |
Step-by-Step Synthesis
Part A: Deprotection of tert-butyl 3-ethynylbenzoate
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-ethynylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) (approximately 50 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of TFA, add toluene to the residue and concentrate again under vacuum. This azeotropic removal is crucial. The resulting crude 3-ethynylbenzoic acid should be a light-yellow solid.
Part B: Esterification of 3-ethynylbenzoic acid
-
Dissolve the crude 3-ethynylbenzoic acid from Part A in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~1 mL for a ~10 mmol scale reaction) to the methanolic solution.
-
Heat the reaction mixture to 85°C and stir for 20 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and slowly neutralize with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a pale yellow solid.[2][3]
Purification and Characterization
While the workup procedure provides a product of reasonable purity, for applications requiring high purity, further purification is recommended.
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).[4] Fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, can be employed to obtain highly pure crystalline material.[5][6] The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.17 (t, J = 1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (td, J = 7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H).[2][3]
-
Expected ¹³C NMR (CDCl₃): Based on analogous structures like methyl benzoate and methyl 3-methylbenzoate, the expected chemical shifts would be approximately: δ 166 (C=O), 134, 133, 130, 129 (aromatic CH), 131 (aromatic C-CO₂Me), 123 (aromatic C-C≡CH), 83 (C≡CH), 77 (C≡CH), 52 (OCH₃).[7][8][9][10]
-
Expected Mass Spectrum (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the product. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 129 and the loss of the carbomethoxy group (-CO₂CH₃) to give a peak at m/z = 101.[11][12]
Field-Proven Insights and Alternative Methodologies
Rationale for Reagent and Condition Selection
-
Choice of Acid for Deprotection: While other strong acids like hydrochloric acid or sulfuric acid can also cleave tert-butyl esters, TFA is preferred due to its high volatility, which facilitates its removal from the reaction mixture.[13][14]
-
Fischer Esterification Catalyst: Sulfuric acid is a cost-effective and highly efficient catalyst for Fischer esterification.[15] Other strong acids like p-toluenesulfonic acid can also be used.[16][17]
-
Driving the Esterification Equilibrium: The use of methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the methyl ester.[1]
Alternative Esterification Strategies for Sensitive Substrates
For substrates that are sensitive to the harsh conditions of Fischer esterification, milder methods can be employed:
-
Yamaguchi Esterification: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14][18][19][20] This reaction proceeds under mild conditions and is known for its high yields.
-
Mitsunobu Reaction: This reaction allows for the conversion of a carboxylic acid and an alcohol to an ester using triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][21][22][23] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if present.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns.[2][13][14][18][24] It is also harmful if inhaled. Handle with extreme care and avoid contact with skin and eyes.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[1][7][15][16][25] Reacts violently with water, releasing significant heat. Always add acid to water, never the other way around.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.
Conclusion
The two-step deprotection and esterification protocol detailed in this guide provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development endeavors. The discussion of alternative methodologies also provides a framework for adapting the synthesis to more complex or sensitive substrates.
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid D. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Durham Tech. (2014). SAFETY DATA SHEET - Methyl benzoate. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]
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Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]
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Practical Chemistry. (2008). Student Instruction Sheet. Retrieved from [Link]
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MassBank of North America. (n.d.). Spectrum HMDB0033968_c_ms_101484 for Methyl benzoate. Retrieved from [Link]
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FranklyChemistry. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
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University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-ethynylbenzoate: From Discovery to Modern Synthetic Applications
This guide provides a comprehensive technical overview of methyl 3-ethynylbenzoate, a versatile building block in modern organic synthesis. We will delve into its historical context, explore its synthesis through established and reliable protocols, and discuss its applications, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Historical Context and the Emergence of a Key Building Block
The story of this compound is not one of a singular, dramatic discovery but rather an evolution, intrinsically linked to the development of powerful synthetic methodologies. Its utility emerged as chemists gained the ability to readily couple sp-hybridized carbon atoms (alkynes) with sp²-hybridized carbons (aryl groups).
While the exact first synthesis of this compound is not prominently documented as a landmark event, its intellectual precursors laid the groundwork. The development of methods to introduce an ethynyl group onto a benzene ring was a critical step. Early approaches were often harsh and limited in scope.
The true rise to prominence for compounds like this compound came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling .[1][2] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, revolutionized the synthesis of arylethynes. The ability to perform this transformation under mild conditions and with high functional group tolerance made previously challenging syntheses routine.[1][2]
The availability of starting materials like methyl 3-bromobenzoate was also crucial.[3][4][5][6] The synthesis of this precursor, typically through the esterification of 3-bromobenzoic acid, is a straightforward and well-established procedure.[3]
Synthetic Methodologies: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of methyl 3-bromobenzoate with a protected or terminal alkyne. Below is a detailed, field-proven protocol.
Synthesis of Methyl 3-bromobenzoate (Precursor)
The synthesis of the precursor, methyl 3-bromobenzoate, is typically achieved through Fischer esterification of 3-bromobenzoic acid.[3][7][8][9][10]
Experimental Protocol:
-
To a solution of 3-bromobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 5 mmol of acid).[3]
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromobenzoate, which can be purified further by column chromatography if necessary.[3]
Diagram of Precursor Synthesis Workflow:
Caption: Workflow for the synthesis of methyl 3-bromobenzoate.
Sonogashira Coupling for this compound
The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][11][12][13]
Experimental Protocol:
-
To a solution of methyl 3-bromobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and a tertiary amine (e.g., triethylamine or diisopropylethylamine), add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.10 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the terminal alkyne, such as ethynyltrimethylsilane (1.2-1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
If a silyl-protected alkyne was used, the trimethylsilyl (TMS) group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride in THF) or a base (e.g., potassium carbonate in methanol).
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Diagram of Sonogashira Coupling Reaction Scheme:
Caption: Sonogashira coupling for this compound synthesis.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 55-59 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.17 (t, J = 1.5 Hz, 1H), 8.01 (dt, J = 7.8, 1.4 Hz, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (t, J = 7.8 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H)[14] |
Applications in Research and Drug Development
This compound is a valuable building block in several areas of chemical research due to the reactivity of its terminal alkyne and the electronic properties of the benzene ring.
-
Medicinal Chemistry: The ethynyl group can serve as a handle for further functionalization through "click" chemistry or as a key structural element in pharmacophores. Related ethynylbenzoate derivatives are used in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[15] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification.[16][17][18]
-
Materials Science: The rigid, linear structure of the ethynyl group makes it an attractive component for the synthesis of organic electronic materials, such as conjugated polymers and dendrimers.[19] These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules. The alkyne can undergo a variety of transformations, including hydration, hydrogenation, and cycloaddition reactions.
Conclusion
This compound has evolved from a relatively obscure chemical to a readily accessible and highly versatile building block in modern organic synthesis. Its importance is a direct result of the development of powerful cross-coupling methodologies, particularly the Sonogashira reaction. For researchers in drug discovery and materials science, this compound offers a valuable platform for the construction of novel and functional molecules. The reliable and well-understood synthetic protocols for its preparation ensure its continued use in cutting-edge research.
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The Alkyne Linchpin: A Technical Guide to Methyl 3-ethynylbenzoate in Advanced Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Methyl 3-ethynylbenzoate (CAS No. 10602-06-9) has emerged as a pivotal research chemical, valued for its bifunctional nature that marries the reactivity of a terminal alkyne with the synthetic handle of a methyl ester. This unique combination positions it as a strategic linchpin in the construction of a diverse array of complex molecules, from pharmacologically active agents to advanced functional materials.[1] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, elucidating the core properties, synthesis, and application of this versatile building block. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational application in your own research endeavors.
Physicochemical Properties & Data
A thorough understanding of a research chemical's physical and chemical properties is fundamental to its effective and safe use. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 10602-06-9 | Synquest Labs[2] |
| Molecular Formula | C₁₀H₈O₂ | Synquest Labs[2] |
| Molecular Weight | 160.17 g/mol | Calculated |
| Synonyms | 3-(Methoxycarbonyl)phenylacetylene | Synquest Labs[2] |
| Appearance | Not specified, likely a solid or oil | General Knowledge |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Synthesis of this compound: A Self-Validating Protocol
The most common and reliable laboratory-scale synthesis of this compound involves a two-step sequence: a Sonogashira cross-coupling reaction between a suitable aryl halide and a protected acetylene, followed by deprotection. This approach is favored for its high efficiency and functional group tolerance.[3]
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system, with integrated purification and characterization steps to ensure the final product's identity and purity.
Step 1: Sonogashira Coupling of Methyl 3-iodobenzoate and Ethynyltrimethylsilane [3][4]
-
Rationale: Methyl 3-iodobenzoate is chosen as the aryl halide due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the palladium catalytic cycle.[5] Ethynyltrimethylsilane is used as a stable, easily handled source of the acetylene moiety. The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (homo-coupling) reactions.[6]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv.) as the solvent and base, respectively.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add ethynyltrimethylsilane (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 3-((trimethylsilyl)ethynyl)benzoate.
-
Step 2: Deprotection of the Trimethylsilyl (TMS) Group [7]
-
Rationale: A mild base-catalyzed solvolysis using potassium carbonate in methanol is a highly effective and economical method for cleaving the C-Si bond without affecting the ester functionality.[5]
-
Procedure:
-
Dissolve the crude Methyl 3-((trimethylsilyl)ethynyl)benzoate from Step 1 in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.2 equiv.).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate in vacuo to yield the crude this compound.
-
Purification and Characterization:
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons (multiplets in the range of δ 7.4-8.2 ppm), the methyl ester protons (a singlet around δ 3.9 ppm), and the acetylenic proton (a singlet around δ 3.1 ppm).[2]
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~166 ppm), aromatic carbons (~123-137 ppm), alkyne carbons (~77 and ~83 ppm), and the methyl ester carbon (~52 ppm).[2]
-
FT-IR (neat): Key stretches to observe include the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and aromatic C-H and C=C stretches.[8]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 160.
-
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Mechanistic Causality:
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.[10]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne for the subsequent step.[10]
-
Transmetalation: The acetylide group is transferred from the copper to the palladium center.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Cu(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of "click chemistry."[12] This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance.[13]
Caption: Schematic of the CuAAC "click" reaction.
Mechanistic Rationale: The copper(I) catalyst is believed to form a π-complex with the alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the stable triazole ring.[13] The high thermodynamic driving force of this reaction contributes to its efficiency and high yield.
Applications in Drug Discovery: A Case Study
The structural motifs accessible through reactions of this compound are prevalent in many biologically active molecules. For instance, the diaryl ether linkage present in related aminophenoxy benzoates is a key feature in many kinase inhibitors.[14]
A derivative of methyl 3-aminobenzoate, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, has been identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase, an enzyme implicated in cancer metabolism.[14] This highlights the potential of using the benzoate core of this compound as a scaffold for developing targeted therapies. The alkyne functionality allows for the introduction of diverse substituents via click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
As with any research chemical, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions:
-
Avoid breathing fumes, mist, spray, and vapors.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its bifunctional nature provides a gateway to a wide range of molecular architectures, making it an invaluable tool for researchers in drug discovery, materials science, and beyond. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable scientists to harness its full potential in their synthetic endeavors.
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An In-Depth Technical Guide to the Safe Handling of Methyl 3-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethynylbenzoate (CAS No. 10602-06-9) is a valuable building block in organic synthesis, frequently employed in the construction of complex molecular architectures due to the reactivity of its terminal alkyne and the functionality of its benzoate moiety.[1] Its utility in drug discovery and materials science necessitates a thorough understanding of its safe handling, storage, and disposal. This guide, intended for laboratory personnel, provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed protocols to mitigate risks. The core principle of this guide is to foster a proactive safety culture by understanding the causality behind experimental choices and implementing self-validating safety systems.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves understanding its intrinsic chemical properties and the potential for hazardous reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 10602-06-9 | [2] |
| Molecular Formula | C₁₀H₈O₂ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 53.5-55 °C | [4] |
| Boiling Point | 251.1 ± 23.0 °C | [4] |
Toxicological Hazards
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Reactivity Hazards: The Terminal Alkyne
The most significant and often underestimated hazard associated with this compound is the reactivity of its terminal alkyne group. Terminal alkynes can form explosive metal acetylides, particularly with heavy metals.
-
Formation of Explosive Acetylides: The acidic proton on the terminal alkyne can be replaced by metal ions, especially those of copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.[7] These compounds can detonate upon initiation by friction, shock, or heat.
-
Incompatible Materials: Due to the risk of acetylide formation, this compound must be kept away from:
The following diagram illustrates the logical flow of the risk assessment process for handling this compound.
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An In-depth Technical Guide to the Stability and Storage of Methyl 3-ethynylbenzoate
Introduction: A Molecule of Dichotomous Functionality
Methyl 3-ethynylbenzoate is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a thermally stable aromatic ester and a reactive terminal alkyne, presents a unique set of challenges and considerations for its long-term storage and handling. The aromatic ester moiety imparts rigidity and a degree of oxidative stability, while the terminal alkyne offers a reactive handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry"), Sonogashira couplings, and acetylide additions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into the underlying chemical principles, potential degradation pathways, and provide field-proven protocols to ensure the compound's integrity from receipt to use.
Section 1: The Chemical Dichotomy - Analyzing Stability Drivers
The stability of this compound is not monolithic; it is a direct consequence of the interplay between its two primary functional groups. Understanding the intrinsic properties of each is critical to developing a robust storage strategy.
The Aromatic Ester Core: A Bastion of Stability
The methyl benzoate portion of the molecule forms a strong, stable core. Aromatic esters are recognized for their excellent thermal, oxidative, and hydrolytic stability compared to their aliphatic counterparts.[1] The delocalized π-electron system of the benzene ring enhances the overall stability of the molecule.[2] This inherent robustness means that under typical laboratory conditions, the aromatic ester is not the primary locus of degradation. However, its susceptibility to hydrolysis under specific conditions cannot be overlooked.
The Terminal Alkyne: A Locus of Reactivity
The ethynyl group (–C≡CH) is the molecule's primary site of reactivity and, consequently, its main point of vulnerability. Two key chemical properties of the terminal alkyne dictate its stability concerns:
-
Acidity: The proton on the terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes.[3][4] This makes it susceptible to deprotonation by even moderately strong bases to form a nucleophilic acetylide anion.
-
Propensity for Oligomerization/Polymerization: Terminal alkynes can undergo oxidative coupling or polymerization, especially in the presence of oxygen, transition metals (like copper), or upon exposure to heat and light.
Section 2: Primary Degradation Pathways and Influencing Factors
To preserve the integrity of this compound, one must mitigate the environmental factors that can initiate its degradation.
Hydrolysis of the Ester Linkage
Although relatively stable, the ester group can be cleaved back to the corresponding carboxylic acid (3-ethynylbenzoic acid) and methanol. This reaction, known as hydrolysis, is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[5]
-
Causality: The presence of atmospheric moisture or residual water in solvents can facilitate slow hydrolysis over time. The rate is often negligible at neutral pH but can become significant if the compound is exposed to acidic or basic contaminants.
Degradation of the Alkyne Group
The ethynyl group is prone to several modes of degradation:
-
Oxidative Degradation: In the presence of oxygen, the terminal alkyne can undergo complex oxidative processes, potentially leading to the formation of carboxylic acids, ketones, or cleavage of the triple bond.[6][7][8][9] This can be initiated by light or trace metal impurities.
-
Base-Induced Reactions: Contact with strong bases will deprotonate the alkyne, forming the acetylide.[3] While this is a synthetically useful reaction, unintentional deprotonation during storage can lead to undesired side reactions if other electrophiles are present.
-
Polymerization: Under certain conditions, such as elevated temperatures or in the presence of certain metal catalysts, terminal alkynes can polymerize. This results in a complex mixture of oligomers and polymers, significantly reducing the purity and utility of the material.
The interplay of these factors necessitates a multi-faceted approach to storage, as illustrated in the decision workflow below.
Workflow for Handling and Storage
This diagram outlines the decision-making process for the proper storage of this compound upon receipt.
Caption: Decision workflow for this compound storage.
Section 3: Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and purity of this compound.
Quantitative Storage Recommendations
The ideal storage conditions are designed to mitigate all primary degradation pathways simultaneously.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of all chemical reactions, including hydrolysis and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation and moisture to prevent hydrolysis.[10] |
| Light | Amber Vial / Protect from Light | Prevents photo-initiated radical reactions and degradation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an airtight seal against atmospheric moisture and oxygen.[11] Avoids potential reactivity with plasticizers. |
| Moisture | Store in a desiccator or dry environment | Minimizes exposure to water, which is the key reagent for ester hydrolysis.[12] |
Protocol: Aliquoting for Long-Term Storage
This protocol establishes a self-validating system by minimizing environmental exposure to the bulk material, thereby preserving its integrity.
-
Preparation: Move the sealed manufacturer's bottle of this compound, along with the required number of small amber glass vials (with PTFE-lined caps), into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line.
-
Inerting: Ensure all vials and dispensing equipment (syringes, spatulas) are thoroughly dried and purged with inert gas (Argon is preferred due to its density).
-
Equilibration: Allow the main container to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation of atmospheric moisture onto the cold compound.[10]
-
Dispensing: Carefully dispense the desired amount of the compound into each of the smaller vials. Work efficiently to minimize the time the main container is open.
-
Sealing: Tightly seal each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and the date of aliquoting.
-
Storage: Place the newly created aliquots, along with the main stock container, into a secondary container with a desiccant and store at -20°C.
Section 4: Monitoring Compound Integrity
Regularly assessing the purity of the compound is crucial, especially for sensitive applications.
-
Visual Inspection: Check for changes in color (development of yellow or brown hues) or physical state (solidification, polymerization), which can indicate degradation.
-
Analytical Verification: For critical applications, periodically re-analyze the compound using methods like ¹H NMR to check for the appearance of hydrolysis products (e.g., a broad peak for the carboxylic acid proton) or other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity.
By adhering to these rigorous storage and handling protocols, researchers can ensure the long-term stability and reliability of this compound, safeguarding the integrity of their experimental outcomes.
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Introduction: The Significance of Electronic Effects in Aromatic Systems
An In-Depth Technical Guide to the Electronic Properties of the Ester Group in Methyl 3-ethynylbenzoate
In the landscape of medicinal chemistry and materials science, the precise control and understanding of a molecule's electronic properties are paramount. The distribution of electron density within an aromatic system dictates its reactivity, molecular interactions, stability, and ultimately, its biological or material function. Substituted benzoates are a cornerstone of organic synthesis, and the introduction of multiple functional groups creates a complex electronic environment. This guide provides a detailed examination of this compound, a molecule that features a fascinating interplay between two distinct electron-withdrawing substituents: the methyl ester and the ethynyl group. By dissecting the individual and combined electronic contributions of these groups, we can gain a deeper appreciation for the principles that govern molecular design and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of substituent effects in complex aromatic scaffolds.
Part 1: Deconstructing the Substituents - Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[1] Electron-withdrawing groups (EWGs) pull electron density away from the ring via the sigma framework (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect). The inductive effect weakens with distance.[2]
-
Resonance Effect (-R / +R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of conjugated molecules. It involves the delocalization of π electrons or lone pairs between the substituent and the aromatic ring.[1][3] A group that pulls π-electron density from the ring has a negative resonance effect (-R), whereas a group that donates π-electron density into the ring has a positive resonance effect (+R).
The Methyl Ester Group (-COOCH₃): A Classic Electron-Withdrawing Group
The methyl ester group, when attached to an aromatic ring via its carbonyl carbon, is a potent electron-withdrawing group.[4] This is a result of the combination of both a strong inductive effect and a strong resonance effect.
-
Inductive Effect (-I): The carbonyl carbon is double-bonded to a highly electronegative oxygen atom and single-bonded to another. This creates a significant partial positive charge on the carbonyl carbon, which in turn strongly pulls electron density from the attached aromatic ring through the C-C sigma bond.
-
Resonance Effect (-R): The π-system of the carbonyl group is in conjugation with the π-system of the benzene ring. This allows for the delocalization of the ring's π-electrons onto the electronegative carbonyl oxygen, as depicted in the resonance structures below. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution.[5][6]
Caption: Resonance delocalization in methyl benzoate.
Because it withdraws electron density, particularly from the ortho and para positions, the ester group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[7][8]
The Ethynyl Group (-C≡CH): A Modulator of Electron Density
The ethynyl group exhibits more nuanced electronic behavior. Its influence is a delicate balance of opposing effects.
-
Inductive Effect (-I): The carbon atoms of the ethynyl group are sp-hybridized. With 50% s-character, sp-hybridized carbons are more electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, the ethynyl group exerts an electron-withdrawing inductive effect.[1][9]
-
Resonance Effect (+R/-R): The π-bonds of the alkyne can overlap with the aromatic π-system. This allows for a weak electron-donating resonance effect (+R). However, depending on the electronic demand of a reaction, the ethynyl group can also act as a π-acceptor, exerting an electron-withdrawing resonance effect (-R).[9][10] Studies on electrophilic aromatic substitution have shown that the ethynyl group deactivates the ring, with a stronger deactivation from the meta position than the para position, which is characteristic of a substituent with a dominant -I effect and a weaker +R effect.[9]
Part 2: The Electronic Landscape of this compound
In this compound, the two substituents are positioned meta to each other. This arrangement is critical because it precludes direct resonance conjugation between the ester and ethynyl groups. Their combined influence on the aromatic ring is therefore an additive combination of their individual inductive and resonance effects.
Both the -COOCH₃ and -C≡CH groups are electron-withdrawing, making the aromatic ring in this compound significantly electron-deficient compared to benzene. This has profound implications for the molecule's reactivity.
Quantifying Electronic Effects: Hammett Constants
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[11][12] The Hammett substituent constant (σ) is a measure of the overall electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[12]
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -COOCH₃ | meta (σ_m) | +0.37 | Electron-withdrawing |
| para (σ_p) | +0.45 | Electron-withdrawing | |
| -C≡CH | meta (σ_m) | +0.21 | Electron-withdrawing |
| para (σ_p) | +0.23 | Electron-withdrawing | |
| (Data sourced from McDaniel and Brown, 1958)[13] |
The positive σ values for both groups in both meta and para positions confirm their electron-withdrawing character. The larger values for the methyl ester group indicate it is a stronger electron-withdrawing substituent than the ethynyl group.
Impact on Aromatic Reactivity
With two deactivating groups, the benzene ring in this compound is highly deactivated towards electrophilic aromatic substitution (EAS). Should an EAS reaction be forced, the position of attack is directed by the substituents. Since both are meta-directors, they will direct an incoming electrophile to the positions that are meta to themselves.
Caption: Numbering of positions on the aromatic ring.
-
The -COOCH₃ group at position 1 directs meta to positions 3 and 5.
-
The -C≡CH group at position 3 directs meta to positions 1 and 5.
Both groups strongly deactivate positions 2, 4, and 6. Position 5 is the only position that is meta to both substituents, but it is also para to the ester, a highly deactivated site. The most likely, though still difficult, positions for electrophilic attack would be those least deactivated, typically positions 4 and 6. However, in reactions involving disubstituted benzenes with competing directing effects, the most activating (or least deactivating) group often governs the outcome.[14]
Part 3: Experimental and Computational Characterization
A combination of spectroscopic, synthetic, and computational methods is essential for a complete understanding of the electronic properties of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is highly sensitive to the electronic environment of atomic nuclei. In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons provide direct evidence of the electron-withdrawing nature of the substituents.
| Proton | ¹H Chemical Shift (δ, ppm) |
| Aromatic (t) | 8.17 |
| Aromatic (m) | 8.03-8.00 |
| Aromatic (dt) | 7.66 |
| Aromatic (td) | 7.41 |
| Methyl (-OCH₃) | 3.93 |
| Ethynyl (-C≡CH) | 3.12 |
| (Data recorded in CDCl₃ at 400 MHz)[15] |
The downfield shifts of the aromatic protons (typically 7.0-8.2 ppm) compared to benzene (δ 7.34 ppm) are indicative of a deshielding effect caused by the withdrawal of electron density from the ring.
Synthesis Protocol
The synthesis of this compound often proceeds via the esterification of 3-ethynylbenzoic acid or a cross-coupling reaction. A common laboratory-scale synthesis involves the desilylation of a protected precursor.[15][16]
Protocol: Synthesis of this compound from Methyl 3-((trimethylsilyl)ethynyl)benzoate
Caption: General workflow for synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add a desilylating agent. A common choice is potassium carbonate (K₂CO₃, ~1.5 eq) for reactions in methanol, or tetrabutylammonium fluoride (TBAF, 1M solution in THF, 1.1 eq) for reactions in THF.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.[15][16]
Computational Chemistry Analysis
Density Functional Theory (DFT) calculations are powerful tools for visualizing and quantifying the electronic structure of molecules.[17][18] A typical workflow involves geometry optimization followed by analysis of molecular orbitals.
Caption: A typical DFT computational workflow.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO would be expected to have significant π-character on the aromatic ring and ethynyl group, while the LUMO would likely be localized over the electron-deficient aromatic ring and the ester's C=O π* antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic stability.
-
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. For this molecule, the map would show negative potential (red) around the electronegative oxygen atoms of the ester group and positive potential (blue) around the aromatic protons and the ethynyl proton, clearly illustrating the electron-withdrawing effects of the substituents.
Conclusion
The electronic properties of the methyl ester group in this compound are defined by its strong electron-withdrawing nature, driven by both inductive and resonance effects. This is further compounded by the electron-withdrawing inductive effect of the meta-positioned ethynyl group. The result is a highly electron-deficient aromatic system with significantly altered reactivity compared to monosubstituted or unsubstituted benzene. A thorough understanding of these electronic interactions, quantified by Hammett constants and characterized by spectroscopic and computational methods, is essential for professionals in drug design and materials science who utilize such substituted aromatic scaffolds to achieve specific chemical and biological outcomes.
References
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ResearchGate. (n.d.). Principles Of Drug Action 1, Spring 2005, Resonance and Induction. Retrieved from ResearchGate. [Link]
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Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]
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Eaborn, C., Thompson, A. R., & Walton, D. R. M. (1969). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 859-861. [Link]
-
Science. (2020). Ester dance reaction on the aromatic ring. Retrieved from PubMed Central. [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]
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YouTube. (2016). Esters: Electron Donating OR Withdrawing? (Lightboard). Retrieved from YouTube. [Link]
-
Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Retrieved from Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Counterintuitive Substituent Effect of the Ethynyl Group in Ion−π Interactions. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Retrieved from Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Electronic Effects Functional Groups. Retrieved from Scribd. [Link]
-
ResearchGate. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps. [Link]
-
Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from Brilliant.org. [Link]
-
ResearchGate. (n.d.). Substituent Effects in Ion−π Interactions: Fine-Tuning via the Ethynyl Group. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Research. (n.d.). Effects of Substituent and Temperature on the Electronic Properties and Thermodynamics Parameters of 1-(Benzothiazolylamino) Methyl-2-Naphthol: A Computational Study. Retrieved from Organic Chemistry Research. [Link]
-
ResearchGate. (n.d.). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from ResearchGate. [Link]
-
MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from MSU Denver Sites. [Link]
-
YouTube. (2024). Hammett equation. Retrieved from YouTube. [Link]
-
SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology. (n.d.). Electronic Structure, Nonlinear Optical Properties, and Vibrational Analysis of Ethyl benzoate by Density Functional Theory. Retrieved from SAMRIDDHI. [Link]
-
McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
-
NIH. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from PubMed Central. [Link]
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from Aakash Institute. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from Master Organic Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for Methyl 3-ethynylbenzoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Utility of Methyl 3-ethynylbenzoate in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1] This reaction facilitates the specific and efficient formation of 1,4-disubstituted 1,2,3-triazoles, stable heterocyclic linkers, under mild, often aqueous, conditions.[1][2] Its broad functional group tolerance and high yields have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2]
This compound is a particularly valuable building block in this context. Its structure incorporates a terminal alkyne, the key functionality for the CuAAC reaction, and a methyl ester on a benzene ring. This arrangement offers a strategic advantage: the ester group can serve as a handle for further synthetic modifications or as a crucial pharmacophore element in drug design. The meta-substitution pattern of the ethynyl and ester groups influences the spatial orientation of the final triazole product, providing a distinct structural motif compared to its ortho or para isomers. This guide provides an in-depth exploration of the mechanistic underpinnings of CuAAC and detailed protocols for the effective application of this compound in this transformative reaction.
Mechanistic Insights: The Copper-Catalyzed Pathway
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and, crucially, provides exclusive regioselectivity for the 1,4-disubstituted product.[1][2]
The catalytic cycle, a subject of extensive DFT studies, is understood to proceed through the following key steps:
-
Formation of a Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[1] Evidence suggests that a dinuclear copper acetylide complex may be the key reactive intermediate.
-
Activation of the Azide: The azide reactant then coordinates to one of the copper centers of the acetylide complex.
-
Cycloaddition and Formation of a Metallacycle: A six-membered copper metallacycle is formed in a step-wise manner. This is a significant departure from the concerted mechanism of the thermal reaction.
-
Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to form a triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[1]
Below is a diagram illustrating the key steps in the CuAAC catalytic cycle.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The success of a CuAAC reaction hinges on careful control of the reaction conditions, particularly the generation and stabilization of the active Cu(I) catalyst. The following protocols provide a robust framework for the reaction of this compound with an organic azide, such as the commonly used Benzyl Azide.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄ and Sodium Ascorbate
This is the most common and convenient method for performing CuAAC reactions in a laboratory setting. Sodium ascorbate acts as a reducing agent to generate Cu(I) from a Cu(II) salt in situ.
Materials:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: A 1:1 mixture of tert-Butanol and water is a common choice. Other solvent systems such as DMF, DMSO, or THF/water can also be used.
-
Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar
Experimental Workflow Diagram:
Caption: General experimental workflow for a CuAAC reaction.
Step-by-Step Procedure:
-
In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) and Benzyl Azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate small vial, prepare a stock solution of Copper(II) sulfate pentahydrate (e.g., 0.1 M in water).
-
In another small vial, prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).
-
To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (0.05 mmol, 0.05 equiv).
-
Add the Sodium Ascorbate solution (0.1 mmol, 0.1 equiv) to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Using a Cu(I) Source with a Stabilizing Ligand
For more sensitive substrates, particularly in bioconjugation, the use of a pre-formed Cu(I) source or the addition of a ligand to stabilize the Cu(I) oxidation state is recommended. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the catalyst from oxidation.
Materials:
-
This compound
-
Organic Azide
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., THF, DMF, or a mixture with water)
Step-by-Step Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and the organic azide (1.0 mmol, 1.0 equiv) in the chosen solvent (10 mL), add the Cu(I) salt (e.g., CuBr, 0.05 mmol, 5 mol%).
-
If using a ligand, pre-mix the Cu(I) salt with the ligand (e.g., TBTA, 0.05 mmol, 5 mol%) in a small amount of solvent before adding to the main reaction mixture.
-
Stir the reaction at room temperature and monitor its progress as described in Protocol 1.
-
Work-up and purification are performed similarly to Protocol 1.
Data Presentation and Characterization
The successful synthesis of the 1,2,3-triazole product should be confirmed by standard analytical techniques. Below is a table summarizing typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with Benzyl Azide.
| Parameter | Condition | Expected Outcome/Observation |
| Alkyne | This compound | 1.0 equivalent |
| Azide | Benzyl Azide | 1.0 - 1.2 equivalents |
| Catalyst System | CuSO₄·5H₂O (1-5 mol%) / Sodium Ascorbate (5-10 mol%) | Efficient catalysis |
| or CuI (1-5 mol%) / Ligand (e.g., TBTA, 1-5 mol%) | Enhanced stability and rate | |
| Solvent | t-BuOH/H₂O (1:1), DMF, or THF/H₂O | Good solubility of reactants |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion |
| Yield | Typically >85% | High conversion to the desired product |
| Purification | Column Chromatography | Isolation of pure triazole |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, IR | Confirmation of the 1,4-disubstituted triazole structure |
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. While the use of sodium ascorbate mitigates this, for very slow reactions or when using a direct Cu(I) source without a reducing agent, it may be beneficial to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: The purity of the alkyne and azide is crucial for obtaining high yields. Impurities can sometimes interfere with the catalyst.
-
Ligand Choice: For reactions in aqueous media, especially for bioconjugation, water-soluble ligands like THPTA are preferred.
-
Reaction Monitoring: It is essential to monitor the reaction to determine the point of completion and to avoid potential side reactions from prolonged reaction times.
-
Purification: The triazole product may coordinate with residual copper. Washing the organic extract with an aqueous solution of EDTA can help to remove copper contamination.[2]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully employ this building block in their synthetic endeavors. The reliability and efficiency of the CuAAC reaction, coupled with the strategic placement of functional groups in this compound, open up a wide array of possibilities in medicinal chemistry, materials science, and beyond.
References
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic DFT Study. Journal of the American Chemical Society, 127(6), 210–216. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Sebbar, N. K., Zerzouf, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1685. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. [Link]
-
Gao, Y., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 259-266. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Application Notes and Protocols for Methyl 3-ethynylbenzoate in Click Chemistry
Harnessing the Power of a Versatile Terminal Alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Importance of Methyl 3-ethynylbenzoate
In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of this concept lies the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its efficiency and bioorthogonality.[2][3] The choice of the alkyne and azide coupling partners is paramount in dictating the properties of the resulting 1,2,3-triazole product.
This compound emerges as a particularly valuable terminal alkyne for several strategic reasons. Its structure incorporates a rigid phenyl ring that can serve as a scaffold, while the methyl ester provides a site for further chemical modification or can influence the solubility and electronic properties of the final molecule. This makes it an attractive building block in drug discovery, bioconjugation, and materials science, where precise control over molecular architecture is essential.[3][4] This guide provides a comprehensive overview of the mechanistic underpinnings of CuAAC and detailed protocols for the effective use of this compound.
Physicochemical Properties and Safety Data for this compound
A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe laboratory work.
| Property | Value |
| Chemical Structure | C₁₀H₈O₂ |
| CAS Number | 10602-06-9[5] |
| Molecular Formula | C₁₀H₈O₂[6] |
| Molecular Weight | 160.17 g/mol [6] |
| Appearance | Off-white to brown solid[6][7] |
| Melting Point | 53.5-55 °C[6][7] |
| Boiling Point | ~251 °C (Predicted)[6][7] |
| Synonyms | 3-(Methoxycarbonyl)phenylacetylene[5][6] |
Safety and Handling:
This compound is classified as a hazardous substance.[5][7]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also harmful if swallowed (H302) or inhaled (H332).[7]
-
Precautionary Measures: Use only in a well-ventilated area.[5] Avoid breathing dust, fumes, or vapors.[5][7] Wear protective gloves, clothing, and eye/face protection.[5][7] Wash skin thoroughly after handling.[5] In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.[5][7]
Always consult the full Safety Data Sheet (SDS) before use.
The Core of Click Chemistry: The CuAAC Reaction
The CuAAC reaction is a powerful ligation technique that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[8] This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures high regioselectivity.[1]
Mechanism Overview
The catalytic cycle of the CuAAC reaction is a well-studied process.[9][10] While some debate on the finer points exists, the generally accepted mechanism involves the following key steps:
-
Formation of the Active Catalyst: The active catalyst is a copper(I) species.[10] Often, the reaction is initiated with a Cu(II) salt, such as CuSO₄, which is reduced in situ to Cu(I) by a reducing agent like sodium ascorbate.[8][9]
-
Copper Acetylide Formation: The terminal alkyne, in this case, this compound, coordinates to the Cu(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate.[10][11] Kinetic studies have suggested that dinuclear copper species may be involved, which are more active than their monomeric counterparts.[9][10]
-
Azide Coordination and Cycloaddition: The azide then coordinates to the copper center. A six-membered copper metallacycle is formed in a stepwise manner.[1][12]
-
Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1]
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of the CuAAC reaction.
Application Protocol: Synthesis of a 1,4-Disubstituted Triazole using this compound
This protocol provides a general method for the CuAAC reaction between this compound and an organic azide. Researchers should optimize conditions for their specific substrates.
Objective
To synthesize a 1,4-disubstituted 1,2,3-triazole via the copper-catalyzed cycloaddition of this compound and a representative organic azide (e.g., Benzyl Azide).
Materials and Reagents
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like DMSO, DMF, or THF.[13]
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Experimental Workflow Diagramdot
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The Sonogashira Coupling: A Detailed Application Guide for the Synthesis of Arylalkynes Using Methyl 3-Ethynylbenzoate
Introduction: The Enduring Power of the Carbon-Carbon Bond
The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, advanced materials, and natural products.[1] Among the pantheon of cross-coupling reactions, the Sonogashira coupling stands as a powerful and versatile tool for the synthesis of arylalkynes and conjugated enynes.[2] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction forges a bond between a terminal alkyne and an aryl or vinyl halide under remarkably mild conditions.[2][3] This robustness and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of the Sonogashira coupling, with a specific focus on the use of Methyl 3-ethynylbenzoate as a key building block. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Dual Catalytic Dance
The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] This dual-metal system allows the reaction to proceed efficiently under mild conditions.[2]
The Palladium Cycle: The Cross-Coupling Engine
The palladium catalyst is the primary engine of the cross-coupling process. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (e.g., an aryl iodide or bromide). This step forms a Pd(II) intermediate and is often the rate-limiting step of the reaction.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[4]
-
Transmetalation: In this crucial step, the alkyne component is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[1]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final arylalkyne product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The Copper Cycle: Activating the Alkyne
The copper co-catalyst plays a vital role in activating the terminal alkyne for the transmetalation step.
-
Copper Acetylide Formation: In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate.[5] This process increases the nucleophilicity of the alkyne.[6]
-
Transfer to Palladium: The copper acetylide then serves as the transmetalating agent, delivering the acetylenic moiety to the palladium center.[1]
Below is a graphical representation of the interconnected catalytic cycles:
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with this compound
This protocol is adapted from a validated, peer-reviewed procedure for the copper-free Sonogashira coupling of aryl bromides and provides a robust starting point for the reaction with this compound. [4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) | ≥98% | Standard Supplier | Ensure purity. |
| This compound | ≥97% | Standard Supplier | Store under inert atmosphere. |
| [DTBNpP]Pd(crotyl)Cl (P2) Precatalyst | Strem Chemicals or similar | Air-stable palladium precatalyst. [4] | |
| 2,2,6,6-Tetramethylpiperidine (TMP) | ≥98% | Standard Supplier | Use freshly distilled or from a fresh bottle. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.8% | Standard Supplier | Use from a sealed bottle. |
| Schlenk Flask or Reaction Vial | Must be oven-dried. | ||
| Magnetic Stir Bar | |||
| Argon or Nitrogen Gas Supply | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Experimental Workflow
Caption: Step-by-step experimental workflow for the copper-free Sonogashira coupling.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv) and the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (2.5 mL) via syringe. Subsequently, add this compound (0.8 mmol, 1.6 equiv) and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide. [4]5. Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-(arylethynyl)benzoate.
Data Summary and Optimization
The following table summarizes representative reaction conditions and yields for copper-free Sonogashira couplings of various aryl bromides. These can serve as a baseline for optimizing the reaction with this compound.
| Aryl Bromide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 2.5 | TMP | DMSO | 2 | 97 | [4] |
| Methyl 3-bromobenzoate | 3-Ethynylpyridine | 2.5 | TMP | DMSO | 2 | 87 | [4] |
| 4-Bromotoluene | Phenylacetylene | 2.5 | TMP | DMSO | 2 | 96 | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | 2.5 | TMP | DMSO | 2 | 95 | [4] |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst.- Impure reagents or solvents.- Insufficiently inert atmosphere. | - Use a fresh batch of catalyst.- Purify starting materials and use anhydrous, degassed solvents.- Ensure proper Schlenk technique to exclude oxygen. [4] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition. | - Use fresh, high-purity reagents and solvents.- Ensure the reaction temperature is appropriate. [4] |
| Glaser Homocoupling of Alkyne | - Presence of oxygen (in copper-catalyzed reactions). | - Thoroughly degas all solvents and reagents.- The use of a copper-free protocol, as described, is the most effective way to avoid this side reaction. [4][7] |
| Slow or Stalled Reaction | - Low reactivity of the aryl halide (e.g., aryl chlorides).- Steric hindrance. | - Increase the reaction temperature.- Consider a more active catalyst system or specialized ligands.- For aryl chlorides, more forcing conditions are often required. [4] |
Conclusion
The Sonogashira coupling is an indispensable transformation in modern organic synthesis. The use of this compound in this reaction provides a direct route to a wide array of substituted arylalkynes, which are valuable intermediates in drug discovery and materials science. The copper-free protocol detailed here offers a reliable and efficient method that minimizes common side reactions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this powerful reaction to advance their synthetic endeavors.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
-
Gao, Y., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 2018 , 3(8), 10076-10083. [Link]
- Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007, 107(3), 874-922.
- Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975, 16(50), 4467-4470.
-
Wikipedia. Sonogashira coupling. [Link]
-
Barbera, G., et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 2014 , 10, 333-343. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chem Help ASAP. Sonogashira cross-coupling reaction. [Link] (Note: A representative, stable URL for a relevant educational video would be inserted here.)
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- 6. researchgate.net [researchgate.net]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Methyl 3-ethynylbenzoate
Introduction: The Enduring Significance of 1,2,3-Triazoles in Modern Chemistry
The 1,2,3-triazole core is a highly sought-after heterocyclic motif in contemporary drug discovery and materials science.[1][2] Its prevalence stems from its remarkable chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[3] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these valuable compounds, making them readily accessible through modular and high-yielding reactions.[4] Among the most prominent click reactions are the Huisgen 1,3-dipolar cycloaddition and its catalyzed variants, which offer exceptional control over regioselectivity.[5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles utilizing Methyl 3-ethynylbenzoate as a key building block. This electron-deficient alkyne is a particularly interesting substrate due to the electronic influence of the ester group, which can modulate the reactivity of the alkyne and provide a handle for further functionalization of the resulting triazole. We will explore two powerful catalytic systems for the regioselective synthesis of 1,2,3-triazoles: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the synthesis of 1,5-disubstituted triazoles.
I. The Foundational Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition is the parent reaction for the formation of 1,2,3-triazoles from an azide and an alkyne.[7] This reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the 1,3-dipole (azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring.[6] A significant drawback of the thermal process is the lack of regioselectivity when using unsymmetrical alkynes, often leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.[5]
II. Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, providing exclusive access to 1,4-disubstituted 1,2,3-triazoles with high efficiency and under mild reaction conditions.[4] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate.[8]
Mechanism of CuAAC
The currently accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to furnish the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of Methyl 1-benzyl-4-(3-(methoxycarbonyl)phenyl)-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction between this compound and benzyl azide. The electron-withdrawing nature of the ester group on the alkyne generally leads to faster reaction rates in CuAAC.[9]
Materials and Reagents:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and benzyl azide (1.05 equiv.) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.2 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv.). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equiv.).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from colorless to a pale yellow/green color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,4-disubstituted triazole.[10]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Condition | Rationale |
| Solvent | t-BuOH/H₂O (1:1) | A common solvent system for CuAAC, facilitating the dissolution of both organic and inorganic reagents. Water is known to accelerate the reaction.[11] |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst from readily available and stable precursors.[8] |
| Temperature | Room Temperature | The reaction is typically highly efficient at ambient temperature, reflecting the "click" nature of the process. |
| Stoichiometry | Azide in slight excess | To ensure complete consumption of the alkyne. |
III. Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides a powerful and complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer exclusively.[12] This transformation is particularly valuable as the 1,5-isomer is often difficult to access through other synthetic routes.[4] Unlike CuAAC, RuAAC can also be employed with internal alkynes, further expanding its synthetic utility.[13]
Mechanism of RuAAC
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[14] Subsequent reductive elimination from this intermediate furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[11]
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. One-pot synthesis of 1-arylmethyl-4-[(E)-alk-1-enyl]-1H-1,2,3-triazoles via a cross-coupling/click reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books [thieme-connect.de]
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Application Notes & Protocols: A Novel Approach to Substituted Benzothiazoles Utilizing Methyl 3-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Derivatives of 2-substituted benzothiazoles are of particular interest, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The development of efficient and versatile synthetic methodologies to access novel substituted benzothiazoles is, therefore, a critical endeavor in the pursuit of new therapeutic agents and advanced materials.
Traditionally, the synthesis of 2-substituted benzothiazoles has been dominated by the condensation of 2-aminothiophenol with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, and their derivatives.[1][2][3][4] While effective, these methods can sometimes be limited by the availability of the requisite carbonyl precursors. This guide details a novel and powerful strategy for the synthesis of 2-substituted benzothiazoles, employing the versatile building block, Methyl 3-ethynylbenzoate . This approach, predicated on a copper-catalyzed reaction with 2-aminothiophenol, offers a unique entry point to a new class of benzothiazole derivatives, expanding the accessible chemical space for drug discovery and materials research.
A New Synthetic Frontier: Copper-Catalyzed Annulation of Terminal Alkynes
The direct use of terminal alkynes as precursors for the C2-position of the benzothiazole ring is an emerging and powerful synthetic strategy. This approach circumvents the need for pre-functionalized carbonyl compounds and leverages the rich chemistry of the alkyne moiety. Our focus here is on the application of this compound as a readily available and versatile starting material for the synthesis of novel 2-arylbenzothiazoles.
The proposed transformation involves a copper-catalyzed aerobic oxidative coupling of 2-aminothiophenol (or its disulfide) with this compound. This reaction proceeds through the formation of an alkynyl sulfide intermediate, which then undergoes an intramolecular cyclization to furnish the benzothiazole ring system. A key mechanistic step in this process is a proposed "thia-Wolff rearrangement".[2][5]
Proposed Reaction Scheme:
Caption: Proposed synthesis of Methyl 3-(benzo[d]thiazol-2-yl)benzoate.
Mechanistic Insights: The Catalytic Cycle
The copper-catalyzed synthesis of 2-substituted benzothiazoles from terminal alkynes and 2-aminothiophenol disulfide is a multifaceted process. The proposed mechanism, which may involve a thia-Wolff rearrangement, is outlined below. This intricate dance of electrons and atoms, orchestrated by the copper catalyst and facilitated by visible light, highlights the elegance of modern synthetic chemistry.
Caption: Proposed catalytic cycle for the synthesis of substituted benzothiazoles.
Causality Behind the Steps:
-
Catalyst Activation & Oxidative Addition: The reaction is initiated by the interaction of the Cu(I) catalyst with the 2-aminothiophenol disulfide. Visible light may play a role in promoting this initial step.
-
Formation of the Alkynyl Sulfide Intermediate: The activated thiol species then reacts with this compound in a C(sp)-S coupling reaction to form a key alkynyl sulfide intermediate.
-
The Thia-Wolff Rearrangement: This proposed rearrangement is a critical step where the alkynyl sulfide likely rearranges to a highly reactive thia-ketene intermediate. This type of rearrangement is analogous to the well-known Wolff rearrangement of α-diazoketones.
-
Intramolecular Cyclization: The amino group of the 2-aminothiophenol moiety then undergoes a nucleophilic attack on the ketene carbon of the thia-ketene intermediate, leading to the formation of the benzothiazole ring.
-
Aromatization: The cyclized intermediate subsequently aromatizes to yield the stable 2-substituted benzothiazole product.
-
Catalyst Regeneration: The active Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a proposed method for the synthesis of Methyl 3-(benzo[d]thiazol-2-yl)benzoate, based on established procedures for similar copper-catalyzed reactions of terminal alkynes.[5] Researchers should optimize these conditions for their specific setup and substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Various |
| 2,2'-Dithiobis(aniline) | ≥98% | Various |
| Copper(I) Iodide (CuI) | 99.99% trace metals basis | Various |
| 1,10-Phenanthroline | ≥99% | Various |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Various |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | Various |
| Sodium Bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Various |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Various |
| Silica Gel | 60 Å, 230-400 mesh | Various |
Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,2'-dithiobis(aniline) (1.2 mmol, 1.2 eq.), this compound (1.0 mmol, 1.0 eq.), Copper(I) Iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Add anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (5 mL) via syringe.
-
Reaction Conditions: Place the flask in a photoreactor equipped with a blue LED light source (e.g., 450 nm). Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 3-(benzo[d]thiazol-2-yl)benzoate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expanding the Scope: A Versatile Methodology
The true power of this synthetic strategy lies in its potential for broad applicability. By varying the substitution pattern on the ethynylbenzoate starting material, a diverse library of novel 2-arylbenzothiazoles can be readily accessed. This provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
| Starting Material | Expected Product | Potential Application Area |
| Methyl 4-ethynylbenzoate | Methyl 4-(benzo[d]thiazol-2-yl)benzoate | Anticancer, Antiviral |
| Methyl 2-ethynylbenzoate | Methyl 2-(benzo[d]thiazol-2-yl)benzoate | Materials Science |
| Ethyl 3-ethynyl-5-nitrobenzoate | Ethyl 3-(benzo[d]thiazol-2-yl)-5-nitrobenzoate | Antimicrobial |
| 4-Ethynyl-N,N-dimethylaniline | 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline | Fluorescent Probes |
Conclusion: A Gateway to Novel Benzothiazoles
The use of this compound and other terminal alkynes in the copper-catalyzed synthesis of 2-substituted benzothiazoles represents a significant advancement in heterocyclic chemistry. This methodology offers a novel, efficient, and versatile route to a wide range of benzothiazole derivatives with potential applications in drug discovery and materials science. The proposed mechanism, involving a key thia-Wolff rearrangement, provides a framework for further investigation and optimization of this powerful transformation. By embracing such innovative synthetic strategies, researchers can continue to unlock the vast potential of the benzothiazole scaffold in the development of next-generation therapeutics and functional materials.
References
-
Visible light initiated amino group ortho-directed copper(I)-catalysed aerobic oxidative C(sp)–S coupling reaction: synthesis of substituted 2-phenylbenzothiazoles via thia-Wolff rearrangement. Chemical Communications. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry. Available at: [Link]
-
Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link]
-
Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. ChemInform. Available at: [Link]
-
Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. Journal of Combinatorial Chemistry. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]
-
Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters. Available at: [Link]
-
Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry. Available at: [Link]
-
Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Letters. Available at: [Link]
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- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of Methyl 3-ethynylbenzoate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Ascendancy of the Ethynyl Moiety in Drug Design
In the landscape of contemporary medicinal chemistry, the terminal alkyne has transcended its role as a simple structural unit to become a cornerstone of innovative drug design and development.[1][2] Its unique physicochemical properties—linearity, rigidity, and increased electron density—confer significant advantages in optimizing drug candidates for enhanced potency, selectivity, and metabolic stability.[2][3] Methyl 3-ethynylbenzoate, a commercially available building block, exemplifies the strategic deployment of the terminal alkyne. This guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of kinase inhibitors and other emerging therapeutic agents through Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), colloquially known as "click chemistry."
The ethynyl group's linear geometry allows it to act as a rigid spacer, orienting pharmacophoric elements for optimal interaction with biological targets.[2] Furthermore, the sp-hybridized carbons of the alkyne are more electronegative than their sp2 or sp3 counterparts, enabling unique non-covalent interactions within protein binding pockets.[1] This guide will provide detailed protocols for the utilization of this compound, elucidating the rationale behind experimental choices to empower researchers in their drug discovery endeavors.
Core Applications of this compound in Medicinal Chemistry
This compound serves as a versatile scaffold component, primarily leveraged in two transformative synthetic strategies:
-
Sonogashira Coupling for Kinase Inhibitor Synthesis: The palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is a powerful method for constructing complex molecular architectures. This compound is frequently employed in the synthesis of potent kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell migration, proliferation, and survival.[4][5]
-
Click Chemistry for Bio-conjugation and Novel Scaffolds: The CuAAC reaction is a cornerstone of "click chemistry," enabling the rapid and efficient formation of 1,2,3-triazole linkages.[6] This bioorthogonal reaction is instrumental in drug discovery for lead optimization, the synthesis of novel heterocyclic scaffolds, and the development of chemical biology probes. This compound is a key reagent in the synthesis of novel inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of a Kinase Inhibitor Precursor via Sonogashira Coupling
This protocol details the synthesis of a key intermediate for a FAK inhibitor, adapted from methodologies described in the patent literature.[4][5] The reaction couples this compound with a substituted pyrimidine core.
Reaction Scheme:
Caption: Sonogashira coupling workflow for kinase inhibitor synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 31415-56-8 | 160.17 | Alkyne coupling partner |
| tert-butyl 4-(4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate | 1247503-02-1 | 457.88 | Aryl halide coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | Palladium catalyst |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq).
-
Add this compound (1.2 eq). The slight excess of the alkyne ensures complete consumption of the more complex aryl halide.
-
Place the flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation of the palladium catalyst and homo-coupling of the alkyne.
-
Add anhydrous DMF to dissolve the reagents. The volume should be sufficient to create a stirrable solution (typically a concentration of 0.1-0.5 M).
-
-
Addition of Catalysts and Base:
-
To the solution, add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) and copper(I) iodide (0.1 eq). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.
-
Add triethylamine (3.0 eq). The base is essential to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) to increase the reaction rate. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Synthesis of a 1,2,3-Triazole Scaffold via CuAAC (Click Chemistry)
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole, a common scaffold in medicinal chemistry, using this compound and an organic azide. This reaction is notable for its high yield, stereospecificity, and tolerance of a wide range of functional groups.
Reaction Scheme:
Caption: CuAAC "Click Chemistry" workflow for triazole synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 31415-56-8 | 160.17 | Alkyne component |
| Benzyl Azide | 622-73-1 | 133.15 | Azide component (example) |
| Copper(II) sulfate pentahydrate | 7758-99-8 | 249.68 | Source of catalytic Cu(I) species |
| Sodium ascorbate | 134-03-2 | 198.11 | Reducing agent to generate Cu(I) in situ |
| tert-Butanol | 75-65-0 | 74.12 | Co-solvent |
| Deionized Water | 7732-18-5 | 18.02 | Solvent |
Step-by-Step Protocol:
-
Preparation of Reagent Solutions:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water. The use of a water-miscible co-solvent is often necessary to solubilize the organic starting materials.
-
-
Initiation of the Reaction:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is important; the ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ. A color change is often observed upon addition of the copper salt.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be complete within a few hours.
-
Monitor the reaction by TLC or LC-MS. The product triazole will have a different retention factor than the starting materials.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine to remove residual copper salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography or recrystallization.
-
-
Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
-
Expert Insights and Troubleshooting
-
Sonogashira Coupling:
-
Catalyst Choice: While dichlorobis(triphenylphosphine)palladium(II) is commonly used, other palladium sources such as Pd(PPh₃)₄ can also be effective. The choice may depend on the specific substrates.
-
Oxygen Sensitivity: Rigorous exclusion of oxygen is paramount to prevent the formation of byproducts from the oxidative homo-coupling of the alkyne (Glaser coupling). Degassing the solvent and maintaining a positive pressure of inert gas are critical.
-
Base Selection: Triethylamine is a common choice, but other bases like diisopropylethylamine (DIPEA) can also be used. The choice can influence the reaction rate and side product formation.
-
-
CuAAC (Click Chemistry):
-
Copper Source: While Cu(II) salts with a reducing agent are common, direct use of Cu(I) salts like CuI or CuBr can also be employed, though they are more sensitive to oxidation.
-
Ligands: In some cases, particularly with sterically hindered substrates or for in vivo applications, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst and accelerate the reaction.
-
Solvent System: The choice of solvent is flexible, with t-BuOH/H₂O, DMF, and DMSO being common. The key is to ensure all reactants are sufficiently soluble.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates through robust and efficient reactions like the Sonogashira coupling and CuAAC has proven to be a fruitful approach in the development of novel therapeutics, particularly in the realm of kinase and inflammasome inhibitors. The detailed protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this valuable reagent in their drug discovery programs.
References
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Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
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Gan, T., & Wnuk, S. F. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663. [Link]
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Zelisko, N., & Lesyk, R. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 15, 100294. [Link]
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University of Pisa. (n.d.). School of Graduate Studies “Scienza del Farmaco e delle Sostanze Bioattive”. CORE. [Link]
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Schneider, M. W., et al. (2021). Assembly and Covalent Cross-Linking of an Amine-Functionalised Metal-Organic Cage. Frontiers in Chemistry, 9, 696081. [Link]
-
Andrews, P. I. (2012). New Organometallic Strategies for Conjugate Addition and Cross-Coupling Reactions. Nottingham ePrints. [Link]
-
Wang, Y., et al. (2022). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Bertinaria, M., et al. (2019). Development of covalent NLRP3 inflammasome inhibitors: Chemistry and biological activity. Archives of Biochemistry and Biophysics, 670, 41-53. [Link]
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Stivala, C. (2023). Development of GDC-2394 - a potent and selective NLRP3 inhibitor. ACS Fall 2023. [Link]
-
Li, X., et al. (2025). The Development of Inhibitors for NLRP3 Inflammasome. ACS Medicinal Chemistry Letters, 16(8), 1513–1514. [Link]
-
Request PDF. (n.d.). Development of selective NLRP3 inflammasome inhibitors. ResearchGate. [Link]
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Wang, L., et al. (2024). Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]
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Electronic Supplementary Material (ESI) for Chemical Science. (2020). The Royal Society of Chemistry. [Link]
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Toward the development of small molecules for... (n.d.). IRIS UPO. [Link]
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-
Molbase. (n.d.). Cas 10602-06-9,3-ETHYNYL-BENZOIC ACID METHYL ESTER. [Link]
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The Versatility of Methyl 3-ethynylbenzoate in Materials Science: Application Notes and Protocols
Abstract: Methyl 3-ethynylbenzoate is a bifunctional aromatic molecule poised at the intersection of polymer chemistry, supramolecular assembly, and functional materials design. Its unique structure, featuring a reactive terminal alkyne and a versatile methyl ester group on a rigid phenyl scaffold, offers a powerful toolkit for researchers and materials scientists. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its use in the synthesis of advanced polymers, the fabrication of metal-organic frameworks (MOFs), the construction of dendrimers, and for post-polymerization modifications via "click" chemistry.
Introduction: Unlocking the Potential of a Bifunctional Building Block
This compound (MEB) is a crystalline solid with a molecular formula of C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1] Its key structural features, the ethynyl (-C≡CH) and methyl ester (-COOCH₃) groups, dictate its reactivity and broad utility in materials science.
The terminal alkyne is a highly versatile functional group, amenable to a variety of carbon-carbon bond-forming reactions. It can undergo polymerization to create π-conjugated polymers with interesting optical and electronic properties.[2] Furthermore, the ethynyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific covalent linkage of molecules.[3][4][5] It also readily participates in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[6][7][8]
The methyl ester group provides another avenue for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then serve as a coordination site for metal ions in the formation of metal-organic frameworks (MOFs) or as a reactive site for further functionalization.[4][5][9] The ester group can also influence the solubility and processing characteristics of polymers derived from MEB.[10]
This document will delve into the practical applications of MEB, providing detailed protocols to guide researchers in harnessing its potential.
Application in Polymer Synthesis: Crafting Functional Polyphenylacetylenes
The polymerization of phenylacetylene derivatives, such as MEB, leads to the formation of poly(phenylacetylene)s (PPAs), a class of conjugated polymers with applications in electronics, optics, and membrane separations.[2] The polymerization of MEB is expected to yield poly(this compound), a polymer with a conjugated backbone and pendant methyl ester groups.
Rhodium-Catalyzed Polymerization of this compound
Rhodium(I) complexes are highly efficient catalysts for the stereoregular polymerization of phenylacetylenes, often yielding polymers with a cis-transoidal configuration.[2]
Protocol 2.1: Synthesis of Poly(this compound)
Materials:
-
This compound (MEB)
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or a similar Rh(I) catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Rh(I) catalyst (e.g., [Rh(nbd)Cl]₂) in anhydrous THF to a desired concentration (e.g., 1-5 mM).
-
In a separate flask, prepare a solution of this compound in anhydrous THF (e.g., 0.1-0.5 M).
-
Transfer the MEB solution to the catalyst solution via cannula with vigorous stirring. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the monomer.
-
Quench the polymerization by adding a small amount of a terminating agent, such as a few drops of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl stretch.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and glass transition temperature (Tg) of the polymer.[11][12][13][14]
Expected Properties: Based on data for similar polyphenylacetylenes, poly(this compound) is expected to be a yellow-orange solid soluble in common organic solvents like THF, chloroform, and toluene.[2][15][16] The thermal properties will depend on the molecular weight and stereoregularity of the polymer.
"Click" Chemistry: A Gateway to Functional Materials
The terminal alkyne of MEB is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click" reaction.[3][5] This allows for the straightforward introduction of a wide array of functionalities onto the MEB molecule or onto polymers derived from it.
Post-Polymerization Modification of Poly(this compound)
A powerful strategy in materials design is to first synthesize a polymer with reactive handles and then introduce functionality in a subsequent step. This allows for the creation of a library of functional materials from a single parent polymer.
Protocol 3.1: Azide Functionalization of a Polymer via CuAAC
Materials:
-
Poly(this compound) (synthesized as in Protocol 2.1)
-
An azide-containing molecule of interest (e.g., azido-functionalized dye, bioactive molecule, or another polymer)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., DMF, DMSO, or a mixture with water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biocompatibility and efficiency)[3]
Procedure:
-
Dissolve the poly(this compound) and the azide-functionalized molecule in the chosen solvent in a reaction vessel. The molar ratio of azide to alkyne units on the polymer can be varied depending on the desired degree of functionalization.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.
-
In another vial, prepare a solution of CuSO₄·5H₂O in the reaction solvent. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Add the copper sulfate (and ligand) solution to the polymer/azide mixture with stirring.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction can be monitored by FTIR spectroscopy, observing the disappearance of the azide stretch (around 2100 cm⁻¹).
-
Purify the functionalized polymer by precipitation in a non-solvent, dialysis, or column chromatography to remove the catalyst and unreacted starting materials.
Data Presentation: Typical Reaction Conditions for CuAAC
| Parameter | Small Molecule Synthesis | Polymer Modification |
| Solvent | THF, DMF, DMSO, tBuOH/H₂O | DMF, DMSO, NMP |
| Catalyst | CuSO₄·5H₂O (1-5 mol%) | CuSO₄·5H₂O (5-20 mol%) |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Sodium Ascorbate (10-40 mol%) |
| Ligand | TBTA, THPTA (optional) | THPTA (recommended) |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 1 - 12 hours | 6 - 48 hours |
Application in Metal-Organic Frameworks (MOFs): Building Porous Architectures
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands.[17] The methyl ester of MEB can be hydrolyzed to a carboxylic acid, making it a suitable organic linker for MOF synthesis. The resulting MOF would possess pores decorated with ethynyl groups, which could be further functionalized.
Synthesis of an Alkyne-Functionalized MOF
Protocol 4.1: Hydrolysis of MEB and MOF Synthesis
Part A: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent such as a mixture of THF and water.
-
Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the 3-ethynylbenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Part B: Solvothermal Synthesis of the MOF
-
In a glass vial, combine the synthesized 3-ethynylbenzoic acid linker with a metal salt (e.g., zinc nitrate, copper nitrate, or zirconium chloride) in a suitable solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
The molar ratio of linker to metal salt will depend on the desired MOF topology.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Collect the crystals by filtration, wash with fresh solvent, and dry.
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the MOF.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
FTIR Spectroscopy: To confirm the coordination of the carboxylate group to the metal center and the presence of the ethynyl group.
Application in Dendrimer Synthesis: Constructing Hyperbranched Architectures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[18][19][20] MEB can be utilized as a building block in both divergent and convergent dendrimer synthesis strategies.
Convergent Synthesis of a Dendron using MEB
In a convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a central core.[18][21][22]
Protocol 5.1: Synthesis of a First-Generation Dendron
This protocol outlines a conceptual pathway.
-
Protect the ethynyl group of this compound, for example, by reacting it with a bulky silyl group like triisopropylsilyl (TIPS).
-
Reduce the methyl ester to a primary alcohol.
-
Convert the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
React this modified MEB derivative with a molecule containing multiple nucleophilic groups (e.g., a diol or triol) to form the first-generation dendron.
-
Deprotect the silyl group to reveal the terminal alkyne at the focal point of the dendron.
-
This alkyne-functionalized dendron can then be "clicked" to a multifunctional core bearing azide groups.
Visualization of Key Processes
Diagram 1: Polymerization of this compound
Caption: Rhodium-catalyzed polymerization of MEB.
Diagram 2: Post-Polymerization Modification via Click Chemistry
Caption: CuAAC modification of the polymer.
Diagram 3: Conceptual Structure of a MOF with MEB-derived Linker
Caption: MOF with MEB-derived linkers.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of advanced materials. Its dual functionality allows for the creation of functional polymers, porous MOFs, and complex dendritic architectures. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the exciting possibilities offered by this unique molecule in the ever-evolving field of materials science.
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Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands - RSC Publishing. (2024, July 8). Retrieved from [Link]
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Experimental protocol for the synthesis of "Methyl 3-ethynylbenzoate"
An Application Note for the Synthesis of Methyl 3-ethynylbenzoate via Sonogashira Coupling
Introduction
This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and natural product synthesis. Its structure incorporates a terminal alkyne, a versatile handle for further transformations such as click chemistry, and a methyl ester, which can be readily hydrolyzed or converted to other functional groups. The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from methyl 3-bromobenzoate and trimethylsilylacetylene (TMSA). The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.
The chosen synthetic strategy involves a two-step process:
-
A palladium- and copper-cocatalyzed Sonogashira coupling of methyl 3-bromobenzoate with TMSA.
-
Subsequent deprotection of the trimethylsilyl group under basic conditions to yield the terminal alkyne.
This approach is advantageous as TMSA is a stable and less hazardous liquid source of acetylene, and the TMS protecting group prevents self-coupling of the terminal alkyne.[3]
Mechanism Spotlight: The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] While the exact intermediates can be complex and dependent on reaction conditions, the generally accepted mechanism provides a clear rationale for the required reagents.[2][4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (methyl 3-bromobenzoate) to form a Pd(II) complex.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Suggestion | Notes |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | Sigma-Aldrich | Starting material. |
| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | Oakwood Chemical | Highly flammable liquid.[5][6] Handle with care. |
| Bis(triphenylphosphine)palladium(II) dichloride | (PPh₃)₂PdCl₂ | 701.90 | Strem Chemicals | Palladium catalyst precursor. |
| Copper(I) iodide (CuI) | CuI | 190.45 | Acros Organics | Co-catalyst. Store under inert gas, sensitive to light and moisture.[7] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Fisher Scientific | Base and solvent. Distill from CaH₂ before use. |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | EMD Millipore | Reaction solvent. Ensure it is dry and inhibitor-free. |
| Methanol (MeOH) | CH₃OH | 32.04 | VWR | Solvent for deprotection. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | J.T. Baker | Base for deprotection. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | LabChem | Extraction solvent. |
| Hexanes | C₆H₁₄ | 86.18 | Pharmco-Aaper | Eluent for chromatography. |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | - | Used in work-up. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | Used in work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Drying agent. |
Experimental Workflow Visualization
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)benzoate
-
Reaction Setup : To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (4.30 g, 20.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (281 mg, 0.40 mmol, 0.02 equiv.), and copper(I) iodide (152 mg, 0.80 mmol, 0.04 equiv.).
-
Causality: The use of an oven-dried Schlenk flask and subsequent inert gas purging is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and interfere with the reaction.[8]
-
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (80 mL) and anhydrous triethylamine (40 mL) via cannula or syringe. Stir the resulting suspension until the solids are well-dispersed.
-
TMSA Addition : Cool the flask to 0 °C using an ice bath. Add trimethylsilylacetylene (TMSA) (3.4 mL, 24.0 mmol, 1.2 equiv.) dropwise over 10 minutes using a syringe.
-
Causality: Adding the highly reactive TMSA at a reduced temperature helps to control any initial exotherm and ensures a smooth reaction initiation.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours. The mixture will typically turn dark and a precipitate of triethylammonium bromide will form.
-
Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
Part B: Deprotection to Yield this compound
-
Work-up of Part A : Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the precipitated salts and catalyst residues. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Aqueous Work-up : Redissolve the crude residue in ethyl acetate (150 mL). Transfer to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The water wash removes any remaining water-soluble salts, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Isolation of Intermediate : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude silyl-protected intermediate, which is often a dark oil or solid. This intermediate can be used in the next step without further purification.
-
Deprotection Setup : Dissolve the crude methyl 3-((trimethylsilyl)ethynyl)benzoate in a 1:1 mixture of THF and methanol (100 mL total).
-
Base Addition : To the stirred solution, add potassium carbonate (5.52 g, 40.0 mmol, 2.0 equiv.).
-
Reaction : Stir the suspension at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Final Work-up : Filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System : A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10%) is typically effective.
-
Isolation : Combine the fractions containing the pure product (visualized by TLC with UV light) and concentrate under reduced pressure to afford this compound as a solid or oil. A representative procedure reported a pale yellow solid.[9]
-
Expected Yield : Yields can vary but are often reported in the range of 80-95% over the two steps.
-
Characterization : The identity and purity of the final product should be confirmed by analytical techniques. Expected ¹H NMR data (400 MHz, CDCl₃) would show characteristic peaks around δ 8.17 (t, 1H), 8.01 (dt, 1H), 7.66 (dt, 1H), 7.41 (t, 1H), 3.93 (s, 3H), and 3.12 (s, 1H).[9]
Safety and Handling Precautions
-
General : This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.[10]
-
Copper(I) Iodide : Harmful if swallowed and causes skin and eye irritation. Avoid creating dust.[7]
-
Trimethylsilylacetylene (TMSA) : Highly flammable liquid and vapor.[5][11] Keep away from heat, sparks, and open flames. Store in a well-ventilated place and keep cool.[5][6]
-
Solvents : Anhydrous THF can form explosive peroxides upon storage. Triethylamine is corrosive and has a strong odor. Handle all solvents in a fume hood.
-
Waste Disposal : Dispose of all chemical waste, including solvents and catalyst residues, according to institutional and local environmental regulations.
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
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Chem-Station. Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
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National Institutes of Health (NIH). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
Carl ROTH. Safety Data Sheet: Copper(I) iodide. [Link]
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Protocol for the Purification of Methyl 3-ethynylbenzoate by Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the purification of Methyl 3-ethynylbenzoate using silica gel flash column chromatography. This compound is a critical building block in medicinal chemistry and materials science, often synthesized via Sonogashira coupling.[1][2] This synthesis can yield impurities, including unreacted starting materials and catalyst residues, necessitating a robust purification strategy. This document outlines the principles of chromatographic separation, a detailed protocol from mobile phase selection to post-purification analysis, and troubleshooting guidance to ensure high purity of the final compound.
Introduction: The Purification Challenge
This compound is a moderately polar aromatic compound featuring an ester and a terminal alkyne functional group. Its synthesis, commonly the palladium/copper-catalyzed Sonogashira coupling between an aryl halide (e.g., methyl 3-bromobenzoate) and an acetylene source, often results in a crude mixture.[3][4] Key impurities may include:
-
Unreacted Methyl 3-bromobenzoate: The starting aryl halide.
-
Alkyne Homocoupling Products (Glaser Byproducts): Resulting from the dimerization of the terminal alkyne.[5]
-
Catalyst Residues: Palladium and copper complexes.
-
Other Reaction Byproducts.
Column chromatography is a fundamental and highly effective technique for isolating a target compound from a mixture based on the principle of differential adsorption.[6][7] This protocol focuses on normal-phase flash chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, driven by positive pressure for rapid and efficient separation.[8][9]
Foundational Principles of the Separation
The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[10][11][12]
-
Stationary Phase: For the separation of moderately polar organic molecules like this compound, silica gel (SiO₂) is the adsorbent of choice.[7] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.[13] More polar compounds in the mixture will have stronger interactions (e.g., hydrogen bonding, dipole-dipole) with the silica gel, causing them to move more slowly down the column.[13]
-
Mobile Phase (Eluent): The mobile phase is a solvent or solvent mixture that flows through the stationary phase, carrying the sample components with it.[10] The eluent's polarity is a critical variable. A more polar eluent will compete more effectively with the sample molecules for binding sites on the silica gel, causing all compounds to move faster.[7] Conversely, a less polar eluent results in slower movement. For normal-phase chromatography, the separation is optimized by using a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6][14]
Pre-Purification: Mobile Phase Optimization via TLC
Before packing a column, the ideal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior.[6] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.35.[7][8][15]
TLC Experimental Protocol
-
Preparation: In a small vial, dissolve a tiny amount of the crude reaction mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved mixture onto the baseline of a silica gel TLC plate. Make the spot as small as possible to ensure good resolution.[16]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[16] Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.[16]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm), as the aromatic ring in this compound is UV-active.[16] Circle the spots lightly with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpreting TLC Results
The polarity of the mobile phase is adjusted based on the Rf value of the target compound.
| Observed Rf of Target | Interpretation | Action Required |
| > 0.4 | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| 0.2 - 0.35 | Optimal. | Proceed with this solvent system for the column. |
| < 0.2 | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate).[17] |
| Spots are streaked | Sample may be too concentrated or acidic/basic. | Dilute the sample; consider adding a trace amount of acid or base to the eluent if the compound is ionizable. |
Based on literature, good starting points for this compound are Hexane:Ethyl Acetate or Hexane:Dichloromethane mixtures in ratios from 9:1 to 3:1.[18][19]
Detailed Protocol: Flash Column Chromatography
This protocol details the wet-packing slurry method, which is highly effective at producing a homogenous column bed free of cracks and air bubbles.[20]
Materials & Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimized eluent (from TLC analysis)
-
Pressurized air or nitrogen source
-
Fraction collection tubes
-
TLC plates and chamber for fraction analysis
-
Rotary evaporator
Step-by-Step Purification Workflow
Step 1: Column Preparation
-
Select Column Size: Choose a column diameter appropriate for the amount of crude material. A general rule is a silica gel-to-crude ratio of 30:1 to 50:1 by weight for moderately difficult separations.[7]
-
Plug the Column: Securely place a small plug of cotton or glass wool into the bottom of the column, just above the stopcock.[8][20]
-
Add Sand Layer: Pour a small layer (approx. 1-2 cm) of sand on top of the plug to create a flat base.[8][21]
-
Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with the eluent to form a consistent, pourable slurry. Stir well to release trapped air bubbles.[9]
-
Pack the Column: With the stopcock open, pour the silica slurry into the column. Use a funnel to prevent spillage. Tap the side of the column gently to help the silica pack evenly and release any remaining air bubbles.[9][20]
-
Pressurize and Settle: Once all the silica is added, apply gentle air pressure to the top of the column to push the solvent through and compact the silica bed. Do not let the solvent level drop below the top of the silica bed.[9]
-
Add Top Sand Layer: Once the silica is packed and settled, carefully add another 1-2 cm layer of sand on top to prevent the bed from being disturbed during sample loading.[21]
Step 2: Sample Loading
-
Dissolve Crude Product: Dissolve the crude this compound in the minimum amount of the eluent. If solubility is low, use a slightly more polar solvent (like pure dichloromethane or ethyl acetate), but keep the volume to an absolute minimum.[8][21]
-
Load the Sample: Using a pipette, carefully add the dissolved sample solution to the top of the silica bed, allowing it to absorb into the top sand layer.[12]
-
Rinse and Adsorb: Rinse the sample flask with a tiny amount of eluent 2-3 times, adding each rinse to the column. After each addition, allow the solvent to drain just to the level of the sand. This creates a concentrated band of your sample at the top of the column.[8]
Step 3: Elution and Fraction Collection
-
Fill the Column: Carefully fill the remaining space in the column with the eluent.
-
Apply Pressure: Connect the pressurized air source to the top of the column and apply gentle pressure to achieve a steady flow rate (a drop rate of about 5-7 cm per minute is a good target).[21]
-
Collect Fractions: Begin collecting the eluting solvent in sequentially numbered test tubes. The size of the fractions should be about 80-100% of the volume of the silica gel used.[21]
Step 4: Analysis and Product Isolation
-
Monitor with TLC: Analyze the collected fractions by TLC to determine their composition. Spot several fractions per TLC plate alongside a spot of the crude mixture and a pure standard if available.
-
Combine Pure Fractions: Identify the fractions containing only the pure this compound spot (at the target Rf) and combine them in a round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation for moderately polar compounds.[22] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient resolving power for impurities.[7] |
| Eluent System | Hexane:Ethyl Acetate (e.g., 4:1) | To be optimized by TLC for a product Rf of 0.2-0.35.[8][15] |
| Sample Loading | Concentrated solution (wet load) | Creates a narrow starting band, maximizing separation efficiency.[8] |
| Elution Mode | Flash (Positive Pressure) | Faster and provides better resolution than gravity chromatography.[9] |
| Fraction Analysis | TLC with UV visualization | Allows for precise identification of fractions containing the pure product.[16] |
Visual Protocols & Workflows
Overall Purification Workflow
Caption: Workflow for the purification of this compound.
Conceptual Separation on the Column
Caption: Visualization of compound separation over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Incorrect eluent polarity.- Column overloaded with crude material.- Sample band was too wide during loading. | - Re-optimize eluent with TLC.- Use a larger column with more silica.- Ensure sample is loaded in a minimal volume of solvent. |
| Cracked or Channeled Silica Bed | - Column packed too quickly or allowed to run dry.- Heat generated from solvent interaction with dry silica. | - Always use the wet slurry packing method.- Never let the solvent level drop below the top of the silica bed.[21] |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is incorrect. | - If too fast, decrease eluent polarity. If too slow, increase eluent polarity. A gradient elution (gradually increasing polarity) can also be effective. |
| Product is "Stuck" on the Column | - Compound is too polar for the chosen eluent system. | - Flush the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to recover the compound.[14] |
| Colored Impurities Co-elute | - Impurity has very similar polarity to the product. | - Try a different solvent system. Solvents from different classes (e.g., toluene or ether instead of ethyl acetate) can alter selectivity.[5][23] |
References
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Some Useful and Practical Tips for Flash Chromatography | EPFL. Available at: [Link]
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Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
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Running a flash column - Chemistry LibreTexts. Available at: [Link]
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Tips and Tricks for the Lab: Column Packing - ChemistryViews. Available at: [Link]
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Toward the development of small molecules for ... - IRIS UPO. Available at: [Link]
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How to Pack Your Own Silica Gel Cartridges for Automated Flash Purification WITHOUT Spending $1200 - YouTube. Available at: [Link]
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Column chromatography - University of Calgary. Available at: [Link]
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Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2020. Available at: [Link]
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Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PubMed Central. Available at: [Link]
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Upgrading Malic Acid to Bio-based Benzoates via a Diels–Alder-Initiated Sequence with the Methyl Coumalate Platform. Available at: [Link]
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Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]
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Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]
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Supporting Information - Semantic Scholar. Available at: [Link]
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Methyl 3-ethynyl-4-methylbenzoate | C11H10O2 | CID 53403239 - PubChem. Available at: [Link]
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Organic Functional Groups and Thin Layer Chromatography - Environmental Science Institute. Available at: [Link]
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Column chromatography - which eluent system? : r/OrganicChemistry - Reddit. Available at: [Link]
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Can we use different solvent system for purification of a synthetic compound through reverse-phase or aluminia column chromatography? | ResearchGate. Available at: [Link]
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Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
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How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. Available at: [Link]
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Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. Available at: [Link]
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Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? | ResearchGate. Available at: [Link]
-
Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3) - Cheméo. Available at: [Link]
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Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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The preparation of methyl benzoate and methyl salicylate on silica gel column - Academic Journals. Available at: [Link]
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Application Note: Synthesis of Methyl 3-ethynylbenzoate via Deprotection of a Trimethylsilylacetylene Precursor
Introduction: The Strategic Role of Silyl Protecting Groups in Alkyne Chemistry
In the landscape of modern organic synthesis, terminal alkynes are invaluable building blocks, pivotal for constructing complex molecular architectures through powerful transformations like Sonogashira coupling, click chemistry, and various metal-catalyzed reactions.[1] However, the inherent acidity of the acetylenic proton often necessitates a protection strategy to prevent unwanted side reactions.[2][3] The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its ease of introduction, stability under many reaction conditions, and, crucially, its clean and efficient removal.[3][4] This application note provides a comprehensive guide to the deprotection of methyl 3-((trimethylsilyl)ethynyl)benzoate to yield the terminal alkyne, methyl 3-ethynylbenzoate, a key intermediate in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of two common deprotection protocols, provide detailed, field-proven experimental procedures, and offer insights into reaction monitoring and troubleshooting.
Mechanism and Theory: The Chemistry of Silyl Deprotection
The cleavage of the silicon-carbon bond in trimethylsilylacetylenes can be achieved under various conditions, most commonly employing fluoride ions or basic methanolysis.[4]
1. Fluoride-Mediated Deprotection (e.g., TBAF): The efficacy of fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), stems from the exceptionally high strength of the silicon-fluoride (Si-F) bond.[5][6] The fluoride anion acts as a potent nucleophile, attacking the silicon atom of the TMS group. This forms a transient, pentacoordinate siliconate intermediate, which then readily fragments, cleaving the Si-C(sp) bond to release the acetylide anion and forming the stable trimethylsilyl fluoride. A protic solvent or a mild acidic workup then protonates the acetylide to furnish the desired terminal alkyne.[5][6] The use of TBAF is particularly advantageous due to its excellent solubility in common organic solvents like tetrahydrofuran (THF).[7][8]
2. Base-Catalyzed Methanolysis (e.g., K₂CO₃/MeOH): An alternative, often milder and more economical approach, involves the use of a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (MeOH).[4][9] In this mechanism, the methoxide ion, generated in situ from the reaction of methanol with the base, attacks the silicon atom. The subsequent cleavage of the Si-C bond is facilitated by the protonation of the resulting acetylide by methanol. This method is particularly useful for substrates that may be sensitive to the basicity of TBAF.[10][11]
Experimental Protocols
This section outlines two robust protocols for the deprotection of methyl 3-((trimethylsilyl)ethynyl)benzoate.
Protocol 1: Fluoride-Mediated Deprotection Using TBAF
This method is rapid and highly effective, making it a common choice for TMS-alkyne deprotection.
Materials:
-
Methyl 3-((trimethylsilyl)ethynyl)benzoate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M TBAF solution in THF (1.1–1.2 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: Base-Catalyzed Deprotection Using K₂CO₃ in Methanol
This protocol offers a milder and more cost-effective alternative to fluoride-based methods.
Materials:
-
Methyl 3-((trimethylsilyl)ethynyl)benzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 equiv) in anhydrous methanol (approx. 0.1-0.2 M), add anhydrous potassium carbonate (0.2-0.5 equiv).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[9][11]
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the methanol.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography.
Data Presentation and Analysis
Table 1: Comparison of Deprotection Protocols
| Parameter | Protocol 1: TBAF/THF | Protocol 2: K₂CO₃/MeOH |
| Reagent Cost | Higher | Lower |
| Reaction Time | Typically < 2 hours | Typically 2-4 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Workup | Aqueous extraction required[12] | Simpler extraction |
| Substrate Scope | Broad, but can be basic | Good for base-sensitive substrates |
| Typical Yield | >90% | >90% |
Analytical Characterization: The successful synthesis of this compound can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 8.17 (t, J = 1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (td, J = 7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H).[13]
-
¹³C NMR (100 MHz, CDCl₃): δ 166.0, 137.5, 133.5, 130.5, 129.0, 128.8, 122.5, 82.5, 78.0, 52.3.
-
LC-MS: Confirmation of the expected molecular weight.
Workflow Visualization
Caption: Experimental workflows for the deprotection of a TMS-protected alkyne.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction:
-
Cause: Insufficient reagent, poor quality reagent (TBAF can be hygroscopic), or steric hindrance.
-
Solution: Ensure reagents are fresh and anhydrous. For TBAF, use a freshly opened bottle or a titrated solution. For the K₂CO₃ method, ensure the base is finely powdered and the methanol is anhydrous. A slight excess of the deprotecting agent can be added if the reaction stalls.
-
-
Low Yield after Workup:
-
Cause (TBAF Protocol): The product may have some water solubility, leading to loss during aqueous extraction. Additionally, TBAF residues can be difficult to remove.[12][14]
-
Solution: Minimize the volume of aqueous washes. For difficult-to-remove TBAF salts, a non-aqueous workup involving the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate can be employed to sequester the tetrabutylammonium cation and fluoride anion, respectively.[7][12][15]
-
-
Side Reactions:
-
Cause: The basicity of TBAF or methoxide can potentially cause hydrolysis of the methyl ester, especially with prolonged reaction times or elevated temperatures.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. For particularly sensitive substrates, the milder K₂CO₃/MeOH protocol is recommended.
-
Safety Precautions
-
Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and can cause severe skin burns and eye damage.[16][17][18][19] It is harmful if swallowed.[16] Always handle TBAF solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Solvents: THF, ethyl acetate, and methanol are flammable. Keep away from ignition sources.[18]
-
General: Handle all chemicals in accordance with good laboratory practices. Review the Safety Data Sheets (SDS) for all reagents before use.[17][18][19][20]
Conclusion
The deprotection of trimethylsilylacetylenes is a fundamental and reliable transformation in organic synthesis. Both the fluoride-mediated and base-catalyzed methanolysis methods provide efficient routes to terminal alkynes like this compound. The choice of protocol depends on factors such as substrate sensitivity, cost, and desired reaction time. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and successfully perform this crucial synthetic step.
References
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Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(5), 781–784. [Link]
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Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]
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Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ResearchGate. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Tetrabutylammonium fluoride. Carl ROTH. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Tetrabutylammonium fluoride. Carl ROTH. [Link]
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Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. [Link]
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Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
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Ramakrishna, V., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]
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Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
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Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
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Organic Chemistry. (2020). TBAF Deprotection Mechanism. YouTube. [Link]
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Scribd. (n.d.). Application Note - Silyl Deprotection. Scribd. [Link]
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ResearchGate. (2025). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. ResearchGate. [Link]
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MH Chem. (2022). Silyl group deprotection by TBAF solution. YouTube. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
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Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. [Link]
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SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
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Reddit. (2025). preventing TMS alkyne deprotecting in reaction : r/Chempros. Reddit. [Link]
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Reddit. (2024). TMS Deprotection low yields :( : r/chemhelp. Reddit. [Link]
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Reddit. (2016). 2 questions about TBAF deprotection : r/chemistry. Reddit. [Link]
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Wikipedia. (n.d.). Trimethylsilylacetylene. Wikipedia. [Link]
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The Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. ORBi. [Link]
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Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Fasina, T. M., et al. (2005). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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DeLucia, N. A., et al. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. ChemRxiv. [Link]
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PubMed. (n.d.). Silyl-based alkyne-modifying linker for the preparation of C-terminal acetylene-derivatized protected peptides. PubMed. [Link]
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ResearchGate. (n.d.). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the... ResearchGate. [Link]
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National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
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Reddit. (2022). Protiodesilylation of terminal alkynes method? : r/chemistry. Reddit. [Link]
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Application Notes & Protocols: Methyl 3-ethynylbenzoate in the Synthesis of Advanced Metal-Organic Frameworks for Drug Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Functionalized Linkers in Next-Generation MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities make them prime candidates for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The rational design of MOFs allows for precise control over their structural and chemical properties.[3] A key strategy in tailoring MOF functionality is the use of pre-functionalized organic linkers in the de novo synthesis of the framework. This approach allows for the uniform incorporation of desired chemical moieties throughout the MOF structure.
Methyl 3-ethynylbenzoate stands out as a linker of significant interest. The terminal alkyne group serves as a versatile chemical handle for post-synthetic modification (PSM) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is highly efficient, specific, and biocompatible, making it ideal for attaching sensitive biomolecules, such as therapeutic agents, to the MOF scaffold.[6][7] This application note provides a comprehensive guide to the synthesis of a hypothetical, yet representative, zirconium-based MOF, herein designated as Ethynyl-MOF-1 , using this compound as the primary organic linker. We will detail the solvothermal synthesis protocol, characterization methods, and a step-by-step guide for post-synthetic modification for the covalent attachment of a model drug molecule.
De Novo Synthesis of Ethynyl-MOF-1: A Solvothermal Approach
The synthesis of Ethynyl-MOF-1 is based on the well-established solvothermal synthesis of zirconium-based MOFs, such as the UiO-66 series, which are known for their high thermal and chemical stability.[8][9][10]
Causality Behind Experimental Choices:
-
Metal Node Selection (Zirconium): Zirconium (IV) is chosen as the metal node due to the formation of robust Zr₆O₄(OH)₄ secondary building units (SBUs), which impart exceptional thermal and chemical stability to the resulting MOF, a critical feature for biomedical applications.[11]
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis as it effectively dissolves the metal salt and organic linker, and its high boiling point is suitable for solvothermal reactions.[8][12]
-
Modulator (Acetic Acid): Acetic acid is often used as a modulator in the synthesis of Zr-MOFs. It competes with the carboxylate groups of the linker for coordination to the metal clusters, slowing down the nucleation and growth process. This leads to the formation of more crystalline materials with fewer defects.
Experimental Protocol: Synthesis of Ethynyl-MOF-1
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid
Procedure:
-
In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (0.058 g, 0.25 mmol) and this compound (0.040 g, 0.25 mmol) in 10 mL of DMF.
-
Add 0.5 mL of glacial acetic acid to the solution.
-
Cap the vial tightly and sonicate the mixture for 10-15 minutes to ensure complete dissolution of the reactants.
-
Place the sealed vial in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline precipitate of Ethynyl-MOF-1 should be visible.
-
Isolate the product by centrifugation and discard the supernatant.
-
Wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. After each wash, separate the solid by centrifugation.
-
Activate the MOF by solvent exchange with ethanol, followed by drying under vacuum at 120 °C for 12 hours to remove all guest molecules from the pores.
Caption: Solvothermal synthesis workflow for Ethynyl-MOF-1.
Characterization of Ethynyl-MOF-1
Thorough characterization is essential to confirm the successful synthesis, purity, and porosity of Ethynyl-MOF-1.
| Technique | Purpose | Expected Outcome for Ethynyl-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern consistent with a UiO-66 type structure, indicating successful formation of the desired framework. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | High thermal stability up to approximately 450-500 °C, characteristic of Zr-MOFs. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the specific surface area and pore volume. | A Type I isotherm, characteristic of microporous materials, with a BET surface area in the range of 800-1200 m²/g. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the ethynyl functional group. | A characteristic C≡C stretching vibration peak around 2100-2260 cm⁻¹. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. | Uniform, well-defined octahedral crystals. |
Post-Synthetic Modification (PSM) for Drug Attachment
The terminal alkyne groups of Ethynyl-MOF-1 provide a platform for covalent attachment of azide-functionalized molecules via the CuAAC "click" reaction.[13] This protocol details the attachment of an azide-modified model drug to the MOF.
Causality Behind Experimental Choices:
-
Catalyst System (CuSO₄/Sodium Ascorbate): This in-situ generation of the active Cu(I) catalyst from the more stable Cu(II) salt is convenient and widely used. Sodium ascorbate acts as a reducing agent.[6]
-
Ligand (TBTA): Tris-(benzyltriazolylmethyl)amine (TBTA) is a ligand that stabilizes the Cu(I) oxidation state, preventing its oxidation and improving the efficiency of the click reaction.[6]
-
Solvent (DMF): DMF is a suitable solvent for this reaction as it can effectively solvate the MOF, the drug molecule, and the catalyst components.
Experimental Protocol: Covalent Attachment of an Azide-Modified Drug
Materials:
-
Activated Ethynyl-MOF-1
-
Azide-functionalized drug molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, suspend 50 mg of activated Ethynyl-MOF-1 in 10 mL of anhydrous DMF.
-
In a separate vial, prepare a solution of the azide-functionalized drug (1.5 equivalents relative to the alkyne groups in the MOF) in 2 mL of DMF.
-
In another vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and TBTA (0.1 equivalents) in 1 mL of DMF.
-
Add the drug solution to the MOF suspension and stir for 30 minutes.
-
Add the catalyst solution to the MOF and drug mixture.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in 1 mL of DMF and add it to the reaction mixture to initiate the click reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolate the drug-loaded MOF by centrifugation and wash thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted drug and catalyst residues.
-
Dry the final product, Drug@Ethynyl-MOF-1, under vacuum at 60 °C for 12 hours.
Caption: Post-synthetic modification of Ethynyl-MOF-1 via CuAAC.
Conclusion and Future Perspectives
The use of this compound and other alkyne-functionalized linkers in the de novo synthesis of MOFs provides a powerful platform for the development of advanced materials for drug delivery and other biomedical applications. The protocols detailed in this application note offer a robust framework for the synthesis, characterization, and functionalization of these promising materials. The ability to covalently attach therapeutic agents to the MOF structure via click chemistry opens up new avenues for the design of targeted and controlled drug release systems. Future research in this area will likely focus on the development of multifunctional MOFs, where multiple therapeutic agents or targeting ligands can be attached to the same framework, leading to more sophisticated and effective drug delivery vehicles.
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Li, B., Gui, B., Hu, G., Yuan, D., & Wang, C. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. Inorganic Chemistry, 54(11), 5181–5183. [Link][4][13]
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MDPI. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. MDPI. [Link]
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Li, B., Gui, B., Hu, G., Yuan, D., & Wang, C. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry, 54(11), 5181-5183. [Link][13]
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Rahmawati, F., Narsito, N., & Santosa, S. J. (2014). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Iptek ITS. [Link][8]
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Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11735–11749. [Link][2]
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Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). Water-based synthesis of Zr-based metal-organic frameworks. Green Chemistry, 16(3), 1017-1020. [Link]
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Dalton Transactions. (2014). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5. Dalton Transactions. [Link]
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RSC Publishing. (2021). Synthesis of a UiO-66/g-C3N4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfare agent simulant, methyl paraoxon. RSC Publishing. [Link]
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RSC Publishing. (2015). Green synthesis of zirconium-MOFs. CrystEngComm. [Link][10]
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Shekhah, O., Wang, H., Kowarik, S., Schreiber, F., Paulus, M., Tolan, M., ... & Wöll, C. (2007). Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. Journal of the American Chemical Society, 129(49), 15118–15119. [Link]
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Semantic Scholar. (2015). Green synthesis of zirconium-MOFs. Semantic Scholar. [Link]
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Yuan, S., Li, X., Zhu, J., & Zhang, G. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols, 3(4), 101738. [Link][11]
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MDPI. (2020). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. [Link]
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ResearchGate. (2015). Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C-C Triple Bonds. ResearchGate. [Link]
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- 10. Green synthesis of zirconium-MOFs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of a UiO-66/g-C3N4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfare agent simulant, methyl paraoxon - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Functionalization with Methyl 3-ethynylbenzoate
Introduction: The Power of Precise Surface Engineering
In the realms of advanced materials science, drug development, and diagnostics, the ability to precisely control the chemical composition of a surface is paramount. Surface functionalization, the process of modifying a surface to impart new properties, allows for the creation of materials with tailored biocompatibility, specific molecular recognition capabilities, and enhanced catalytic activity. Among the arsenal of chemical tools available for this purpose, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its ruthenium-catalyzed counterpart (RuAAC), has emerged as a powerful and versatile strategy.[1][2] These reactions are lauded for their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them ideal for complex biological and material science applications.[1][2]
This application note provides a comprehensive guide to the use of Methyl 3-ethynylbenzoate for the functionalization of surfaces. Its terminal alkyne group serves as a versatile handle for covalently attaching a diverse array of azide-containing molecules, from small organic compounds to large biomolecules. The benzene ring and methyl ester functionalities offer additional opportunities for tuning surface properties such as hydrophobicity and charge. We will delve into the underlying principles of azide-alkyne cycloaddition and provide detailed, field-proven protocols for the functionalization of two common substrates: gold and silicon.
Chemical Spotlight: this compound
This compound is a versatile building block for surface modification. Below is a summary of its key properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Off-white to brown solid | [3] |
| Melting Point | 53.5-55 °C | [3] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |
| Solubility | Soluble in many common organic solvents such as methanol, ethanol, and dichloromethane. Poorly soluble in water. | [5] (inferred from Methyl Benzoate) |
The Chemistry of Connection: Azide-Alkyne Cycloaddition
The core of the functionalization strategy described herein is the 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne, which forms a stable triazole ring. This reaction can be catalyzed by either copper(I) or ruthenium complexes, with each catalyst offering distinct advantages and leading to different regioisomers of the triazole product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used variant of "click chemistry." It is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The reaction is typically carried out in the presence of a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) catalyst in situ. The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides access to the 1,5-disubstituted triazole isomer, a valuable alternative to the 1,4-isomer produced by CuAAC. Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for this transformation. A key advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes.
Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Workflow.
Protocols for Surface Functionalization
The following protocols provide detailed, step-by-step instructions for the functionalization of gold and silicon surfaces with this compound.
Part 1: Preparation of Azide-Terminated Surfaces
This protocol describes the formation of a mixed self-assembled monolayer (SAM) of an azide-terminated thiol and a diluent thiol on a gold surface. The diluent helps to control the density of the azide groups on the surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Azido-1-undecanethiol
-
1-Dodecanethiol (as diluent)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water, followed by anhydrous ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of a 9:1 molar ratio of 1-dodecanethiol to 11-azido-1-undecanethiol in anhydrous ethanol. The total thiol concentration should be 1 mM.
-
Immediately immerse the clean, dry gold substrates in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with anhydrous ethanol to remove non-chemisorbed thiols.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
This protocol describes the formation of an azide-terminated layer on a hydrogen-terminated silicon surface.
Materials:
-
Silicon wafers (e.g., Si(111))
-
Acetone (ACS grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.
-
40% aqueous ammonium fluoride (NH₄F) solution, deoxygenated by bubbling with argon for 30 minutes.
-
10-Undecenyl-1-azide
-
Anhydrous toluene
-
UV lamp (254 nm)
-
Nitrogen or Argon gas
Procedure:
-
Silicon Wafer Cleaning and Hydrogen-Termination:
-
Sonciate the silicon wafers in acetone for 10 minutes.
-
Rinse with DI water.
-
Immerse the wafers in piranha solution for 15 minutes at 80°C.
-
Rinse thoroughly with DI water.
-
Immerse the wafers in the deoxygenated 40% NH₄F solution for 15 minutes to create a hydrogen-terminated surface.
-
Rinse with DI water and dry under a stream of nitrogen.
-
-
Hydrosilylation:
-
Place the hydrogen-terminated silicon wafer in a Schlenk flask under an inert atmosphere.
-
Add a solution of 10-undecenyl-1-azide in anhydrous toluene (e.g., 0.1 M).
-
Irradiate the solution with a UV lamp (254 nm) for 2-4 hours at room temperature.[6]
-
-
Rinsing and Drying:
-
Remove the wafer from the reaction solution.
-
Rinse thoroughly with toluene, followed by ethanol.
-
Dry under a stream of nitrogen.
-
Part 2: Click Chemistry with this compound
Materials:
-
Azide-terminated substrate (from Protocol 1A or 1B)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Stock Solutions:
-
100 mM this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
100 mM CuSO₄ in DI water.
-
500 mM Sodium ascorbate in DI water (prepare fresh).
-
100 mM THPTA in DI water.
-
-
Click Reaction:
-
In a clean reaction vessel, combine the following in order:
-
PBS buffer
-
This compound stock solution (to a final concentration of 1-10 mM)
-
THPTA stock solution (to a final concentration of 5 mM)
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
-
Mix gently.
-
Add the sodium ascorbate stock solution (to a final concentration of 10 mM) to initiate the reaction.
-
Immediately immerse the azide-terminated substrate in the reaction mixture.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse sequentially with DI water, ethanol, and then DI water again.
-
Dry under a gentle stream of nitrogen.
-
Materials:
-
Azide-terminated substrate (from Protocol 1A or 1B)
-
This compound
-
[Cp*RuCl(PPh₃)₂] or a similar Ruthenium catalyst
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Reaction Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 10 mM) and the Ruthenium catalyst (e.g., 1-5 mol%) in the anhydrous, deoxygenated solvent.
-
-
Click Reaction:
-
Immerse the azide-terminated substrate in the reaction solution.
-
Stir the reaction mixture at room temperature to 60°C for 12-24 hours. The optimal temperature and time will depend on the specific substrate and catalyst used.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with the reaction solvent, followed by ethanol.
-
Dry under a stream of nitrogen.
-
Validation and Characterization of Functionalized Surfaces
The success of the surface functionalization must be confirmed using appropriate surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are two powerful methods for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface.[7][8]
Expected XPS Signatures:
| Surface Modification Step | Expected Elemental and Peak Changes |
| Azide-Terminated SAM on Gold | Appearance of a high-resolution N 1s peak at ~404 eV and ~400 eV, corresponding to the central and terminal nitrogen atoms of the azide group, respectively.[1] |
| Azide-Terminated Silicon | Appearance of a N 1s peak. |
| After Click Reaction | Disappearance or significant reduction of the azide N 1s peak at ~404 eV. The N 1s spectrum will be dominated by a new peak at a binding energy characteristic of the triazole ring (~400-402 eV). |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in Attenuated Total Reflectance (ATR) or grazing angle modes, is used to identify functional groups on a surface.[9][10][11][12]
Expected FTIR Signatures:
| Surface Modification Step | Expected Vibrational Bands |
| Azide-Terminated Surface | A sharp, characteristic azide stretch (N₃) at approximately 2100 cm⁻¹. |
| After Click Reaction | Disappearance of the azide stretch at ~2100 cm⁻¹. Appearance of new peaks corresponding to the triazole ring and the benzoate ester from the attached molecule. The C=O stretch of the methyl ester will be prominent around 1720-1740 cm⁻¹. |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for the functionalization of gold and silicon surfaces using this compound via azide-alkyne click chemistry. The ability to choose between CuAAC and RuAAC allows for the selective formation of either the 1,4- or 1,5-triazole linkage, offering precise control over the orientation of the attached molecule. This level of control is critical for applications in biosensing, where the presentation of a biorecognition element is key to its function, and in drug delivery, where the linker chemistry can influence the release profile of a therapeutic agent.
The versatility of this approach opens up a vast landscape for creating novel functional materials. Future work could explore the functionalization of other technologically relevant surfaces, such as titanium dioxide or indium tin oxide, and the attachment of a wider range of azide-modified molecules, including polymers, nanoparticles, and complex biomolecules. The continued development of efficient and biocompatible click chemistry reactions will undoubtedly further empower researchers and scientists in their pursuit of next-generation materials and therapies.
References
-
EAG Laboratories. (2022, March 29). Self-assembled monolayers: A closer look with X-ray Photoelectron Spectroscopy. Retrieved from [Link]
-
Hernández-Pérez, A. W., et al. (2016). X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. Superficies y vacío, 29(3), 73-79. Retrieved from [Link]
-
D'Agostino, S., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Nanomaterials, 12(5), 867. Retrieved from [Link]
-
Vanderbilt University. (n.d.). One-Step Hydrosilylation for Click Chemistry Compatible Surfaces. Retrieved from [Link]
-
D'Agostino, S., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. PubMed. Retrieved from [Link]
-
Stewart, M. P., et al. (2004). Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon. Journal of the American Chemical Society, 126(1), 370-378. Retrieved from [Link]
-
Vasile, E., et al. (2013). Use of the fourier transform infrared spectroscopy in characterization of specific samples. Latest trends in instrumentation, measurement, materials and modern technologies. Retrieved from [Link]
-
Khan, S. A., et al. (2018). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. In Handbook of Materials Characterization (pp. 317-344). Springer, Cham. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved from [Link]
-
Collman, J. P., et al. (2008). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. Langmuir, 24(13), 6858–6865. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Retrieved from [Link]
-
Allen, M. J. (n.d.). Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. Allen Research Group. Retrieved from [Link]
-
Langner, A., et al. (2005). Controlled silicon surface functionalization by alkene hydrosilylation. Journal of the American Chemical Society, 127(37), 12798-12799. Retrieved from [Link]
-
Artetxe, B., et al. (2017). Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. Journal of the American Chemical Society, 139(16), 5848–5855. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
Chen, Y., et al. (2015). Applications of micro-fourier transform infrared spectroscopy (FTIR) in the geological sciences—a review. International journal of molecular sciences, 16(12), 30223-30250. Retrieved from [Link]
-
Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Love, J. C., et al. (2005). Preparation of Self-assembled Monolayers (SAMs) on Au and Ag. Chemical Reviews, 105(4), 1103–1170. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Cheméo. (n.d.). Methyl 4-methoxy-3-methylbenzoate. Retrieved from [Link]
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Application Notes and Protocols: Methyl 3-ethynylbenzoate in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of Methyl 3-ethynylbenzoate in Heterocyclic Chemistry
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. This compound emerges as a preeminent starting material in this context, particularly for the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility is anchored in its unique molecular architecture: a trifunctional scaffold featuring a terminal alkyne, a methyl ester, and a benzene ring.
The terminal alkyne group is a locus of high reactivity, amenable to a wide range of transformations including cycloadditions, transition-metal-catalyzed cyclizations, and multicomponent reactions.[3][4] The electron-withdrawing nature of the meta-substituted methyl ester modulates the reactivity of both the alkyne and the aromatic ring, influencing regioselectivity in cyclization reactions. This guide provides an in-depth exploration of the strategic application of this compound in constructing diverse and medicinally relevant heterocyclic systems, complete with detailed, field-proven protocols for key transformations.
Caption: Synthetic utility of this compound.
I. [3+2] Cycloaddition Reactions: A Direct Route to Five-Membered Heterocycles
The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings.[5][6] The terminal alkyne of this compound serves as an excellent dipolarophile for reactions with 1,3-dipoles, such as diazo compounds, to regioselectively form substituted pyrazoles. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[7][8]
Mechanism Insight: Synthesis of Pyrazoles
The reaction between an alkyne and a diazo compound, like diazomethane, is a classic example of a [3+2] cycloaddition.[9] The concerted mechanism involves the simultaneous formation of two new sigma bonds, leading directly to the pyrazole ring. The regioselectivity is governed by the electronic properties of both the alkyne and the dipole. The electron-withdrawing ester group on the benzoate moiety influences the electron density of the alkyne, directing the substitution pattern of the resulting pyrazole.
Caption: Mechanism for pyrazole synthesis.
Protocol 1: Synthesis of Methyl 3-(1H-pyrazol-5-yl)benzoate
This protocol describes the synthesis of a pyrazole derivative via the [3+2] cycloaddition of this compound with diazomethane, generated in situ.
Materials:
-
This compound
-
Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Diazomethane is toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield, using diazomethane-generation glassware with fire-polished joints.
-
Set up a diazomethane generation apparatus. In the reaction flask, dissolve Diazald (1.5 eq) in anhydrous diethyl ether (20 mL).
-
In a dropping funnel, prepare a solution of KOH (5 eq) in water (10 mL) and ethanol (15 mL).
-
In a separate receiving flask cooled to 0 °C, dissolve this compound (1.0 eq, e.g., 1.0 g) in a 2:1 mixture of diethyl ether and methanol (30 mL).
-
Slowly add the KOH solution to the Diazald solution with gentle stirring. The yellow diazomethane gas will co-distill with ether into the cooled receiving flask containing the alkyne.
-
Once the generation is complete (the Diazald solution becomes colorless), allow the reaction mixture in the receiving flask to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrazole product.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Alkyne (Dipolarophile) |
| Diazald | 1.5 | Diazomethane precursor |
| Potassium Hydroxide (KOH) | 5.0 | Base for diazomethane generation |
| Diethyl Ether / Methanol | - | Solvent system |
| Acetic Acid | Stoichiometric | Quenches excess diazomethane |
II. Transition-Metal-Catalyzed Cyclizations: Crafting Complex Scaffolds
Transition-metal catalysis provides a powerful platform for the intramolecular cyclization of functionalized alkynes, enabling the synthesis of a wide variety of heterocyclic systems that are otherwise difficult to access.[3][10] Metals like rhodium, palladium, and copper can activate the alkyne bond of this compound, initiating cascade reactions that lead to complex polycyclic structures.[11][12]
Application Focus: Rh(III)-Catalyzed Synthesis of Isocoumarins
Isocoumarins are an important class of lactones found in many natural products with significant biological activities.[13][14] Rhodium(III)-catalyzed C-H activation and annulation cascades have emerged as an efficient strategy for their synthesis.[15][16] In a representative transformation, a benzoic acid can react with an alkyne partner in the presence of a Rh(III) catalyst to construct the isocoumarin core. The reaction proceeds through a sequence involving C-H activation of the benzoic acid, migratory insertion of the alkyne, and subsequent intramolecular annulation.
Caption: Workflow for Rh(III)-catalyzed isocoumarin synthesis.
Protocol 2: Rh(III)-Catalyzed Annulation for Isocoumarin Synthesis
This protocol outlines a general procedure for the synthesis of isocoumarins from benzoic acids and this compound, adapted from established rhodium-catalyzed methodologies.[17]
Materials:
-
Substituted Benzoic Acid (e.g., 2-methoxybenzoic acid)
-
This compound
-
[Cp*RhCl₂]₂ (or other suitable Rh(III) catalyst)
-
AgSbF₆ (co-catalyst/halide scavenger)
-
Acetic Acid (AcOH) or other additive
-
1,2-Dichloroethane (DCE) or other high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the benzoic acid (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Seal the tube with a septum and purge with an inert atmosphere (N₂ or Ar).
-
Add anhydrous, degassed solvent (e.g., DCE) via syringe, followed by the additive (e.g., acetic acid, 1.0 eq).
-
Add this compound (1.2 eq) via syringe and seal the tube with a screw cap.
-
Place the reaction tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove metal salts, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired isocoumarin product.
| Component | Mol % / Equiv. | Rationale / Function |
| Benzoic Acid | 1.0 eq | Starting material, provides the carboxylate moiety |
| Alkyne | 1.2 eq | Annulation partner |
| [Cp*RhCl₂]₂ | 2.5 - 5 mol% | Primary catalyst for C-H activation |
| AgSbF₆ | 10 - 20 mol% | Halide scavenger, generates the active cationic Rh species |
| Acetic Acid | 1.0 eq | Proton source, facilitates the annulation step |
| DCE | Solvent | High-boiling, non-coordinating solvent |
III. Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity.[4][18][19] They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[20][21] this compound is an excellent substrate for MCRs designed to synthesize heterocycles like quinolines.
Application Focus: MCR Synthesis of Quinolines
The quinoline scaffold is a cornerstone of medicinal chemistry, found in numerous drugs with activities ranging from antimalarial to anticancer.[22] Several MCRs, such as variations of the Friedländer or Doebner-von Miller reactions, can be adapted to use alkynes.[23] A plausible MCR could involve the reaction of an aniline, an aldehyde, and this compound, often catalyzed by a Lewis or Brønsted acid, to construct a polysubstituted quinoline in a single step.
Protocol 3: One-Pot Synthesis of a Substituted Quinoline
This protocol provides a conceptual framework for a one-pot, acid-catalyzed synthesis of a quinoline derivative.
Materials:
-
Substituted Aniline (e.g., 3-methoxyaniline)
-
Aromatic Aldehyde (e.g., benzaldehyde)
-
This compound
-
Lewis Acid Catalyst (e.g., InCl₃, Sc(OTf)₃) or Brønsted Acid (e.g., p-TsOH)
-
Toluene or Xylene
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aniline (1.0 eq), aldehyde (1.0 eq), and this compound (1.1 eq).
-
Add the solvent (e.g., toluene) followed by the catalyst (10-20 mol%).
-
If using a Dean-Stark trap, fill it with toluene.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 8-24 hours. The removal of water can drive the initial imine formation.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the target quinoline.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of medicinally and materially relevant heterocyclic compounds.[1] Its participation in cycloaddition, transition-metal-catalyzed cyclization, and multicomponent reactions allows for the efficient construction of complex molecular architectures. The protocols detailed herein provide a practical foundation for researchers to harness the synthetic potential of this valuable intermediate. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.[24]
References
-
Beilstein J. Org. Chem. 2023, 19, 100–106. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. [Link]
-
ResearchGate. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. [Link]
-
MDPI. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
ResearchGate. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
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Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]
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ResearchGate. Transition-metal-catalyzed cyclization reactions using vinyl and ethynyl benzoxazinones as dipole precursors. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Ethynylbenzoate: A Key Component in Pharmaceutical and Material Innovation. [Link]
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Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]
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Beilstein Journal of Organic Chemistry. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. [Link]
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ResearchGate. Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane... [Link]
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PubMed. Synthesis of heterocycles through transition-metal-catalyzed isomerization reactions. [Link]
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ACS Publications. Rhodium-Catalyzed Regioselective Synthesis of Isocoumarins through Benzothiadiazine-Fused Frameworks. [Link]
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ResearchGate. Synthesis of New 3Aryl1-methylbenzo[f]quinolines. [Link]
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PubMed Central. Direct transition metal-catalyzed functionalization of heteroaromatic compounds. [Link]
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PubMed Central. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. [Link]
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ResearchGate. Multi-component synthesis and recent development on heterocyclic compounds: A research. [Link]
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PubMed. [Application of methyl in drug design]. [Link]
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PubMed Central. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
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ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]
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SciELO. Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. [Link]
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ResearchGate. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]
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ResearchGate. Rhodium-Catalyzed Regioselective Synthesis of Isocoumarins through Benzothiadiazine-Fused Frameworks | Request PDF. [Link]
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PubMed Central. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Click Chemistry with Methyl 3-ethynylbenzoate
Welcome to the technical support center for click chemistry applications involving Methyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these powerful cycloaddition reactions. The unique electronic properties of this compound, an electron-deficient alkyne, present specific considerations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound slow or incomplete?
A1: Several factors can contribute to sluggish or incomplete reactions with this substrate. The electron-withdrawing nature of the methyl ester group can decrease the nucleophilicity of the alkyne, potentially slowing the rate-determining step in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.[1][2] Key areas to investigate include:
-
Catalyst Activity: Ensure your copper(I) source is active. If using a copper(II) salt with a reducing agent like sodium ascorbate, prepare the solutions fresh.[3][4] The Cu(I) state is crucial for the reaction and can be susceptible to oxidation.
-
Ligand Choice: For electron-deficient alkynes, the choice of ligand can be critical. A stabilizing ligand not only protects the Cu(I) catalyst from oxidation but can also accelerate the reaction.[5][6]
-
Solvent System: The solubility of this compound and the azide partner is paramount. A mixture of solvents, such as t-BuOH/water or DMF/water, is often employed to ensure all components remain in solution throughout the reaction.[7]
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[1] Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q2: I am observing significant side product formation. What are the likely culprits?
A2: The most common side product in CuAAC reactions is the homocoupling of the alkyne, leading to a diyne.[1] This is particularly prevalent if the concentration of the Cu(I) catalyst is too high or if there is significant oxygen present. The use of a slight excess of a reducing agent like sodium ascorbate can help minimize this side reaction.[4]
Q3: Should I use a copper or a ruthenium catalyst for my reaction with this compound?
A3: The choice between a copper and a ruthenium catalyst depends on the desired regioisomer of the triazole product.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of click chemistry, selectively yields the 1,4-disubstituted 1,2,3-triazole.[1][8] It is generally the most common and well-established method.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[9][10][11] RuAAC can also be advantageous as it can tolerate both terminal and internal alkynes.[9][10]
Q4: How do I monitor the progress of my click reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (this compound and the azide). The disappearance of the starting material spots and the appearance of a new, more polar product spot (the triazole) will indicate the progression of the reaction. Staining with a UV lamp is usually sufficient for visualization.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst | The active catalyst in CuAAC is Cu(I). If you start with a Cu(II) salt, it must be reduced in situ. Oxygen can re-oxidize Cu(I) to inactive Cu(II). | Use freshly prepared solutions of your copper source and reducing agent (e.g., sodium ascorbate).[3][4] Degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon. |
| Poor Solubility of Reactants | This compound, being an aromatic ester, may have limited solubility in purely aqueous systems. If any reactant precipitates, the reaction will not proceed efficiently. | Use a co-solvent system to ensure homogeneity. Common choices include t-BuOH/H₂O, DMF/H₂O, or THF/H₂O.[7] Gentle heating (40-60 °C) can also improve solubility. |
| Inappropriate Ligand or No Ligand | Ligands stabilize the Cu(I) oxidation state and can accelerate the reaction. For electron-deficient alkynes, a ligand can be crucial for achieving good yields. | For aqueous or semi-aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended.[5][6] In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice. |
| Incorrect Stoichiometry | An incorrect ratio of reactants or catalyst can lead to incomplete conversion. | Typically, a slight excess (1.1-1.2 equivalents) of one of the reactants (often the more accessible one) is used. The catalyst loading is usually between 1-5 mol%. |
Problem 2: Formation of a Green/Blue Solution and Reaction Stalling
| Potential Cause | Scientific Explanation | Recommended Solution |
| Oxidation of Copper Catalyst | The appearance of a green or blue color in the reaction mixture is a visual indicator of the presence of Cu(II), which is inactive in the catalytic cycle. This is a common sign of oxygen contamination. | Ensure your reaction setup is properly sealed and purged with an inert gas. Add a fresh portion of the reducing agent (sodium ascorbate) to try and regenerate the Cu(I) catalyst. |
| Depletion of Reducing Agent | If there is a significant amount of dissolved oxygen, the sodium ascorbate can be consumed before the reaction is complete, leading to the accumulation of inactive Cu(II). | Use a slight excess of sodium ascorbate (e.g., 5-10 mol%). If the reaction stalls and a color change is observed, adding more ascorbate can sometimes restart the catalysis. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazole
This protocol is adapted for this compound based on established procedures for similar aromatic alkynes.[12]
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
In another vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.1 eq).
-
To the stirred reaction mixture, add the CuSO₄ solution, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazole
This is a general protocol for RuAAC that can be adapted for this compound.[9][11]
Materials:
-
This compound
-
Azide counterpart
-
[Cp*RuCl(COD)] (or a similar Ru catalyst)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [Cp*RuCl(COD)] (0.02 eq).
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the azide (1.2 eq).
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | CuAAC (Typical Range) | RuAAC (Typical Range) | Notes |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand to Copper Ratio | 1:1 to 5:1 | N/A | For CuAAC, an excess of ligand is often beneficial, especially in biological applications.[5] |
| Reducing Agent (for CuAAC) | 1.1 - 2.0 eq relative to Cu(II) | N/A | A slight excess helps to maintain the Cu(I) state. |
| Temperature | Room Temperature to 60 °C | 60-100 °C | Gentle heating can improve solubility and reaction rate. |
| Reaction Time | 1-24 hours | 2-48 hours | Highly dependent on substrates and reaction conditions. |
Visualizations
Catalytic Cycles
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield in click reactions with this compound.
References
-
PubChem. (n.d.). Methyl 3-ethenylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). MDPI. Retrieved from [Link]
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Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1245-1253. Retrieved from [Link]
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'Click' synthesis of a triazole-based inhibitor of Met functions in cancer cells. (2015). ResearchGate. Retrieved from [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-ethynyl-4-methylbenzoate. Retrieved from [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (n.d.). OUCI. Retrieved from [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988288. Retrieved from [Link]
-
Intermediates Stabilized by Tris(triazolylmethyl)amines in the CuAAC Reaction. (2018). Chem. Retrieved from [Link]
-
Regioselective Synthesis of 1,5-disubstituted 1,2,3-triazoles by Reusable AlCl3 Immobilized on [?]-Al2O3. (2015). CORE. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2025–2037. Retrieved from [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 85, 103. Retrieved from [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]
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Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. Retrieved from [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(11), 3940–3949. Retrieved from [Link]
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A novel dibenzoazacyclooctyne precursor in regioselective copper-free click chemistry. An innovative 3-step synthesis. (n.d.). arkat-usa.org. Retrieved from [Link]
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Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). The Journal of Organic Chemistry, 75(24), 8666–8669. Retrieved from [Link]
-
3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). ResearchGate. Retrieved from [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). Chalmers Research. Retrieved from [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2024). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). research.chalmers.se. Retrieved from [Link]
-
Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (n.d.). PubMed. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 1,4-disubstituted triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved from [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. (n.d.). Google Patents.
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Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (n.d.). Retrieved from [Link]
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"Methyl 3-ethynylbenzoate" stability under acidic and basic reaction conditions
Welcome to the technical support guide for Methyl 3-ethynylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with practical, field-tested insights into the stability of this molecule, helping you anticipate challenges, troubleshoot unexpected results, and design robust synthetic routes. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
This compound possesses two key functional groups that dictate its reactivity and stability: a methyl benzoate ester and a terminal alkyne. The primary stability concerns revolve around the susceptibility of the ester to hydrolysis under both acidic and basic conditions, and the acidity of the terminal alkyne's proton under strongly basic conditions.
Q2: Which functional group is more sensitive to acidic conditions?
Under typical acidic conditions, the methyl ester is the more sensitive functional group. It is susceptible to acid-catalyzed hydrolysis, an equilibrium reaction that can revert the ester to the corresponding carboxylic acid (3-ethynylbenzoic acid) and methanol.[1] While the alkyne can undergo acid-catalyzed hydration to form a methyl ketone, this reaction is generally slower and often requires specific catalysts like mercury(II) salts to proceed at a significant rate.[2][3]
Q3: Which functional group is more sensitive to basic conditions?
Both functional groups are sensitive to basic conditions, but their reactivity depends on the strength of the base.
-
With aqueous bases (e.g., NaOH, KOH, LiOH), the methyl ester is the primary site of reaction. It will undergo rapid, irreversible hydrolysis (saponification) to form the carboxylate salt.[4][5]
-
With very strong, non-nucleophilic bases (e.g., NaNH₂, NaH, LDA), the terminal alkyne is the more reactive site. Its proton is acidic enough (pKa ≈ 25) to be removed by these bases, forming a highly nucleophilic acetylide anion.[6][7][8] This can lead to unintended C-C bond-forming reactions if electrophiles are present.
Q4: I want to perform a Sonogashira coupling. Do I need to worry about the methyl ester?
Generally, no. Standard Sonogashira coupling conditions (e.g., Pd catalyst, Cu(I) co-catalyst, amine base like triethylamine or diisopropylamine) are typically mild enough not to cause significant saponification of the methyl ester. The amine bases used are not strong enough to deprotonate water to generate a high concentration of hydroxide ions.
Troubleshooting Guide: Stability Under Acidic Conditions
This section addresses common issues encountered when this compound is subjected to acidic reagents.
Q5: I ran a reaction in aqueous HCl and my starting material was converted to a more polar compound. What happened?
You have likely observed the acid-catalyzed hydrolysis of the methyl ester. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 3-ethynylbenzoic acid.
Mechanism: Acid-Catalyzed Ester Hydrolysis
The reaction is an equilibrium process. To favor the starting ester, conditions must be kept anhydrous. To drive the reaction toward the carboxylic acid, an excess of water is used.[1]
Caption: Workflow for acid-catalyzed ester hydrolysis.
Troubleshooting & Prevention:
-
Confirm Product Identity: Isolate the byproduct and confirm its identity as 3-ethynylbenzoic acid via NMR, IR (disappearance of ester C=O, appearance of broad O-H and carboxylic acid C=O), or LC-MS.
-
Use Anhydrous Conditions: If hydrolysis is undesired, ensure all reagents and solvents are rigorously dried. Use of a non-aqueous acid source (e.g., HCl in dioxane) may be necessary.
-
Employ a Milder Lewis Acid: If a Brønsted acid is too harsh, consider using a milder Lewis acid that is less likely to promote hydrolysis, depending on the desired transformation.
Q6: I am seeing a new ketone peak in my NMR after a reaction with H₂SO₄. Is my alkyne reacting?
Yes, this is a classic sign of alkyne hydration. Under strongly acidic conditions, particularly with heat or a mercury catalyst, water can add across the triple bond in a Markovnikov fashion to produce an enol, which rapidly tautomerizes to the more stable methyl ketone.[2][3][9]
Troubleshooting & Prevention:
-
Avoid Mercury Catalysts: Unless hydration is the desired outcome, avoid using mercury(II) salts (e.g., HgSO₄).
-
Lower Reaction Temperature: Hydration is often more facile at elevated temperatures. Running the reaction at or below room temperature may suppress this side reaction.
-
Protect the Alkyne: If harsh acidic conditions are unavoidable, consider protecting the alkyne, for example, as a silylacetylene (e.g., using TMS-acetylene chemistry). This protecting group is generally stable to many acidic conditions but can be removed later with fluoride ions.
Troubleshooting Guide: Stability Under Basic Conditions
This section addresses common issues encountered when this compound is subjected to basic reagents.
Q7: I used aqueous NaOH at room temperature and my starting material was consumed, forming a water-soluble product. What occurred?
You have performed a saponification reaction. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester's carbonyl carbon. This reaction is irreversible because the final deprotonation of the resulting carboxylic acid by the methoxide leaving group drives the reaction to completion.[4][5]
Mechanism: Base-Promoted Ester Hydrolysis (Saponification)
Caption: Workflow for base-promoted ester hydrolysis (saponification).
Troubleshooting & Prevention:
-
Avoid Strong Aqueous Bases: If the ester must be preserved, avoid hydroxide sources like NaOH, KOH, or LiOH.
-
Use Non-Nucleophilic Bases: For reactions requiring a base, opt for non-nucleophilic, sterically hindered bases such as triethylamine (NEt₃), diisopropylethylamine (DIPEA), or DBU, provided they are compatible with your reaction.
-
Temperature Control: Saponification rates are temperature-dependent. If a mild aqueous base is unavoidable, running the reaction at low temperatures (e.g., 0 °C) can sometimes minimize hydrolysis.
Q8: I used LDA to deprotonate another position on my molecule, but I got a complex mixture. Why?
The terminal alkyne proton is the most acidic proton in the molecule (pKa ≈ 25) after any potential carboxylic acid protons.[6][8][10] A very strong base like lithium diisopropylamide (LDA), whose conjugate acid (diisopropylamine) has a pKa of ~36-40, will preferentially and rapidly deprotonate the alkyne.[8] This generates a lithium acetylide, which is a powerful nucleophile. This newly formed nucleophile can then react with other electrophiles in your reaction mixture, or potentially with another molecule of your starting material, leading to dimerization or polymerization.
Key Concept: Alkyne Deprotonation
Caption: Deprotonation of the terminal alkyne with a strong base.
Troubleshooting & Prevention:
-
Protect the Alkyne: Before introducing a strong base, protect the terminal alkyne. The most common protecting group is a trialkylsilyl group (e.g., trimethylsilyl, TMS). The resulting silyl-protected alkyne lacks the acidic proton and will be inert to the strong base.
-
Choose Your Base Carefully: Analyze the pKa values of all acidic protons in your molecule. Select a base that is strong enough to deprotonate your desired site but not strong enough to deprotonate the alkyne. This is often challenging, making protection the more viable strategy.
Key Physicochemical Data & Protocols
Table 1: Comparative Acidity (pKa Values)
Understanding the relative acidity of the functional groups and reagents is critical for predicting reactivity.
| Compound/Functional Group | Proton Site | Approximate pKa | Source(s) |
| Terminal Alkyne | ≡C-H | ~25 | [6][7][8][10] |
| Benzoic Acid (hydrolyzed form) | COOH | ~4.2 | [11][12][13][14] |
| Water | O-H | 15.7 | [10][11] |
| Methanol | O-H | ~16 | [10] |
| Ammonia (conjugate acid of amide) | N-H | ~36 | [11] |
| Diisopropylamine (conjugate acid of LDA) | N-H | ~36-40 | [11] |
Experimental Protocol: Selective Saponification of this compound
This protocol describes the intentional hydrolysis of the ester group while preserving the alkyne.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (5-10 volumes) and a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup (Quench & Acidification): Cool the reaction mixture to room temperature and then place in an ice bath. Slowly and carefully acidify the mixture to pH ~2-3 with 2 M aqueous HCl. A white precipitate of 3-ethynylbenzoic acid should form.
-
Isolation: Filter the solid precipitate, wash with a small amount of cold water, and dry under vacuum to yield the desired carboxylic acid.
Rationale: The use of aqueous NaOH ensures complete and irreversible hydrolysis of the ester.[15] Acidification is required to protonate the benzoate salt to yield the neutral carboxylic acid product.[5]
Experimental Protocol: Protection of the Alkyne as a TMS-Alkyne
This protocol is recommended before performing reactions involving strong bases (e.g., organolithiums, LDA) to prevent unwanted deprotonation of the alkyne.
-
Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 5-10 volumes). Cool the solution to 0 °C.
-
Deprotonation: Slowly add a solution of ethylmagnesium bromide (EtMgBr, 1.1 eq, typically 1 M in THF) and stir for 30 minutes at 0 °C.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain methyl 3-((trimethylsilyl)ethynyl)benzoate.
Rationale: The Grignard reagent is a strong enough base to deprotonate the alkyne but is generally compatible with the ester at low temperatures. The resulting magnesium acetylide reacts with TMSCl to form the stable, protected TMS-alkyne.
References
-
Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 9: Acidity of Terminal Alkynes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why do terminal alkynes have lower pKa values than non-terminal alkynes?. Retrieved from [Link]
-
Liu, X. (2021). 10.8: Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]
-
(n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
(n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
- Barreiro, E. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry.
-
Proprep. (n.d.). What is the pKa of benzoic acid?. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
- Wang, Z., et al. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]
- The Organic Chemistry Tutor. (2025). Acidity of Terminal Alkynes Explained | Why Alkynes Are More Acidic Than Alkenes. YouTube.
-
Reusch, W. (2023). Acidity of Terminal Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
- Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]
- Mills, B., et al. (1999).
- Canadian Science Publishing. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.
- Crash Course. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube.
- Chmiel, C. T., & Long, F. A. (n.d.). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society.
- (2020). 22.6: Ester Chemistry. Chemistry LibreTexts.
- Chad's Prep. (2020). 9.7 Hydration of Alkynes | Organic Chemistry. YouTube.
- (2024). 9.
- Alemán, P. A., et al. (1999).
- Homework.Study.com. (n.d.).
- Homework.Study.com. (n.d.).
- Filo. (2025).
- Quora. (2021).
- YouTube. (2017).
- PubChem. (n.d.). Methyl Benzoate.
- Wikipedia. (n.d.).
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
- Pearson+. (2024).
- Chegg. (2020).
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Removal of palladium catalyst from "Methyl 3-ethynylbenzoate" reactions
Answering the user's request.## Technical Support Center: Palladium Catalyst Removal from "Methyl 3-ethynylbenzoate" Reactions
This technical support center is designed for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling and similar palladium-catalyzed reactions involving substrates like "this compound." The following troubleshooting guides and FAQs provide in-depth, field-proven insights to address the critical challenge of removing residual palladium to meet the stringent purity requirements of downstream applications and regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my this compound product so critical?
A1: Residual palladium, even at trace levels, poses significant risks. In drug development, regulatory bodies like the FDA and EMA strictly limit elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity and interference with biological systems.[1][2] For synthetic chemists, leftover palladium can catalyze unwanted side reactions in subsequent synthetic steps, leading to complex impurity profiles and reduced yields.[3]
Q2: What are the primary forms of residual palladium I might encounter after a Sonogashira reaction?
A2: Palladium residues can exist in several forms, which dictates the optimal removal strategy:
-
Homogeneous (Soluble) Palladium: These are palladium complexes, often in the Pd(0) or Pd(II) oxidation state, that remain dissolved in the reaction mixture. This is common when the catalytic cycle does not terminate in the complete precipitation of the metal.[4]
-
Heterogeneous (Insoluble) Palladium: This typically manifests as "palladium black," fine particles of Pd(0) metal that precipitate out of solution. While seemingly easy to remove, fine colloids can pass through standard filters.[5]
-
Product-Complexed Palladium: In some cases, the product itself or other molecules in the reaction mixture can act as ligands, forming stable, soluble complexes with palladium that are particularly challenging to remove.[6]
Q3: How do I choose the most appropriate palladium removal method for my experiment?
A3: The selection of a purification method is system-dependent and is influenced by the scale of the reaction, the final purity required, the nature of the palladium species, and cost considerations.[4][7] A common strategy is to first remove the bulk of heterogeneous palladium via filtration and then treat the filtrate with a scavenger to capture soluble species.[2] The decision-making workflow below can guide your choice.
Q4: What are "palladium scavengers" and what is the principle behind their function?
A4: Palladium scavengers are solid-supported materials with functional groups that exhibit a high affinity for palladium.[4] They work by chemisorption, where the palladium coordinates strongly to the functional groups (e.g., thiol, thiourea, amine) on the solid support (commonly silica or a polymer resin).[8][9] This immobilizes the palladium, allowing it to be easily removed from the reaction mixture by simple filtration.[4] This is often more selective than using general adsorbents like activated carbon, which can lead to product loss.[7][10]
Palladium Removal Method Selection Workflow
This diagram outlines a logical approach to selecting a palladium purification strategy.
Caption: Decision workflow for palladium removal.
Troubleshooting Common Issues
Issue 1: High palladium levels persist even after filtration through Celite®.
-
Symptom: The filtrate remains colored (yellow, brown, or black), and analysis (e.g., ICP-MS) shows significant palladium content (>100 ppm).
-
Causality: This indicates that the palladium is predominantly in a soluble, homogeneous form.[5] Simple physical filtration is ineffective against dissolved molecular species. The fine, colloidal form of palladium black can also pass through Celite pads if not properly prepared or if the particle size is too small.
-
Solution:
-
Employ a Scavenger: The filtrate must be treated with a material that can bind soluble palladium. Thiol-functionalized silica scavengers are highly effective for this purpose.[8][11]
-
Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb the soluble palladium, though optimization is required to prevent product loss.[1][4]
-
Induce Precipitation: In some cases, adding an anti-solvent or a mild reducing agent can force the precipitation of palladium black, which can then be filtered.
-
Issue 2: A chosen scavenger shows poor efficiency in removing palladium.
-
Symptom: Palladium levels remain high after stirring with a scavenger for a prolonged period.
-
Causality: The scavenger's effectiveness is highly dependent on the palladium's oxidation state, the solvent system, and competitive binding from other species in the mixture.[4][6] A thiol-based scavenger, for example, is generally more effective for Pd(II) than Pd(0). The product itself or phosphine ligands from the reaction can outcompete the scavenger for binding sites on the palladium atom.
-
Solution:
-
Screen Different Scavengers: Do not rely on a single type. Test scavengers with different functional groups (e.g., thiol, thiourea, TMT resin) to find the optimal match for your specific palladium species.[2][9]
-
Optimize Conditions: Increase the equivalents of scavenger used (typically 3-10 eq. relative to palladium), elevate the temperature (if the product is stable), and extend the stirring time (2-24 hours).[1]
-
Change the Solvent: The polarity of the solvent can influence the scavenger's performance. Switching to a different solvent for the scavenging step may improve efficiency.
-
Issue 3: Significant product loss is observed after activated carbon treatment.
-
Symptom: The yield of "this compound" is substantially lower after the carbon treatment step.
-
Causality: Activated carbon is a broad-spectrum adsorbent with high surface area.[10] While it effectively removes palladium, it can also adsorb your organic product, especially if the product has planar aromatic structures or polar functional groups.[12]
-
Solution:
-
Minimize Carbon Amount: Use the lowest effective weight percentage of activated carbon (start with 2-5 wt% relative to the crude product).
-
Reduce Contact Time: Monitor the palladium removal over time and stop the treatment as soon as the desired level is reached, minimizing the time for product adsorption. A 2-hour treatment may be sufficient.[1]
-
Use a More Selective Method: If product loss remains high, switch to a functionalized silica or polymer scavenger, which offers higher selectivity for palladium over the organic product.[10][11]
-
Comparative Data on Removal Methods
The following table summarizes typical performance data for common palladium removal techniques, demonstrating the importance of selecting the right method and often employing a multi-step strategy.
| Purification Step | Starting Pd (ppm) | Ending Pd (ppm) | Typical Product Recovery | Key Consideration | Source(s) |
| Celite® Filtration | ~10,000 | ~8,600 | >98% | Only removes insoluble, heterogeneous Pd. | [2] |
| Aqueous Wash (N-acetyl cysteine) | ~8,600 | ~975 | >95% | Effective for some soluble Pd species. | [2] |
| Activated Carbon (0.2 wt) | ~300 | <1 | ~90-95% | Risk of product loss; cost-effective. | [4] |
| Thiol-functionalized Silica | ~2,400 | <16 | >95% | Highly selective and efficient; higher cost. | [11] |
| Polymer Resin (MP-TMT) | ~850 | <10 | >95% | Very effective for Pd(0) and Pd(II). | [9][13] |
| Chromatography + Scavenger | ~5,000 | <50 | ~80-90% | Highly effective combination for trace removal. | [14][15] |
Note: Efficacy is highly dependent on the specific reaction conditions. Data is illustrative.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium via Celite® Filtration
This protocol is the first line of defense, designed to remove insoluble palladium black.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity and ensure the product is fully dissolved.[5]
-
Prepare Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite® and gently compact it.
-
Wet the Pad: Pour a small amount of the clean dilution solvent over the pad to wet it and form a seal. Apply gentle vacuum.
-
Filtration: Gently pour the diluted reaction mixture onto the center of the Celite® pad. Avoid disturbing the surface of the pad.
-
Washing: Wash the pad thoroughly with additional fresh solvent (2-3 times the reaction volume) to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the crude product, now depleted of heterogeneous palladium. Proceed to further purification if necessary.
Protocol 2: Removal of Soluble Palladium with Activated Carbon
This method is a cost-effective way to remove dissolved palladium species.
-
Addition of Carbon: To the crude product dissolved in a suitable solvent, add powdered activated carbon (start with 2-5 wt% relative to the crude product mass).[1]
-
Stirring: Vigorously stir the suspension at room temperature. The optimal time can range from 2 to 12 hours; monitor progress if possible.[1]
-
Filtration: Prepare a Celite® pad as described in Protocol 1. This is crucial for removing the fine carbon particles. Filter the mixture through the pad.
-
Safety Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Do not allow the filter cake to dry completely in the air. Handle with care.[1]
-
-
Washing and Concentration: Wash the Celite®/carbon filter cake thoroughly with fresh solvent. Combine all filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 3: Removal of Soluble Palladium with a Thiol-Functionalized Silica Scavenger
This is a highly efficient and selective method for achieving very low palladium levels.
-
Scavenger Selection: Choose a high-quality thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Addition of Scavenger: After an initial filtration through Celite® (if needed), add the silica scavenger to the solution of your crude product. A typical starting point is 3-10 equivalents relative to the molar amount of palladium used in the reaction.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C), provided your product is thermally stable. Scavenging is typically complete within 2 to 24 hours.[1]
-
Filtration: The scavenger is a free-flowing solid and can be easily removed by filtration through standard filter paper. Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain your product with significantly reduced palladium content, often to levels below 10 ppm.[8]
Mechanism Visualization: Scavenger Action
The diagram below illustrates the fundamental principle of palladium removal using a solid-supported scavenger.
Caption: Palladium capture by a thiol scavenger.
References
-
Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from Furan Products. Retrieved from Benchchem website.[1]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate.[16]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate.[5]
-
Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Retrieved from Sigma-Aldrich website.[10]
-
Pharmaceutical Technology. (2008). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from Pharmaceutical Technology website.[17]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407-413. [Link]8]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate.[18]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from Onyx Scientific website.[2]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from SpinChem website.[19]
-
Williams, G., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-274. [Link]14]
-
Williams, G., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health.[15]
-
Williams, G., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.[20]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd).[21]
-
Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1778-1811. [Link]4]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals website.[12]
-
SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. Retrieved from SiliCycle website.[11]
-
Biotage. (2008). Metal Scavengers for the Process Industry.[9]
-
Google Patents. (2005). US20050256327A1 - Method of removing palladium.[22]
-
Sigma-Aldrich. (n.d.). Metal Scavengers. Retrieved from Sigma-Aldrich website.[23]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals website.[24]
-
DeRosa, C. A., et al. (2014). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central.[25]
-
Biotage. (n.d.). Metal Scavenger Guide.[13]
-
Alonso, F., et al. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 24(15), 2748.[26]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia.[27]
-
ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.[28]
-
Biotage. (2023). How to Remove Palladium in three easy steps.[7]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.[29]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 691-695. [Link]]
-
Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from Benchchem website.[3]
-
Bellina, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 13(24), 6549-6562.[30]
-
Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Retrieved from Benchchem website.[6]
-
Wang, Q., et al. (2020). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Organic Chemistry Frontiers, 7(20), 3177-3183.[31]
-
Riisager, A., et al. (2014). Pd-catalyzed ethylene methoxycarbonylation with Brønsted acid ionic liquids as promoter and phase-separable reaction media. Green Chemistry, 16(1), 161-166.[32]
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Technical Support Center: Purification of Methyl 3-ethynylbenzoate
Welcome to the technical support center for the purification of Methyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile terminal alkyne. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude reaction mixture is complex. What are the likely impurities I need to remove?
Answer:
The impurity profile of your crude this compound will largely depend on the synthetic route employed, most commonly the Sonogashira coupling of methyl 3-bromobenzoate and a protected acetylene source, followed by deprotection. Understanding the potential side-products is the first step to designing an effective purification strategy.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual methyl 3-bromobenzoate and the alkyne source are common.
-
Homocoupled Alkyne (Glaser Coupling Product): The presence of oxygen and a copper co-catalyst can lead to the formation of diyne impurities.[1]
-
Palladium and Copper Catalyst Residues: These can be challenging to remove completely and may require specific workup procedures.
-
Saponified Product (3-ethynylbenzoic acid): If basic conditions are used during workup or deprotection, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[2]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
FAQ 2: I am struggling with baseline impurities in my column chromatography. What solvent system and conditions do you recommend?
Answer:
Column chromatography is a highly effective method for purifying this compound. The choice of eluent is critical for achieving good separation. For compounds of intermediate polarity like this compound, a normal-phase chromatography setup using silica gel is a suitable approach.[3]
Recommended Protocol for Flash Column Chromatography:
A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel, 230-400 mesh | Provides high resolution for small molecule purification.[4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate concentration. This will elute non-polar impurities first, followed by your product, and then more polar impurities. A similar system of petroleum ether/ethyl acetate has been used for a related compound.[5] |
| TLC Monitoring | Ideal Rf of ~0.3 | Before running the column, optimize your solvent system using Thin-Layer Chromatography (TLC). An Rf value of approximately 0.3 for your product in a given solvent mixture is a good starting point for the column elution.[4] |
| Sample Loading | Dry Loading | Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column, which often leads to better separation than wet loading.[4] |
Troubleshooting Workflow for Column Chromatography:
Sources
Technical Support Center: Methyl 3-ethynylbenzoate Reaction Scale-Up
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Welcome to the technical support center for the synthesis and scale-up of Methyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient production of this valuable building block.
Section 1: Frequently Asked Questions (FAQs)
This section covers common questions encountered during the synthesis of this compound, which is typically prepared via a Sonogashira coupling reaction.
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]
For this compound, the common starting materials are:
-
Aryl Halide: Methyl 3-halobenzoate (iodide or bromide is preferred for higher reactivity).[2]
-
Alkyne Source: A protected acetylene, most commonly trimethylsilylacetylene (TMSA), is used to prevent self-coupling side reactions.[4][5] The trimethylsilyl (TMS) protecting group is then removed in a subsequent step.[6]
Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) used instead of acetylene gas?
Using a protected alkyne such as TMSA offers several critical advantages, especially during scale-up:
-
Safety: Acetylene gas is highly flammable and can be explosive under pressure. TMSA is a liquid with a lower vapor pressure, making it significantly safer to handle in a laboratory and manufacturing setting.
-
Prevention of Homocoupling: The TMS group prevents the alkyne from undergoing undesirable homocoupling (Glaser coupling), a common side reaction that leads to the formation of diynes.[7] This improves the overall yield and purity of the desired product.
-
Controlled Reactivity: The TMS group can be selectively removed under mild conditions after the coupling reaction is complete, revealing the terminal alkyne.[6]
Q3: What are the typical catalyst systems used for the Sonogashira coupling to synthesize the precursor to this compound?
The Sonogashira reaction relies on a dual-catalyst system.[2]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or in-situ generated catalysts from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.[8]
-
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. It facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step in the catalytic cycle.[9]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[8] Bulky, electron-rich phosphine ligands can be beneficial for less reactive aryl halides.[9][10]
Q4: How can I monitor the progress of the reaction?
Effective reaction monitoring is crucial for determining the reaction endpoint and preventing the formation of impurities. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the disappearance of the starting materials (e.g., methyl 3-iodobenzoate) and the appearance of the product.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of reactants and the formation of the product and any byproducts.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful quantitative tool, particularly for volatile compounds.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[14]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) catalyst may have been deactivated by oxygen or may not have been properly generated from the Pd(II) precatalyst. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[15] 2. Catalyst Quality: Use high-purity palladium precatalysts and ligands. 3. Catalyst Loading: While optimizing for lower loading is a goal in scale-up, ensure sufficient catalyst is present. A slight increase in catalyst loading may be necessary.[16] |
| Poor Substrate Reactivity | Aryl bromides are less reactive than aryl iodides, and aryl chlorides are even more challenging.[2] | 1. Switch Halide: If feasible, use methyl 3-iodobenzoate instead of the bromide or chloride for milder reaction conditions. 2. Increase Temperature: Higher temperatures can overcome the activation barrier for less reactive halides.[17] However, be mindful of potential side reactions. 3. Use More Activating Ligands: Employ bulky, electron-rich phosphine ligands to enhance the rate of oxidative addition.[9][10] |
| Incorrect Solvent | The solvent plays a crucial role in dissolving all reaction components and influencing the reaction rate.[1] | 1. Solvent Choice: Amine bases like triethylamine can often serve as both the base and the solvent.[2][18] Other common solvents include THF, DMF, and toluene.[1] The choice depends on the specific substrates and reaction temperature. |
| Base Incompatibility | The base neutralizes the hydrogen halide formed during the reaction and influences the formation of the copper acetylide.[2] | 1. Base Selection: An amine base like triethylamine or diisopropylamine is typically used.[2] For some systems, an inorganic base like K₂CO₃ or Cs₂CO₃ may be effective.[19] |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Homocoupled Diyne (Glaser Coupling)
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[7][15] | 1. Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles for smaller scales or sparging with an inert gas for larger scales.[15][20] 2. Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of nitrogen or argon. |
| Excess Copper Catalyst | High concentrations of the copper co-catalyst can favor the homocoupling pathway. | 1. Optimize CuI Loading: Reduce the amount of CuI used. In some cases, copper-free Sonogashira conditions can be explored, although this may require different ligands and conditions.[3][8][21] |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling. | 1. Lower Temperature: If the primary reaction proceeds at a reasonable rate, try running the reaction at a lower temperature. |
Issue 3: Difficulty in Removing the Trimethylsilyl (TMS) Protecting Group
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotection | The deprotection reaction may not have gone to completion. | 1. Choice of Reagent: Mild bases like potassium carbonate in methanol are commonly used.[6] For more robust deprotection, fluoride sources like tetrabutylammonium fluoride (TBAF) can be effective.[6] 2. Reaction Time and Temperature: Ensure sufficient reaction time and, if necessary, gently warm the reaction mixture. |
| Substrate Degradation | The conditions used for deprotection may be too harsh, leading to degradation of the desired product. | 1. Mild Conditions: Start with the mildest deprotection conditions (e.g., K₂CO₃ in methanol at room temperature) before resorting to stronger reagents.[6] |
TMS Deprotection Decision Tree
Caption: Decision process for TMS deprotection.
Issue 4: Purification Challenges on a Larger Scale
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Residual Palladium Catalyst | The final product may be contaminated with residual palladium, which can be problematic for downstream applications, especially in pharmaceuticals. | 1. Metal Scavengers: Utilize scavengers such as silica-based materials with functional groups that bind to palladium to remove it from the product solution.[22] 2. Filtration: Passing the reaction mixture through a pad of celite or silica gel can help remove some of the catalyst. |
| Similar Polarity of Product and Impurities | The desired product and certain byproducts (e.g., homocoupled diyne or unreacted starting material) may have similar polarities, making chromatographic separation difficult. | 1. Recrystallization: If the product is a solid, recrystallization is often an effective and scalable purification method.[23][24] 2. Optimize Chromatography: If column chromatography is necessary, screen different solvent systems to achieve better separation. |
Section 3: Safety Considerations
Scaling up any chemical reaction requires a thorough evaluation of the safety hazards associated with the reagents and the process.
| Substance | Hazards | Recommended Precautions |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation.[25] | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[25] |
| Palladium Catalysts | Can be toxic and are often pyrophoric (especially Pd on carbon). | Handle in an inert atmosphere. Avoid inhalation of dust. |
| Copper(I) Iodide | Harmful if swallowed or inhaled. | Wear appropriate PPE and handle in a well-ventilated area. |
| Amine Bases (e.g., Triethylamine) | Flammable and corrosive. | Handle in a fume hood away from ignition sources. Wear appropriate PPE. |
| Solvents (e.g., THF, DMF) | Flammable and/or toxic. | Use in a well-ventilated area and away from ignition sources. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)benzoate
This is a representative protocol and may require optimization for specific scales and equipment.
-
To a dry, inerted reaction vessel, add methyl 3-iodobenzoate (1.0 eq), copper(I) iodide (0.02 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq).
-
Add a degassed solvent, such as triethylamine or a mixture of THF and triethylamine.
-
To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection to this compound
-
Dissolve the purified methyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.2 eq).
-
Stir the mixture at room temperature and monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC.
- Effects of catalyst precursors, ligands and catalyst loadings. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.
- A two step synthesis of methyl 3-nitrobenzene. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2025).
- Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube.
- SAFETY DATA SHEET: Methyl 3-nitrobenzo
- Methyl benzo
- This compound Safety D
- Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chrom
- Deprotection of Silyl Ethers. (n.d.). Gelest.
- Scaling up a Sonogashira Reaction with E-PAK. (n.d.). SiliCycle.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- METHYL BENZOATE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP.
- A Comparative Guide to the Validation of Analytical Methods for Methyl 3-boronobenzo
- Methyl benzoate SDS, 93-58-3 Safety D
- Preparation of Methyl Benzo
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Supporting inform
- Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025).
- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
- What is the product of my (failed)
- Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama.
- Aromatic 3b.
- Nitration of methyl benzoate. (n.d.).
- What is the synthesis of methyl 3-nitrobenzo
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025).
- Analytical Methods. (n.d.). RSC Publishing.
- Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. (2025).
- Recent Advances in Sonogashira Reactions. (2025).
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. (n.d.). Sigma-Aldrich.
- Cross-Coupling of Alkynylsilanes. (n.d.). Gelest.
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024). Reddit.
- Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. (2025).
- The Preparation and Purification of Methyl-3-Nitrobenzo
- 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. (2025).
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Technical Support Center: Methyl 3-ethynylbenzoate Reactivity and Steric Hindrance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-ethynylbenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of steric hindrance on the reactivity of this versatile building block. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve your synthetic goals with confidence.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a valuable reagent in organic synthesis, prized for its dual functionality: a reactive terminal alkyne and a modifiable methyl ester on an aromatic scaffold. However, the substitution pattern of this molecule, particularly when other bulky groups are introduced onto the benzene ring or the reaction partner is sterically demanding, can lead to significant challenges. Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, can profoundly influence reaction rates, yields, and even the feasibility of a transformation. This guide will delve into the practical implications of steric hindrance in common reactions involving this compound and provide actionable solutions.
Troubleshooting Guide: Overcoming Steric Challenges
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on sterically hindered substrates.
Issue 1: Low or No Conversion in Sonogashira Coupling Reactions
Scenario: You are attempting a Sonogashira coupling between a sterically hindered aryl halide and this compound, but you observe low yield or no product formation.
Root Cause Analysis: The Sonogashira coupling is highly sensitive to steric bulk around both the aryl halide and the alkyne.[1][2] Bulky substituents can hinder the oxidative addition of the aryl halide to the palladium(0) center and/or the subsequent steps of the catalytic cycle. The choice of palladium catalyst, ligand, and reaction conditions is critical in overcoming this steric barrier.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
For moderately hindered substrates: Switch to a palladium precatalyst with bulky, electron-rich phosphine ligands. Ligands like triphenylphosphine (PPh₃) may not be effective. Consider using tri-tert-butylphosphine (P(t-Bu)₃) or other bulky phosphines which can promote the formation of the active monoligated Pd(0) species.[1][3]
-
For highly hindered substrates: Employ specialized catalyst systems designed for challenging couplings. Air-stable precatalysts like [DTBNpP] Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) have shown success in room-temperature, copper-free Sonogashira couplings of demanding aryl bromides.[3]
-
-
Copper Co-catalyst: While the classic Sonogashira protocol uses a copper(I) co-catalyst, in cases of severe steric hindrance, copper-free conditions can sometimes be more effective in preventing the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[4][5]
-
Reaction Conditions:
-
Temperature: Increase the reaction temperature. While milder conditions are generally preferred, sterically hindered substrates often require more thermal energy to overcome the activation barrier.
-
Solvent and Base: The choice of solvent and base can be crucial. Aprotic polar solvents like DMF or NMP and non-coordinating organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. For some systems, inorganic bases such as Cs₂CO₃ or K₂CO₃ may be beneficial.
-
Experimental Protocol: Optimized Sonogashira Coupling for a Hindered Aryl Bromide
Issue 2: Poor Yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Scenario: You are performing a "click chemistry" reaction between this compound and a sterically bulky azide, resulting in low yields of the desired 1,2,3-triazole.
Root Cause Analysis: The CuAAC reaction, while generally robust, can be impeded by steric hindrance.[6][7] Bulky groups on either the alkyne or the azide can hinder the approach of the reactants to the copper catalyst, slowing down the reaction rate and leading to incomplete conversion or the formation of side products.
Troubleshooting Steps:
-
Catalyst System:
-
Copper Source: Ensure you are using a reliable Cu(I) source. Common sources include CuI, CuBr, or in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6]
-
Ligands: The addition of a ligand can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) or other tris(triazolyl)methyl)amine ligands are commonly used to prevent catalyst disproportionation and improve efficiency.
-
-
Solvent and Temperature:
-
While many CuAAC reactions proceed well in a variety of solvents, including aqueous mixtures, for sterically demanding substrates, using a polar aprotic solvent like DMSO or DMF at a slightly elevated temperature (e.g., 40-60 °C) can improve solubility and reaction kinetics.
-
-
Consider a Copper-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
If optimizing the CuAAC conditions fails, consider redesigning your synthetic route to incorporate a strained alkyne for a SPAAC reaction. This bioorthogonal reaction does not require a metal catalyst and is therefore not susceptible to the same catalytic inhibition issues.[8][9] Dibenzoazacyclooctyne (DBCO) derivatives are commonly used for this purpose.[10]
-
Decision-Making Workflow for Azide-Alkyne Cycloaddition
Caption: Troubleshooting workflow for low-yielding azide-alkyne cycloadditions.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the methyl ester in this compound affect its reactivity in cycloaddition reactions?
A1: The methyl ester group is an electron-withdrawing group (EWG). In [3+2] cycloaddition reactions, such as those with nitrones or azides, the electronic nature of the substituents on both the dipolarophile (the alkyne) and the 1,3-dipole governs the regioselectivity. The EWG on the aromatic ring can influence the polarization of the alkyne's triple bond, which in turn directs the orientation of the dipole addition.[11][12] While electronic factors are significant, severe steric hindrance can override these electronic preferences, leading to mixtures of regioisomers or favoring the sterically less hindered product.
Q2: Can I expect regioselectivity issues in reactions with this compound due to its substitution pattern?
A2: Yes, particularly in uncatalyzed thermal cycloadditions. For instance, the Huisgen 1,3-dipolar cycloaddition of azides to asymmetric alkynes often yields a mixture of 1,4- and 1,5-disubstituted triazoles because the energy barrier for both regioisomeric transition states is similar.[13] This is a key advantage of the copper-catalyzed version (CuAAC), which is highly regioselective for the 1,4-isomer.[13] Similarly, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can selectively provide the 1,5-isomer.[13]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation and may cause respiratory irritation.[14] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q4: For a highly sterically hindered system, would a Diels-Alder reaction with this compound be feasible?
A4: The feasibility of a Diels-Alder reaction would depend on the specific diene and the reaction conditions. The alkyne of this compound can act as a dienophile. However, severe steric hindrance on either the diene or the dienophile can significantly increase the activation energy of the reaction, requiring high temperatures or pressures. In some cases, steric hindrance may completely prevent the reaction. Lewis acid catalysis can sometimes be employed to accelerate Diels-Alder reactions, but its effectiveness may be diminished in sterically congested systems.
Q5: What is the role of bulky substituents in catalyst design for reactions involving sterically hindered alkynes?
A5: Bulky substituents on the ligands of metal catalysts, such as in Sonogashira coupling, play a crucial role in enhancing catalytic activity and stability.[15] They can promote the formation of coordinatively unsaturated, highly reactive catalytic species.[2] For example, bulky phosphine ligands in palladium catalysis can facilitate the reductive elimination step and stabilize the active Pd(0) species.[4] This steric shielding can also prevent catalyst deactivation pathways, leading to improved catalyst lifetime and overall reaction efficiency.
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of Hindered Substrates
| Catalyst System | Ligand | Conditions | Typical Yield Range | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | 80-100 °C, TEA | 20-50% | General Knowledge |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | RT - 60 °C, Cs₂CO₃ | 60-90% | [5] |
| [DTBNpP] Pd(crotyl)Cl | DTBNpP | RT, TMP, Copper-free | 75-97% | [3] |
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Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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(PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. ResearchGate. [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. NIH. [Link]
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Catalysts for Click Chemistry | Request PDF. ResearchGate. [Link]
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Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
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(PDF) Effect of bulky substituents on the self-assembly and mixing behavior of arylene ethynylene macrocycles at the solid/liquid interface. ResearchGate. [Link]
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Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl). NIH. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. ResearchGate. [Link]
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Competition Studies in Alkyne Electrophilic Cyclization Reactions. NIH. [Link]
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Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
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Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. LinkedIn. [Link]
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Search Results - Beilstein Journals. Beilstein Journals. [Link]
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The effect of steric bulk in Sonogashira coupling reactions | Request PDF. ResearchGate. [Link]
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On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. MDPI. [Link]
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Transition state geometries of the different cycloaddition reaction pathways between. ResearchGate. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Methyl Benzoate | C8H8O2 | CID 7150. PubChem. [Link]
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Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. [Link]
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Effect of bulky substituents on the self-assembly and mixing behavior of arylene ethynylene macrocycles at the solid/liquid interface. RSC Publishing. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
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Click chemistry. Wikipedia. [Link]
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Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. SciELO México. [Link]
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Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents. MDPI. [Link]
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(PDF) Recent Advances in Click Chemistry Reactions Mediated by Transition Metal Based Systems. ResearchGate. [Link]
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Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. NIH. [Link]
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Nitration of methyl benzoate | Resource. RSC Education. [Link]
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A novel dibenzoazacyclooctyne precursor in regioselective copper- free click chemistry. An innovative 3-step synthesis. ARKAT USA, Inc. [Link]
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- 9. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. synquestlabs.com [synquestlabs.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Choice for "Methyl 3-ethynylbenzoate" Reactions
Welcome to the technical support center for optimizing reactions with Methyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent for your specific application. Here, we move beyond simple protocols to explain the causality behind solvent effects, empowering you to troubleshoot effectively and enhance the robustness of your synthetic routes.
Introduction: Why Solvent Choice is Critical for this compound
This compound is a versatile building block in medicinal chemistry and materials science, primarily utilized in two powerful transformations: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The success of these reactions—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. The solvent does more than just dissolve reactants; it modulates catalyst activity and stability, influences the solubility of intermediates and byproducts, and can even dictate the reaction mechanism.[1] This guide will address common challenges and provide a logical framework for solvent selection and optimization.
Part 1: Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a robust method for forming a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[2] However, several issues can arise, many of which can be traced back to an inappropriate solvent environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with this compound has a low to non-existent yield. What's the first solvent-related parameter I should investigate?
A1: The first and most critical step is to ensure your solvent and reagents are scrupulously dry and deoxygenated. The active Pd(0) catalyst is highly sensitive to oxygen, which can cause its oxidation to an inactive Pd(II) species and lead to the formation of palladium black (aggregated, inactive palladium).[3][4] Furthermore, the presence of oxygen promotes the highly undesirable Glaser-Hay homocoupling of the alkyne, consuming your starting material.[5][6]
-
Causality Explained: The catalytic cycle of the Sonogashira reaction relies on a Pd(0) species to initiate oxidative addition with the aryl halide.[7] Oxygen intercepts and oxidizes this active catalyst, breaking the cycle. The copper(I) co-catalyst, essential for activating the alkyne, is also prone to oxidation, which not only deactivates it but also promotes the dimerization of the alkyne.[2]
-
Troubleshooting Protocol:
-
Solvent Preparation: Use anhydrous solvents, either freshly distilled or from a sealed commercial source (e.g., a Sure/Seal™ bottle).
-
Degassing: Before adding the catalyst and other reagents, thoroughly degas the solvent. The most effective method is three cycles of freeze-pump-thaw. For higher boiling point solvents like DMF or DMSO, sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can my choice of solvent and base mitigate this?
A2: Alkyne homocoupling is a major side reaction, especially in copper-catalyzed Sonogashira reactions.[2] Your choice of solvent, particularly when it's an amine that also serves as the base, plays a crucial role.
-
Causality Explained: The amine base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate.[2] However, many amine solvents can also facilitate the oxidative homocoupling pathway. The solvent's polarity and coordinating ability can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solvent and Base Selection Strategy:
-
Amine as Solvent/Base: While convenient, using an amine like triethylamine or diethylamine as the primary solvent can sometimes lead to higher rates of homocoupling.[2]
-
Co-Solvent Approach: A common and often more effective strategy is to use a co-solvent system. A non-polar solvent like toluene or a polar aprotic solvent like THF or DMF with an amine base (e.g., triethylamine, diisopropylethylamine) added in stoichiometric excess is a standard practice.[8]
-
Copper-Free Conditions: To completely eliminate the primary pathway for Glaser coupling, consider a copper-free Sonogashira protocol.[2][9] In these cases, a stronger base may be required, and the solvent choice becomes even more critical to facilitate the catalytic cycle.
-
Q3: My starting materials are not fully dissolving. What is a good starting point for solvent selection based on solubility?
A3: Incomplete dissolution of reactants is a common reason for slow or incomplete reactions. This compound, being an aromatic ester, has moderate polarity.
-
Solubility Profile:
-
Good Solubility: Generally soluble in polar aprotic solvents like THF , DMF , and acetonitrile , as well as aromatic hydrocarbons like toluene .
-
Poor Solubility: Poorly soluble in water and may have limited solubility in highly non-polar aliphatic hydrocarbons like hexane.
-
-
Recommended Solvents for Initial Screening:
-
DMF (N,N-Dimethylformamide): A highly polar aprotic solvent that is excellent for dissolving a wide range of reactants, including salts. However, its high boiling point can make removal difficult, and it can sometimes coordinate too strongly to the palladium center.[1]
-
THF (Tetrahydrofuran): A good general-purpose polar aprotic solvent with a lower boiling point than DMF, making it easier to remove. Ensure it is anhydrous and free of peroxides.
-
Toluene: A non-polar solvent that is often a good choice, particularly in cases where polar solvents might lead to catalyst deactivation or side reactions.[8]
-
Solvent Selection Workflow for Sonogashira Coupling
Below is a decision-making workflow for selecting an appropriate solvent system for the Sonogashira coupling of this compound.
Caption: Sonogashira Solvent Selection Workflow
Part 2: Troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The CuAAC reaction is renowned for its efficiency and orthogonality, making it a staple in bioconjugation and materials synthesis.[10] With this compound, it provides a straightforward route to 1,2,3-triazoles. However, catalyst stability and reactant solubility are common hurdles where solvent choice is paramount.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CuAAC reaction is sluggish or has stalled. How can the solvent be affecting my copper catalyst?
A1: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state and can also be disproportionate.[11] The solvent plays a significant role in both the solubility and stability of the active catalyst.
-
Causality Explained: For the reaction to proceed, the Cu(I) catalyst must be available to coordinate with the alkyne. If the catalyst precipitates or is oxidized, the reaction will stop. Polar solvents can help stabilize the charged intermediates in the catalytic cycle and keep the copper species in solution.
-
Troubleshooting Protocol:
-
Ensure Solubility: If your reactants are not soluble, the reaction will be slow. For non-polar substrates like those that might be coupled to this compound, a mixture of solvents is often ideal. Common systems include t-BuOH/H₂O , DMSO/H₂O , or THF/H₂O .[12]
-
Catalyst Generation and Stability: The most common method for generating the Cu(I) catalyst is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[13]
-
Order of Addition is Key: A recommended procedure is to pre-mix the CuSO₄ with a stabilizing ligand (like THPTA for aqueous systems or TBTA for organic systems) before adding it to the azide and alkyne solution. The sodium ascorbate should be added last to initiate the reaction.[14] This prevents the precipitation of copper salts.
-
-
Solvent Choice for Catalyst Stability: While CuAAC is tolerant of many solvents, some can be detrimental. For instance, highly coordinating solvents might compete with the azide or alkyne for binding to the copper center, slowing the reaction. Water is often an excellent solvent or co-solvent for CuAAC, as it can accelerate the reaction.[10]
-
Q2: My substrates have poor solubility in the common aqueous co-solvent systems. What are my options?
A2: This is a frequent challenge when working with larger, more hydrophobic molecules. If standard aqueous co-solvent mixtures are ineffective, you have several alternatives.
-
Strategy 1: Increase the Organic Co-solvent Ratio: You can often increase the proportion of the organic solvent (e.g., DMSO, THF, DMF) in your mixture to improve solubility. Monitor for any decrease in reaction rate, as very high concentrations of some organic solvents can be inhibitory.
-
Strategy 2: Switch to a Purely Organic System: CuAAC reactions can be run effectively in a variety of polar aprotic organic solvents.
-
DMF and DMSO: These are excellent solvents for dissolving a wide range of substrates and are commonly used for CuAAC reactions.[11]
-
Acetonitrile: Another effective polar aprotic solvent.
-
-
Strategy 3: Consider Alternative "Green" Solvents: Recent research has shown that deep eutectic solvents (DESs) and other biomass-derived solvents can be highly effective media for CuAAC reactions, often with the added benefits of catalyst recycling and improved reaction rates.[11]
Experimental Protocol: A General Procedure for CuAAC with this compound
This protocol provides a robust starting point for the CuAAC reaction of this compound with an azide (e.g., benzyl azide) and is amenable to optimization.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide partner in DMSO.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.[14]
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA for aqueous systems) in deionized water.[14]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[14]
-
-
Reaction Setup (for a 1 mL final volume):
-
In a suitable reaction vial, combine 100 µL of the this compound stock solution (1 µmol, 1.0 eq) and 110 µL of the azide stock solution (1.1 µmol, 1.1 eq).
-
Add 740 µL of a t-BuOH/H₂O (1:1) co-solvent mixture.
-
In a separate microcentrifuge tube, pre-mix 25 µL of the CuSO₄ stock solution (0.5 µmol, 5 mol%) and 10 µL of the THPTA stock solution (0.5 µmol, 5 mol%). Allow this mixture to stand for 2-3 minutes.
-
Add the pre-mixed catalyst solution to the reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding 15 µL of the freshly prepared sodium ascorbate solution (1.5 µmol, 15 mol%).
-
-
Reaction and Monitoring:
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Part 3: Data Reference and Visualization
A rational choice of solvent is informed by its physical properties. The following table summarizes key parameters for solvents commonly used in Sonogashira and CuAAC reactions.
Table 1: Physical Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (ε at 20°C) | Polarity Index (P') |
| Polar Aprotic Solvents | |||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 46.7 | 7.2 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | 4.0 |
| Acetone | C₃H₆O | 56 | 0.786 | 21.0 | 5.1 |
| Non-Polar Solvents | |||||
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 2.4 |
| Dioxane | C₄H₈O₂ | 101 | 1.033 | 2.3 | 4.8 |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.3 | 2.8 |
| Polar Protic Solvents | |||||
| Water | H₂O | 100 | 0.998 | 80.1 | 10.2 |
| Ethanol | C₂H₆O | 78 | 0.789 | 24.6 | 5.2 |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 82 | 0.789 | 12.5 | 3.9 |
Data compiled from various sources.[15][16][17]
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of common problems and their potential solutions in the context of these reactions.
Caption: Interrelationship of Problems and Solutions
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). Available at: [Link]
-
Panda, N. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 72-85 (2023). Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. ACS Chemical Biology, 6(8), 861-869. Available at: [Link]
-
Kolarovic, A., & Schnürch, M. (2011). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 44(18), 7345-7353. Available at: [Link]
-
Nikoshvili, L. Z., et al. (2020). Copper-and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 81, 271-276. Available at: [Link]
-
Keglevich, G., et al. (2015). Copper-free Sonogashira coupling in amine–water solvent mixtures. RSC Advances, 5(90), 73801-73808. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Zhou, X., & Chan, K. S. (2000). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of organometallic chemistry, 613(1), 112-116. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]
-
Mátravölgyi, B., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 17, 117-126. Available at: [Link]
-
Sethi, S., et al. (2023). Copper (I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. Organic & Biomolecular Chemistry, 21(16), 3369-3378. Available at: [Link]
-
Bagh, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper (I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS omega, 7(51), 48256-48271. Available at: [Link]
-
Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7386-7413. Available at: [Link]
-
Ben El Ayouchia, H., et al. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts, 12(10), 1198. Available at: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). Available at: [Link]
-
Reddit. Sonogashira coupling confusion: where did my reactant go? (2018). Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Mátravölgyi, B., et al. (2021). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Available at: [Link]
-
The Organic Chemistry Tutor. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]
-
Murov, S. Properties of Common Organic Solvents. (2022). Available at: [Link]
-
PubChem. Methyl Benzoate. Available at: [Link]
-
Arkivoc. A novel dibenzoazacyclooctyne precursor in regioselective copper- free click chemistry. An innovative 3-step synthesis. (2012). Available at: [Link]
-
Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature communications, 9(1), 1-9. Available at: [Link]
-
Schilz, M., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein journal of organic chemistry, 10, 394-401. Available at: [Link]
-
Wikipedia. Methyl benzoate. Available at: [Link]
-
Arkivoc. Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (2010). Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents and Polarity. Available at: [Link]
-
Murov, S. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Available at: [Link]
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cetjournal.it [cetjournal.it]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. Summary of Key Physical Data for Solvents [fishersci.co.uk]
Temperature control in the synthesis of "Methyl 3-ethynylbenzoate"
Technical Support Center: Synthesis of Methyl 3-ethynylbenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of temperature control. The following troubleshooting guides and FAQs are structured to address common issues encountered during the Sonogashira coupling reaction, the primary method for this synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and field-proven insights.
Scenario 1: The reaction shows low or no conversion to this compound.
-
Question: I have assembled my Sonogashira reaction with methyl 3-bromobenzoate, a terminal alkyne, Pd/Cu catalysts, and a base, but after several hours, TLC analysis shows mostly unreacted starting material. What is the likely cause?
-
Answer: The most probable cause is insufficient thermal energy. The reactivity of the aryl halide in the crucial oxidative addition step of the palladium catalytic cycle is highly dependent on the halogen. While highly reactive aryl iodides can often undergo coupling at room temperature, aryl bromides, such as methyl 3-bromobenzoate, typically require heating to proceed at an efficient rate.[1]
Troubleshooting Steps:
-
Verify Substrate Reactivity: Confirm that you are using an aryl bromide. Its reactivity order is significantly lower than that of an aryl iodide but higher than an aryl chloride.[1]
-
Gradual Temperature Increase: If the reaction is proceeding at room temperature, slowly heat the mixture to a moderate temperature, typically in the range of 50-80 °C.[2] Monitor the reaction progress by TLC or GC/LC-MS.
-
Catalyst Choice: Ensure your palladium catalyst and ligands are suitable for coupling aryl bromides. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, some modern, bulky, electron-rich phosphine ligands can facilitate the reaction at lower temperatures.[3]
-
Avoid Excessive Heat: Be cautious not to overheat the reaction. Temperatures exceeding 100 °C can lead to catalyst decomposition, observed as the formation of palladium black, which will halt the reaction entirely.[4]
-
Scenario 2: My primary byproduct is a homocoupled alkyne dimer (Glaser coupling).
-
Question: My desired product is contaminated with a significant amount of a byproduct derived from the coupling of two of my alkyne molecules. How can I suppress this side reaction?
-
Answer: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. While the copper catalyst is crucial for activating the alkyne at lower temperatures, it can also facilitate this undesirable oxidative homocoupling.[1][5]
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly deoxygenate your reaction mixture and solvent. Use a freeze-pump-thaw technique (at least three cycles) or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalysts. While some modern protocols are air-stable, assuming the need for anaerobic conditions is a best practice.[1]
-
Optimize Temperature: Elevated temperatures can sometimes increase the rate of homocoupling. Attempt the reaction at the lowest temperature that still provides a reasonable rate of conversion for the desired cross-coupling.
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable strategy.[1] These systems avoid the primary catalyst for homocoupling but may require different ligands, bases, or higher reaction temperatures to achieve good yields.[6]
-
Scenario 3: The reaction starts well but then stalls, and a black precipitate forms.
-
Question: The reaction began to show product formation, but then it stopped, and I noticed a fine black powder in my flask. What happened?
-
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition, specifically the reduction of the active Pd(0) species to palladium black.[4] This inactive form of palladium is no longer part of the catalytic cycle, and the reaction will cease. This is almost always caused by excessive heat or prolonged reaction times at elevated temperatures.
Troubleshooting Steps:
-
Reduce Reaction Temperature: The most immediate solution is to run the reaction at a lower temperature. Even a 10-20 °C reduction can significantly improve catalyst stability. The optimal temperature is a balance between a sufficient reaction rate and catalyst longevity.[2]
-
Use a More Stable Catalyst System: Employing more robust palladium pre-catalysts or ligands can enhance stability at higher temperatures. For example, N-heterocyclic carbene (NHC) palladium complexes or catalysts with bulky, electron-rich phosphine ligands are often more resistant to decomposition.
-
Check Solvent and Reagent Purity: Impurities in the solvent or reagents can sometimes contribute to catalyst deactivation. Ensure you are using high-purity, anhydrous solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for synthesizing this compound via Sonogashira coupling?
A1: There is no single "ideal" temperature; it is highly dependent on the specific reactants and catalyst system used. As a general guideline:
-
Using Methyl 3-iodobenzoate: The reaction can often proceed efficiently at room temperature (20-25 °C).[1]
-
Using Methyl 3-bromobenzoate: Heating is typically required. A starting point of 50 °C is common, with optimization often leading to a range of 50-80 °C.[2][6]
-
Using Methyl 3-chlorobenzoate: This is a much less reactive substrate and generally requires higher temperatures and specialized, highly active catalyst systems.
The development of modern, highly active palladium catalysts, often featuring bulky phosphine ligands, has enabled many Sonogashira reactions to be performed at or near room temperature, even with less reactive aryl bromides.[7]
Q2: Why is a copper(I) co-catalyst used, and how does it influence the reaction temperature?
A2: The copper(I) co-catalyst (typically CuI) plays a pivotal role in increasing the reaction's efficiency at lower temperatures. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the palladium complex, which is often the rate-determining step. By accelerating this step, the copper co-catalyst allows the entire catalytic cycle to proceed under much milder conditions (often room temperature) than the original copper-free protocols, which required harsh conditions and high temperatures.[1][3][5]
Q3: What are the signs of an incorrect reaction temperature?
A3:
-
Too Low: The most obvious sign is a very slow or stalled reaction, with starting materials being consumed at a negligible rate.
-
Too High: Several indicators point to an excessive temperature:
-
Formation of palladium black (a fine, black precipitate).[4]
-
A rapid darkening of the reaction mixture to dark brown or black.
-
An increase in the formation of side products, such as the homocoupled alkyne dimer or products from decomposition.
-
Q4: How can I ensure precise and stable temperature control during my experiment?
A4: For precise temperature control, especially for reactions lasting several hours, using a thermostat-controlled heating mantle or an oil bath connected to a contact thermometer and a PID controller is highly recommended. This setup allows you to maintain the internal reaction temperature at a stable setpoint. For reactions below ambient temperature, a cryostat or a simple ice/salt bath can be used. Always place the temperature probe inside the reaction flask (if possible) or securely next to it in the heating bath to get the most accurate reading.
Data & Visualization
Table 1: Effect of Temperature on Sonogashira Coupling of Methyl 3-bromobenzoate
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Observations |
| 25 (Room Temp) | 24 | < 10% | Reaction is very sluggish or does not proceed.[2] |
| 50 | 12 | ~75% | Good conversion with minimal side products.[6] |
| 80 | 4 | ~90% | Faster reaction rate, slight increase in impurities.[2] |
| 110 | 2 | < 50% | Significant catalyst decomposition (Pd black), yield drops sharply.[2] |
Note: Data is illustrative and actual results will vary based on the specific catalyst, ligands, base, and concentration.
Diagrams
Caption: Experimental workflow emphasizing inert atmosphere and temperature control.
Caption: Decision tree for troubleshooting low yield with a focus on temperature.
Experimental Protocol: Sonogashira Synthesis of this compound
This protocol describes a general procedure for the coupling of methyl 3-bromobenzoate with trimethylsilylacetylene, followed by deprotection.
Materials:
-
Methyl 3-bromobenzoate
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
Part 1: Sonogashira Coupling
-
To a dry Schlenk flask under an Argon atmosphere, add methyl 3-bromobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (e.g., 5 mL per mmol of aryl bromide) and anhydrous Et₃N (2.5 eq) via syringe.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Place the flask in a pre-heated oil bath at 60 °C .
-
Stir the reaction mixture at this temperature and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-((trimethylsilyl)ethynyl)benzoate.
Part 2: Deprotection
-
Dissolve the crude product from Part 1 in methanol.
-
Add potassium carbonate (K₂CO₃, ~1.5 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the removal of the TMS group by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand 2a. [Link]
-
National Institutes of Health. (n.d.). PubChem Compound Summary for CID 12541495, Methyl 3-ethenylbenzoate. [Link]
-
MDPI. (2021, July 14). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Gevorgyan, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-ethynylbenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of Methyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient production of this valuable chemical intermediate.
Overview of the Synthesis of this compound
This compound is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a palladium and copper co-catalyzed cross-coupling reaction, the Sonogashira coupling . The typical route involves two main stages:
-
Sonogashira Coupling: Reaction of an aryl halide, typically Methyl 3-iodobenzoate or Methyl 3-bromobenzoate, with a protected alkyne such as Trimethylsilylacetylene (TMSA).
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne, this compound.
While seemingly straightforward, this process is prone to several side reactions and impurities that can complicate the synthesis and purification. This guide will address these issues in a practical, question-and-answer format.
Caption: General workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Category 1: Sonogashira Coupling Stage
Q1: My Sonogashira reaction is sluggish or fails to proceed. My TLC analysis shows only starting materials. What's wrong?
A1: This is a frequent issue, often pointing to problems with the catalyst, reagents, or reaction conditions.
-
Reactivity of the Aryl Halide: The reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[1][2][3] If you are using Methyl 3-bromobenzoate, the reaction will require more forcing conditions (higher temperature, stronger base, or more specialized catalyst system) than Methyl 3-iodobenzoate.[3][4] For aryl bromides, temperatures of 80°C or higher may be necessary.[5]
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. If your reaction mixture is not properly degassed, atmospheric oxygen can deactivate the catalyst. The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[6] Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Ligand Choice: For less reactive aryl halides (like bromides), using bulky, electron-rich phosphine ligands such as XPhos or dppf can significantly improve the rate of the oxidative addition, which is often the rate-limiting step.[4][5]
-
Solvent and Base: Ensure you are using dry, degassed solvents (like THF or DMF) and a suitable base (like triethylamine or diisopropylamine).[5] The base is crucial for neutralizing the HX formed and for the deprotonation of the alkyne.[2]
Q2: My reaction produces a significant byproduct that is less polar than my desired product. What is it and how can I minimize it?
A2: You are likely observing the homocoupling of your alkyne, a side reaction known as Glaser coupling .[1][4] This occurs when two molecules of the terminal alkyne couple to form a diyne.
-
Mechanism: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant (like air).
-
Minimization Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degas your reaction mixture to remove oxygen, which promotes Glaser coupling.[6]
-
Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
Copper-Free Conditions: While the reaction may be slower, running a copper-free Sonogashira coupling can eliminate this side reaction. This often requires a higher palladium loading or more active ligands.[3]
-
Reduce Copper(I) Iodide Loading: Lowering the amount of CuI to 1-2 mol% can sometimes suppress homocoupling without significantly impacting the desired cross-coupling rate.[7]
-
Caption: Catalytic cycles of the Sonogashira reaction.[2][4]
Category 2: Deprotection & Purification
Q3: My deprotection of the TMS group is incomplete, or I am seeing hydrolysis of the methyl ester.
A3: The choice of deprotection conditions is critical to avoid these issues.
-
Incomplete Deprotection: If you are using mild conditions like potassium carbonate in methanol, the reaction may require extended time or gentle heating. Monitor by TLC until the silylated starting material is fully consumed.
-
Ester Hydrolysis: Strong basic conditions (e.g., NaOH, KOH) or acidic conditions can lead to the saponification of the methyl ester to the corresponding carboxylic acid.
-
Recommended Conditions:
-
Mild Base: A slurry of potassium carbonate in methanol at room temperature is often sufficient and chemoselective, preserving the ester.[8]
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF) in THF is highly effective for cleaving Si-C bonds.[9][10] However, ensure you use the commercially available solution in THF and not anhydrous TBAF, which can be basic enough to cause hydrolysis.
-
Q4: How can I effectively purify the final product, this compound?
A4: The main impurities to separate are the starting aryl halide (if the reaction was incomplete) and any homocoupled diyne. Flash column chromatography is the most effective method.[11]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): The polarity of the product is intermediate. A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (or petroleum ether).
-
Elution Order: The homocoupled diyne (if present) is typically the least polar and will elute first. The starting Methyl 3-iodobenzoate and the product, this compound, may have close Rf values. Careful fractionation is required. Unreacted methyl benzoate (from any dehalogenation) would also be in this region.
-
-
Recrystallization: If a highly pure crystalline solid is required, recrystallization can be performed after chromatography.[11] A mixture of ethanol and water or hexanes and ethyl acetate can be effective solvents.
Summary of Common Impurities and Solutions
| Impurity Name | Source / Cause | Identification | Prevention & Troubleshooting |
| Methyl 3-iodobenzoate | Incomplete Sonogashira coupling reaction. | Similar polarity to the product on TLC/LCMS. | Increase reaction temperature/time, use a more active catalyst/ligand system.[1][5] |
| Bis(trimethylsilyl)acetylene | Glaser homocoupling of TMS-acetylene. | Non-polar byproduct, elutes first on silica gel. | Use strictly anaerobic conditions, add alkyne slowly, consider copper-free conditions.[1][7] |
| Methyl Benzoate | Reductive dehalogenation of the starting material. | Side reaction, often promoted by impurities or excess base/heat. | Ensure high-purity reagents and carefully control temperature. |
| Palladium Black | Decomposition of the Pd(0) catalyst. | Black precipitate in the reaction flask. | Thoroughly degas all solvents and maintain a strict inert atmosphere.[6] |
| Methyl 3-((trimethylsilyl)ethynyl)benzoate | Incomplete deprotection. | Less polar than the final product on TLC. | Increase deprotection reaction time or use a stronger reagent like TBAF.[10] |
| 3-Ethynylbenzoic Acid | Saponification of the methyl ester. | Polar baseline material on TLC (acidic). | Use mild, non-aqueous deprotection conditions (e.g., K2CO3/MeOH). Avoid strong acids/bases. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)benzoate
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-iodobenzoate (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed triethylamine (3.0 eq) and degassed THF (to make a ~0.2 M solution) via cannula or syringe.
-
Begin stirring and add trimethylsilylacetylene (1.5 eq) dropwise via syringe.[8][9]
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be used directly in the next step or purified by flash chromatography if necessary.
Protocol 2: Deprotection to Yield this compound
-
Dissolve the crude Methyl 3-((trimethylsilyl)ethynyl)benzoate from the previous step in methanol (to make a ~0.2 M solution).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until all the starting material has been consumed (typically 1-3 hours).
-
Once complete, filter off the potassium carbonate and wash the solid with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Collect fractions and analyze by TLC to identify and combine the fractions containing the pure product.
-
Concentrate the pure fractions under reduced pressure to obtain this compound as a solid or oil.
Caption: A decision tree for troubleshooting the Sonogashira coupling step based on TLC analysis.
References
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- The Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
- A-Level Chemistry. A two step synthesis of methyl 3-nitrobenzene.
- YouTube. (2020). Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- YouTube. (2025). Sonogashira reaction | Solved Practice Problems.
- YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem.
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- MDPI. (2023).
- ResearchGate. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
- University of Manitoba.
- Wikipedia. Trimethylsilylacetylene.
- Beilstein Journals. Supporting information for: Synthesis of novel 3,5-disubstituted 1,2,4-oxadiazoles.
- Royal Society of Chemistry. (n.d.).
- YouTube. (2013). Aromatic 3b.
- ResearchGate. (2025).
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
- University of South Alabama. (2010).
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- ResearchGate. (2025). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers...
- Sigma-Aldrich.
- ChemicalBook. (2019). Trimethylsilylacetylene-Uses & Properties.
- Beilstein Journals. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- National Institutes of Health. (2014).
- ChemSynthesis. (2025).
- ResearchGate. (2015).
- AB Enterprises.
- PubChem.
- Wikipedia.
- Chegg.com. (2020).
Sources
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- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 3-ethynylbenzoate Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-ethynylbenzoate. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Sonogashira Coupling Reactions
The Sonogashira coupling is the most prevalent method for synthesizing this compound, typically by coupling a Methyl 3-halobenzoate with a terminal alkyne. This section addresses common issues encountered during this critical reaction.
Q1: I am seeing low or no conversion of my Methyl 3-halobenzoate starting material. What are the likely causes and solutions?
Low conversion is a frequent issue, often pointing to problems with the catalytic cycle or reactant stability.
Causality Analysis: The rate-determining step in many Sonogashira couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[1] The efficiency of this step is highly dependent on the nature of the halide and the catalyst system.
Troubleshooting Steps:
-
Evaluate the Aryl Halide: The reactivity order for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl.[2][3] Aryl chlorides are notoriously unreactive under standard conditions and often require specialized, bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[1][2]
-
Check Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade with improper storage. The phosphine ligands can oxidize, reducing catalytic activity.
-
Solution: Use freshly opened catalysts or catalysts stored under an inert atmosphere. Consider using a more robust pre-catalyst like PdCl₂(PPh₃)₂.[1]
-
-
Increase Reaction Temperature: For less reactive halides like bromides, higher temperatures can overcome the activation energy barrier.[4]
-
Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[4] Be aware that higher temperatures can increase side product formation.
-
-
Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) active catalyst and promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2]
-
Solution: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[5]
-
Troubleshooting Workflow for Low Product Conversion
Caption: Troubleshooting decision tree for low conversion.
Q2: My reaction is producing a significant amount of a side product that runs close to my desired product on TLC. What could it be?
This is a classic sign of alkyne homocoupling, also known as Glaser coupling.
Causality Analysis: This side reaction is catalyzed by the copper(I) cocatalyst in the presence of an oxidant (like trace oxygen) and a base.[2] It leads to the formation of a diyne from two molecules of your terminal alkyne starting material. For highly inactive halide substrates, homocoupling can become the major reaction pathway as it consumes the alkyne before the desired cross-coupling can occur.[6]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As mentioned, oxygen is a key promoter of this side reaction.
-
Solution: Improve your degassing technique for all solvents and reagents. Ensure a leak-proof inert atmosphere setup.[5]
-
-
Modify Reagent Addition: Adding the alkyne slowly over the course of the reaction can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.
-
Solution: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours.[6]
-
-
Adjust Catalyst Ratios: While counterintuitive, sometimes reducing the amount of copper(I) iodide can minimize homocoupling.
| Common Issue | Primary Cause(s) | Recommended Solution(s) |
| Low Conversion | Poor halide reactivity (Cl), inactive catalyst, insufficient temperature. | Use aryl iodide or bromide[2][3]; use fresh catalyst under inert gas; increase temperature.[4] |
| Alkyne Homocoupling | Presence of oxygen, high alkyne concentration, highly inactive halide. | Rigorously degas all reagents[5]; add alkyne via syringe pump[6]; consider reducing CuI amount.[6] |
| Product Hydrolysis | Strongly acidic or basic work-up conditions. | Use a neutral or mildly basic quench (sat. aq. NaHCO₃ or NH₄Cl)[3][7]; avoid strong acids/bases. |
| Difficult Purification | Co-elution with starting material or side products. | Optimize chromatography solvent system (e.g., Hexane/Ethyl Acetate gradient); consider recrystallization.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a this compound synthesis via Sonogashira coupling?
A careful work-up is critical to isolate the product without hydrolyzing the methyl ester group. Esters are sensitive to both strongly acidic and basic conditions.[7][9]
Core Principle: The goal is to remove the catalysts (Palladium and Copper salts), the amine base, and any inorganic byproducts while keeping the pH near neutral.
Standard Work-Up and Purification Workflow
Caption: General workflow for work-up and purification.
Detailed Protocol: Extractive Work-up
-
Cool and Dilute: Once the reaction is complete (as monitored by TLC/LCMS), cool the reaction mixture to room temperature.
-
Initial Filtration: Dilute the mixture with a suitable organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc). Filter the suspension through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the pad thoroughly with the same solvent.[3]
-
Aqueous Quench: Transfer the filtrate to a separatory funnel. Add a mild aqueous quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or saturated aqueous sodium bicarbonate (NaHCO₃).[3][10] This step protonates the acetylide and neutralizes the amine base.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with fresh organic solvent.[11]
-
Wash and Dry: Combine all organic extracts and wash with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3][11]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel.[3][8] A common eluent system is a gradient of ethyl acetate in hexanes.
Q2: My product seems to be decomposing during purification on silica gel. Why is this happening?
Causality Analysis: While generally stable, terminal alkynes can sometimes be sensitive. More importantly, the methyl ester is susceptible to hydrolysis.[12] Standard silica gel is slightly acidic, which can potentially lead to ester hydrolysis if the compound spends a long time on the column, especially if protic solvents like methanol are used in the eluent.
Solutions:
-
Neutralize Silica: If you suspect acidity is an issue, you can use silica gel that has been neutralized by pre-slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%).
-
Optimize Chromatography: Use a solvent system that provides good separation (Rf value of ~0.3) to ensure the product comes off the column quickly. Avoid using methanol in the eluent if possible.
-
Alternative Purification: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[8]
Q3: What are the primary safety considerations when running these reactions?
-
Palladium Catalysts: Palladium on carbon (Pd/C), if used and allowed to dry, can be pyrophoric, meaning it can ignite spontaneously in air, especially in the presence of flammable solvents.[13][14] While homogeneous catalysts like PdCl₂(PPh₃)₂ are less of an ignition risk, all palladium waste should be handled with care.
-
Handling: Never allow filtered palladium catalyst to become dry. Quench the filtered catalyst cake immediately with water and store it as an aqueous slurry in a dedicated, clearly labeled waste container.[13]
-
-
Solvents and Reagents: Many solvents (THF, Diethylamine, Toluene) are flammable. Amine bases are corrosive and have strong odors.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[15]
-
-
Pressurized Systems: If reactions are heated in sealed tubes, there is a risk of over-pressurization.
-
Handling: Use appropriate pressure-rated glassware and always use a blast shield.
-
References
- BenchChem Technical Support. (n.d.). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
- UCLA EH&S. (2017). Standard Operating Procedure: Palladium.
- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- ChemicalBook. (n.d.). 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ResearchGate. (2021). Work up of ester?.
- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
- BenchChem Application Notes. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
- Green Chemistry (RSC Publishing). (1999). Hydrolysis and saponification of methyl benzoates.
- Future4200. (2021). Palladium on carbon safe handling - Safety Regulation.
- Quora. (2021). Can methyl benzoate be hydrolyzed?.
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- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Catalyst Loading Optimization for Methyl 3-ethynylbenzoate Couplings
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving Methyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges and achieving efficient, reproducible results.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in Sonogashira, Suzuki, and Heck couplings to construct complex molecular architectures. A critical parameter governing the success and efficiency of these reactions is the catalyst loading. While higher catalyst loadings can drive reactions to completion, they increase costs, complicate product purification by introducing higher levels of metal residues, and can sometimes lead to undesirable side reactions.[1][2][3] Conversely, excessively low loadings may result in sluggish or incomplete conversions.[3] This guide provides a structured approach to optimizing palladium catalyst loading for couplings with this specific substrate.
Core Principles of Catalyst Loading Optimization
The goal of optimization is to find the "sweet spot" where the catalyst loading is minimized without significantly compromising reaction yield, rate, or selectivity. This is achieved by systematically evaluating the interplay of various reaction parameters. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[1][4][5][6] The efficiency of each step is influenced by the choice of catalyst, ligands, solvent, base, and temperature.[7][8][9][10]
General Workflow for Optimization
Caption: A logical workflow for troubleshooting catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a screening reaction with this compound? A typical starting point for initial screenings is between 1-5 mol% of the palladium catalyst. [2]For more optimized or well-established reactions, this can often be much lower, but for initial exploration, a higher loading ensures that the catalyst concentration is not the primary reason for a failed reaction. [3] Q2: How low can I realistically expect to get the catalyst loading for a production-scale synthesis? For industrial applications, catalyst loadings are often pushed to very low levels, frequently below 0.1 mol%. [1]Achieving such low loadings (high turnover numbers) typically requires extensive optimization of all reaction parameters, including the use of highly active and stable catalyst systems. [11]In some cases, catalyst loadings as low as 0.025 mol% have been reported for highly reactive substrates under optimized conditions. [12] Q3: Does the halide on my coupling partner (I, Br, Cl) affect the optimal catalyst loading? Absolutely. The reactivity of the aryl halide follows the general trend I > Br > Cl. [1][13]To couple less reactive aryl chlorides, you will generally need a more active catalyst system, which often means using specialized, bulky, electron-rich ligands. [8]Consequently, you may not be able to achieve as low a catalyst loading with an aryl chloride as you could with an aryl iodide under otherwise identical conditions.
Q4: Can I use a copper-free Sonogashira coupling with this compound, and how does this affect catalyst loading? Yes, copper-free Sonogashira couplings are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling). [15][20]The absence of the copper co-catalyst places a greater demand on the palladium catalyst to facilitate the entire cycle efficiently. This might necessitate the use of specific ligands or slightly higher catalyst loadings compared to a copper-co-catalyzed system, but this is highly dependent on the specific substrates and conditions. [2][20] Q5: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. Is this related to catalyst loading? Homocoupling of boronic acids is a common side reaction in Suzuki couplings. [19]It can be promoted by the presence of oxygen, which can interfere with the catalytic cycle. While not directly a function of catalyst loading, conditions that lead to catalyst deactivation or inefficient turnover can sometimes exacerbate side reactions. The primary solution is to ensure strict exclusion of oxygen and to re-evaluate the choice of base and solvent system. [19]
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: )
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. (URL: )
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
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Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])
- optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis - Benchchem. (URL: )
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Heck Reaction—State of the Art - MDPI. (URL: [Link])
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: )
-
Cross-coupling reaction - Wikipedia. (URL: [Link])
-
Optimization of Heck reaction conditions. a | Download Scientific Diagram - ResearchGate. (URL: [Link])
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (URL: )
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Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (URL: [Link])
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (URL: [Link])
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Heck coupling reaction optimization. a | Download Scientific Diagram - ResearchGate. (URL: [Link])
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: )
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])
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Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
-
Effects of catalyst precursors, ligands and catalyst loadings a | Download Table - ResearchGate. (URL: [Link])
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (URL: )
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (URL: [Link])
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (URL: [Link])
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (URL: [Link])
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem. (URL: )
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The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines - ResearchGate. (URL: [Link])
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (URL: )
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Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])
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Optimization Strategies for API Synthesis and Formulation Development. (URL: [Link])
- Optimizing reaction conditions for high yield synthesis of aryl-2-methyl-3-butyn-2-ols. - Benchchem. (URL: )
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Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing. (URL: [Link])
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Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? | ResearchGate. (URL: [Link])
-
Optimization of amount of the catalyst loading | Download Table - ResearchGate. (URL: [Link])
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
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Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. (URL: [Link])
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Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (URL: [Link])
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Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity | Journal of the American Chemical Society. (URL: [Link])
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts - Arkivoc. (URL: [Link])
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Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (URL: [Link])
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Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of Methyl 3-ethynylbenzoate
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of methyl 3-ethynylbenzoate, a versatile building block in organic synthesis. Through a comparative approach with structurally related analogs, we will dissect the subtle electronic and structural influences on NMR chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding and application of NMR spectroscopy for the characterization of complex organic molecules.
The Structural Significance of this compound
This compound incorporates three key functional groups that influence its spectral properties: a methyl ester, an aromatic ring, and a terminal alkyne. The interplay of the electron-withdrawing nature of the methyl ester and the unique electronic environment of the ethynyl group creates a distinct NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, purity assessment, and the unambiguous identification of this compound in complex mixtures.
Predicted NMR Spectral Analysis of this compound
Due to the limited availability of experimental spectra for this compound in public databases, high-quality predicted spectra were generated using the online resource NMRDB.org. These predictions serve as a robust foundation for our analysis and are presented below.
1H NMR Spectrum (Predicted)
The predicted 1H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl ester protons, and the acetylenic proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 8.12 | t (triplet) | J = 1.5 |
| H-4 | 7.95 | dt (doublet of triplets) | J = 7.7, 1.4 |
| H-5 | 7.42 | t (triplet) | J = 7.8 |
| H-6 | 7.65 | dt (doublet of triplets) | J = 7.9, 1.3 |
| -OCH3 | 3.91 | s (singlet) | - |
| Alkyne-H | 3.12 | s (singlet) | - |
Expert Interpretation:
The aromatic region (7.4-8.2 ppm) displays a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the 2-position (H-2), situated between the two substituents, is expected to be the most deshielded due to the additive electron-withdrawing effects of the ester and ethynyl groups. The predicted triplet arises from small meta-coupling to H-4 and H-6. The protons at H-4 and H-6 are predicted as doublets of triplets due to ortho-coupling with H-5 and meta-coupling with the other aromatic protons. The proton at H-5 appears as a triplet due to ortho-coupling with H-4 and H-6.
The methyl ester protons (-OCH3) are expected to appear as a sharp singlet around 3.91 ppm, a typical region for such functional groups. The acetylenic proton (Alkyne-H) is predicted to be a singlet at approximately 3.12 ppm. The chemical shift of the acetylenic proton is influenced by the magnetic anisotropy of the triple bond.
13C NMR Spectrum (Predicted)
The predicted 13C NMR spectrum provides complementary information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165.9 |
| C-1 | 131.2 |
| C-2 | 133.4 |
| C-3 | 122.8 |
| C-4 | 136.9 |
| C-5 | 129.0 |
| C-6 | 129.9 |
| -OCH3 | 52.4 |
| Alkyne C-α | 82.8 |
| Alkyne C-β | 77.8 |
Expert Interpretation:
The carbonyl carbon of the methyl ester is the most deshielded carbon, appearing at approximately 165.9 ppm. The aromatic carbons resonate in the typical range of 120-140 ppm. The carbon attached to the ester group (C-1) and the carbon bearing the ethynyl group (C-3) are quaternary and will likely show lower intensity in a standard 13C NMR spectrum. The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the methyl ester and the ethynyl group.
The sp-hybridized carbons of the alkyne appear at distinct chemical shifts. The carbon directly attached to the aromatic ring (C-α) is predicted around 82.8 ppm, while the terminal alkyne carbon (C-β) is predicted around 77.8 ppm. The methyl carbon of the ester group is found in the aliphatic region at approximately 52.4 ppm.
Comparative Spectral Analysis: Unveiling Substituent Effects
To truly appreciate the spectral features of this compound, a comparison with structurally related molecules is indispensable. We will examine the experimental NMR data of methyl benzoate, methyl 3-methylbenzoate, and methyl 3-nitrobenzoate.
1H NMR Comparison
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.42 - 8.12 | 3.91 (-OCH3), 3.12 (Alkyne-H) |
| Methyl Benzoate [1][2] | ~7.4 - 8.0 | 3.91 (-OCH3) |
| Methyl 3-methylbenzoate | ~7.2 - 7.8 | 3.89 (-OCH3), 2.39 (-CH3) |
| Methyl 3-nitrobenzoate [3] | ~7.7 - 8.8 | 3.99 (-OCH3) |
Causality Behind the Shifts:
-
Methyl Benzoate vs. This compound: The introduction of the ethynyl group at the meta position deshields the aromatic protons, particularly H-2 and H-4, due to its mild electron-withdrawing inductive effect. The unique signal for the acetylenic proton provides a clear diagnostic peak.
-
Methyl 3-methylbenzoate vs. This compound: The methyl group in methyl 3-methylbenzoate is weakly electron-donating, causing a slight upfield shift of the aromatic protons compared to methyl benzoate. In contrast, the ethynyl group's electron-withdrawing character in this compound leads to a downfield shift.
-
Methyl 3-nitrobenzoate vs. This compound: The nitro group is a strong electron-withdrawing group, significantly deshielding all aromatic protons to a much greater extent than the ethynyl group. This comparison highlights the moderate electron-withdrawing nature of the ethynyl substituent.
13C NMR Comparison
| Compound | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~122.8 - 136.9 | 165.9 (C=O), 52.4 (-OCH3), 82.8, 77.8 (Alkyne) |
| Methyl Benzoate [4] | ~128.4 - 132.9 | 167.0 (C=O), 52.1 (-OCH3) |
| Methyl 3-methylbenzoate | ~127.5 - 138.2 | 167.1 (C=O), 52.0 (-OCH3), 21.3 (-CH3) |
| Methyl 3-nitrobenzoate [3] | ~122.5 - 148.4 | 164.9 (C=O), 52.8 (-OCH3) |
Causality Behind the Shifts:
-
Substituent Effects on Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the electronic nature of the substituents. The strong electron-withdrawing nitro group in methyl 3-nitrobenzoate causes the most significant deshielding of the aromatic carbons.[3] The ethynyl group in this compound also exerts a deshielding effect, though less pronounced. Conversely, the electron-donating methyl group in methyl 3-methylbenzoate leads to a slight shielding of some aromatic carbons.
-
Unique Carbon Signals: The most striking difference is the presence of the two sp-hybridized carbon signals for the alkyne in this compound, which are absent in the other compounds. This provides an unambiguous diagnostic feature in the 13C NMR spectrum.
Experimental Protocols
Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for 1H NMR or 20-50 mg for 13C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring 1D 1H and 13C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Key Acquisition Parameters:
-
1H NMR: A standard 1H NMR experiment typically involves a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 for a reasonably concentrated sample.
-
13C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, more scans are required. A typical experiment uses a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and several hundred to several thousand scans. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules, 1D NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, 2D NMR experiments are invaluable.
Caption: Logical relationships of 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the coupled aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), helping to trace the connectivity within the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons. For instance, the methyl protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, including the quaternary carbons C-1 and C-3.
Conclusion
The NMR spectral analysis of this compound, when approached systematically, provides a wealth of structural information. By combining the interpretation of 1D 1H and 13C NMR spectra with a comparative analysis of structurally similar compounds, a detailed understanding of the molecule's electronic and structural features can be achieved. For unambiguous assignments, especially in more complex derivatives, the application of 2D NMR techniques is highly recommended. The protocols and analytical reasoning presented in this guide offer a comprehensive framework for researchers to confidently characterize this and other novel organic molecules, thereby accelerating the pace of discovery in their respective fields.
References
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]
-
Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
University of Wisconsin-Whitewater. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-ethynylbenzoate and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for key aromatic esters, with a primary focus on the structural elucidation of methyl 3-ethynylbenzoate. Due to the limited availability of published experimental spectra for this specific compound, we will leverage a comparative approach, analyzing the NMR data of a closely related analog, methyl 3-ethynyl-4-(methoxymethoxy)benzoate, alongside predicted data for our target molecule and experimental data for other relevant benzoate derivatives. This methodology mirrors the real-world challenges often encountered in research and development, where direct experimental data for a novel compound may not yet be widely disseminated.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C), and the connectivity between them. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete molecular structure can be pieced together with a high degree of confidence.
Analysis of Methyl 3-ethynyl-4-(methoxymethoxy)benzoate: A Close Analog
The characterization of methyl 3-ethynyl-4-(methoxymethoxy)benzoate provides a robust framework for understanding the expected NMR signature of this compound. The methoxymethoxy (MOM) protecting group at the 4-position will introduce additional signals, but the core aromatic and ethynyl resonances offer invaluable insight.
¹H NMR Spectral Data
The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms within the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.98 | d | 2.3 | 1H |
| Ar-H | 7.85 | dd | 8.6, 2.3 | 1H |
| Ar-H | 7.18 | d | 8.6 | 1H |
| O-CH₂-O | 5.27 | s | - | 2H |
| O-CH₃ (ester) | 3.88 | s | - | 3H |
| O-CH₃ (MOM) | 3.50 | s | - | 3H |
| C≡C-H | 3.33 | s | - | 1H |
Table 1: ¹H NMR data for methyl 3-ethynyl-4-(methoxymethoxy)benzoate.
Causality Behind Experimental Observations:
-
The downfield chemical shifts of the aromatic protons (7.18-7.98 ppm) are characteristic of hydrogens attached to a benzene ring, which are deshielded by the ring current effect.
-
The splitting pattern of the aromatic protons (d, dd) arises from spin-spin coupling with neighboring protons, providing information about their relative positions on the ring. The ortho, meta, and para relationships result in distinct coupling constants.
-
The sharp singlet at 3.33 ppm is a key indicator of the acetylenic proton (C≡C-H). Its relatively upfield position compared to aromatic protons is due to the anisotropic magnetic field generated by the triple bond.
-
The singlets for the two O-CH₃ groups (ester and MOM) and the O-CH₂-O group are expected as these protons have no adjacent, non-equivalent protons to couple with.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | 165.8 |
| Ar-C | 158.4 |
| Ar-C | 134.4 |
| Ar-C | 131.9 |
| Ar-C | 124.6 |
| Ar-C | 116.8 |
| Ar-C | 116.2 |
| O-CH₂-O | 94.4 |
| C≡C | 82.2 |
| C≡C | 81.3 |
| O-CH₃ (MOM) | 56.4 |
| O-CH₃ (ester) | 52.3 |
Table 2: ¹³C NMR data for methyl 3-ethynyl-4-(methoxymethoxy)benzoate.
Expert Insights:
-
The carbonyl carbon of the ester group (C=O) is significantly deshielded, appearing at a characteristic downfield shift of 165.8 ppm.
-
The aromatic carbons resonate in the typical range of 116-159 ppm. The carbon attached to the electronegative oxygen of the MOM group is the most downfield among the ring carbons.
-
The two sp-hybridized carbons of the alkyne group (C≡C) are observed around 81-82 ppm.
-
The sp³-hybridized carbons of the methyl and methylene groups appear at the most upfield positions.
Predicted NMR Data for this compound
Based on the analysis of the analog and established principles of NMR spectroscopy, we can predict the approximate chemical shifts for the target molecule, this compound.
Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H (H2) | ~8.1 | s |
| Ar-H (H4) | ~7.9 | d |
| Ar-H (H6) | ~7.6 | d |
| Ar-H (H5) | ~7.4 | t |
| O-CH₃ | ~3.9 | s |
| C≡C-H | ~3.1 | s |
Table 3: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 |
| Ar-C (C1) | ~131 |
| Ar-C (C3) | ~123 |
| Ar-C (C2) | ~137 |
| Ar-C (C6) | ~133 |
| Ar-C (C4) | ~129 |
| Ar-C (C5) | ~129 |
| C≡C | ~83 |
| C≡C | ~77 |
| O-CH₃ | ~52 |
Table 4: Predicted ¹³C NMR data for this compound.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete and self-validating characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we would expect to see characteristic absorption bands for:
-
C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.
-
C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈O₂), the expected molecular weight is approximately 160.17 g/mol . In an electron ionization (EI) mass spectrum, one would expect to observe the molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).
Experimental Protocols
To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is crucial.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
¹H NMR Acquisition Protocol
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Acquisition Protocol
The protocol for ¹³C NMR is similar to that of ¹H NMR, with key differences in the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The structural elucidation of novel organic molecules is a multi-faceted process that relies on the careful acquisition and interpretation of various spectroscopic data. While direct experimental NMR data for this compound remains elusive in readily accessible databases, a robust structural assignment can be confidently achieved through a comparative analysis of closely related analogs, the application of established spectroscopic principles to predict spectral features, and the corroboration of findings with alternative analytical techniques such as FTIR and mass spectrometry. This guide provides a comprehensive framework for this analytical workflow, empowering researchers to navigate the challenges of characterizing novel chemical entities with scientific rigor and confidence.
References
-
Imperial College London. (2024). Compound 2. methyl 3-ethynyl-4-(methoxymethoxy)benzoate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
A Comparative Guide to the Infrared Spectroscopy of Methyl 3-ethynylbenzoate
This guide provides an in-depth analysis of the infrared (IR) spectrum of methyl 3-ethynylbenzoate, a molecule incorporating three key functional groups: a terminal alkyne, an aromatic ester, and a meta-substituted benzene ring. By dissecting its unique spectral signature and comparing it with related structures—methyl benzoate and phenylacetylene—we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation using IR spectroscopy.
The principles of IR spectroscopy rely on the concept that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups.
I. Analysis of the IR Spectrum of this compound
The structure of this compound presents a rich and highly characteristic IR spectrum. The presence of the terminal alkyne and the aromatic ester functionalities gives rise to several strong, diagnostic absorption bands.
-
The Terminal Alkyne Group (≡C-H and -C≡C-):
-
≡C-H Stretch: A sharp, strong, and highly diagnostic absorption is expected around 3300 cm⁻¹.[1][2][3] This band is one of the most unambiguous peaks in an IR spectrum and is a clear indicator of a hydrogen atom attached to a triply bonded carbon. Its intensity and sharp nature make it stand out from the broader O-H or N-H stretching bands that can appear in a similar region.
-
-C≡C- Stretch: The carbon-carbon triple bond stretch gives rise to a peak in the 2260-2100 cm⁻¹ region.[2][3] For terminal alkynes, this absorption is typically of weak to medium intensity. While not as strong as the ≡C-H stretch, its presence in this relatively "quiet" region of the spectrum is a significant confirmatory piece of evidence.[3]
-
-
The Aromatic Ester Group (C=O and C-O):
-
C=O Carbonyl Stretch: A very strong and sharp absorption peak is characteristic of the carbonyl group in the ester. Because the carbonyl is conjugated with the aromatic ring, its frequency is lowered compared to a saturated ester. This peak is typically observed between 1730 and 1715 cm⁻¹.[1][4] This is often the most intense band in the entire spectrum.
-
C-O Stretches: Aromatic esters display two distinct and strong C-O stretching bands, often referred to as the "Rule of Three" alongside the C=O stretch.[4][5] The first, an asymmetric C-C-O stretch, appears between 1310-1250 cm⁻¹, while the second, a symmetric O-C-C stretch, is found between 1130-1100 cm⁻¹.[4] These two absorptions are crucial for confirming the ester functionality.
-
-
The Aromatic Ring (C=C and C-H):
-
Aromatic C-H Stretch: Weak to medium intensity bands appear just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[1] These are often seen as small shoulders on the more intense aliphatic C-H stretching bands if present.
-
Aromatic C=C Stretches: A series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations within the benzene ring.[1]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the 900-650 cm⁻¹ region of the fingerprint region. For meta-disubstituted rings, characteristic bands are expected.
-
II. Comparative Spectral Analysis
To fully appreciate the diagnostic power of the IR spectrum of this compound, it is instructive to compare it with molecules that contain a subset of its functional groups.
-
Alternative 1: Methyl Benzoate Methyl benzoate serves as an excellent comparison as it contains the aromatic ester portion but lacks the ethynyl group. Its spectrum will show the strong C=O stretch around 1725 cm⁻¹ and the characteristic dual C-O stretches between 1300-1100 cm⁻¹.[4][6] It will also display the aromatic C-H and C=C absorptions. However, it will be completely devoid of the sharp ≡C-H stretch at ~3300 cm⁻¹ and the -C≡C- stretch at ~2150 cm⁻¹, making its distinction from this compound straightforward.
-
Alternative 2: Phenylacetylene Phenylacetylene provides the opposite comparison, containing the terminal alkyne and the aromatic ring but lacking the methyl ester group. Its spectrum is dominated by the sharp ≡C-H stretch near 3300 cm⁻¹ and the -C≡C- absorption around 2150 cm⁻¹.[7] While it shares the aromatic C-H and C=C signals, it will show a complete absence of the intense C=O carbonyl peak around 1720 cm⁻¹ and the two strong C-O ester bands.
III. Data Summary: A Head-to-Head Comparison
The following table summarizes the expected key vibrational frequencies, providing a clear guide for distinguishing these three compounds.
| Functional Group Vibration | This compound (cm⁻¹) | Methyl Benzoate (cm⁻¹) | Phenylacetylene (cm⁻¹) | Diagnostic Value |
| Terminal Alkyne ≡C-H Stretch | ~3300 (Strong, Sharp) | Absent | ~3300 (Strong, Sharp) | High: Confirms terminal alkyne. |
| Alkyne -C≡C- Stretch | ~2150 (Weak-Medium) | Absent | ~2150 (Weak-Medium) | High: Confirms alkyne. |
| Ester C=O Stretch | ~1720 (Very Strong) | ~1725 (Very Strong) | Absent | High: Confirms carbonyl group. |
| Aromatic C-H Stretch | ~3030 (Weak) | ~3030 (Weak) | ~3030 (Weak) | Moderate: Confirms aromatic C-H. |
| Asymmetric Ester C-C-O Stretch | ~1280 (Strong) | ~1280 (Strong) | Absent | High: Confirms ester functionality. |
| Symmetric Ester O-C-C Stretch | ~1110 (Strong) | ~1110 (Strong) | Absent | High: Confirms ester functionality. |
| Aromatic C=C Stretches | 1600-1450 (Medium) | 1600-1450 (Medium) | 1600-1450 (Medium) | Moderate: Confirms aromatic ring. |
IV. Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized protocol for obtaining an IR spectrum of a solid sample like this compound using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Processing: After acquisition, the resulting spectrum should be baseline-corrected by the instrument software to ensure all peaks originate from a flat baseline. Use the peak-picking tool to identify the precise wavenumber of key absorption maxima.
-
Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with an appropriate solvent to prepare for the next sample.
V. Visualization of the Analytical Workflow
The logical process for identifying an unknown compound like this compound via IR spectroscopy can be visualized as a decision-making workflow.
Caption: Logical workflow for the identification of this compound using IR spectroscopy.
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"12.8: Infrared Spectra of Some Common Functional Groups", Chemistry LibreTexts, 2024. [Link]
-
"Spectroscopy of the Alkynes", Chemistry LibreTexts, 2023. [Link]
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Smith, B. C., "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three", Spectroscopy Online, 2018. [Link]
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"IR Spectroscopy Tutorial: Alkynes", University of Calgary, N.D. [Link]
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"Lec15 - IR Spectra of Alkynes and Nitriles", YouTube, 2021. [Link]
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Fischer, C., et al., "Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2", PNAS, 2005. [Link]
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Cross, S. N. W., and Rochester, C. H., "Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride", J. Chem. Soc., Faraday Trans. 1, 1981. [Link]
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"IR Spectrum: Esters", Química Organica.org, N.D. [Link]
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Smith, B. C., "The C=O Bond, Part VI: Esters and the Rule of Three", Spectroscopy Online, 2018. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 3-ethynylbenzoate and its Derivatives
Introduction: The Analytical Imperative for Substituted Alkynes
In the landscape of modern drug discovery and materials science, functionalized aromatic compounds are foundational building blocks. Methyl 3-ethynylbenzoate and its derivatives represent a particularly valuable class of molecules, featuring a terminal alkyne group that serves as a versatile handle for synthetic transformations such as Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry"). The precise characterization of these molecules and their reaction products is not merely a procedural step but a critical determinant of research and development success.
Mass spectrometry stands as an indispensable tool for confirming molecular identity, assessing purity, and elucidating the structure of these compounds.[1] However, the selection of the appropriate mass spectrometric technique is a nuanced decision, contingent upon the specific physicochemical properties of the analyte and the analytical question at hand. This guide provides a comparative analysis of key ionization techniques and fragmentation behaviors relevant to this compound, offering field-proven insights to guide researchers toward robust and reliable characterization.
Part 1: The Ionization Crossroads — Choosing the Right Path to the Gas Phase
The journey of an analyte from a solution or solid state to a detectable ion in the mass spectrometer begins with ionization. The energy imparted during this process dictates the nature of the resulting mass spectrum. The choice is fundamentally between "hard" ionization, which induces extensive fragmentation, and "soft" ionization, which typically preserves the intact molecule.[2][3][4]
Electron Ionization (EI): The Classic Fingerprint
Electron Ionization (EI) is a hard ionization technique and the workhorse for the analysis of relatively small (<600 Da), volatile, and thermally stable organic molecules.[2][5] Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, or molecular ion (M•+).[5][6] This high internal energy leads to extensive and highly reproducible fragmentation.
-
Applicability: this compound itself is an excellent candidate for EI, typically coupled with Gas Chromatography (GC-MS). Its volatility and stability allow it to traverse the GC column and enter the ion source without degradation.
-
Strengths: The rich fragmentation pattern generated by EI serves as a structural "fingerprint," which is invaluable for unambiguous identification, especially when matched against established spectral libraries.[5][7]
-
Causality Behind Its Use: When the goal is definitive structural confirmation of a newly synthesized, pure compound that is known to be volatile, EI is often the method of choice. The predictable fragmentation pathways provide a higher degree of confidence than molecular weight alone.
-
Limitations: The primary drawback is that the high energy can lead to such extensive fragmentation that the molecular ion peak is of very low abundance or entirely absent, complicating the initial determination of the molecular weight.[5][8]
Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a liquid solution.[9] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI is particularly adept at ionizing polar and thermally labile molecules, producing even-electron ions such as protonated molecules ([M+H]+) or adducts with other cations (e.g., [M+Na]+).[8][9][10]
-
Applicability: While the parent compound can be analyzed by ESI, its true strength lies in the analysis of derivatives. For instance, products from click chemistry or Sonogashira couplings are often larger, less volatile, and more polar, making them ideal candidates for LC-ESI-MS.
-
Strengths: ESI excels at providing a clear indication of the molecular weight because the protonated molecule is typically the most abundant ion (the base peak) with minimal fragmentation in a standard mass spectrum.[5][9] This makes it the go-to technique for monitoring reaction progress and analyzing complex mixtures.[1]
-
Causality Behind Its Use: When analyzing a crude reaction mixture or screening for the presence of a target derivative with a known molecular weight, ESI is superior. Its soft nature ensures the molecule of interest can be readily identified by its mass, even if it is thermally fragile.
-
Limitations: A standard ESI mass spectrum provides very little structural information.[9] To elicit fragmentation for structural analysis, it must be coupled with tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Powerhouse
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix compound that absorbs energy from a laser, facilitating the desorption and ionization of the analyte.[11] While renowned for analyzing large biomolecules, its application to small molecules is growing.[11][12][13]
-
Applicability: MALDI can be useful for high-throughput screening of derivative libraries or for imaging mass spectrometry, where the spatial distribution of a derivative in a tissue sample is of interest.[11][13]
-
Strengths: MALDI offers high sensitivity and is generally more tolerant of salts and buffers than ESI.[14][15]
-
Limitations: The primary challenge for small molecules like this compound (MW ≈ 160.17 g/mol ) is the interference from matrix-related ions in the low mass-to-charge (m/z) region, which can obscure the analyte signal.[14][15] Furthermore, quantitative analysis can be hampered by spot-to-spot signal variability.[15]
Decision Workflow: Selecting the Optimal Ionization Technique
The following diagram outlines a logical workflow for choosing the most appropriate ionization method based on the analyte's properties and the analytical goals.
Caption: Workflow for selecting an appropriate mass spectrometry ionization technique.
Part 2: Deconstructing the Molecule — Fragmentation Analysis
Understanding the fragmentation patterns of this compound is key to its structural verification and the characterization of its derivatives. The fragmentation pathways differ significantly between EI and CID.
Fragmentation under Electron Ionization (EI)
The EI mass spectrum of this compound (C₁₀H₈O₂, MW ≈ 160.05 Da) is predicted to show several characteristic fragments originating from the molecular ion (M•+ at m/z 160).
-
Loss of a Methoxy Radical (•OCH₃): This is often a dominant fragmentation pathway for methyl esters.[16] The cleavage of the ester C-O bond results in the formation of a highly stable 3-ethynylbenzoyl acylium ion.
-
[M - 31]⁺ = m/z 129
-
-
Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond is also possible, though typically less favorable than the loss of the entire methoxy group.[16]
-
[M - 15]⁺ = m/z 145
-
-
Loss of the Carbomethoxy Group (•COOCH₃): This fragmentation results in the formation of the 3-ethynylphenyl cation.
-
[M - 59]⁺ = m/z 101
-
-
Decarbonylation: The acylium ion at m/z 129 can subsequently lose a neutral carbon monoxide (CO) molecule.
-
[m/z 129 - 28]⁺ = m/z 101
-
The following diagram illustrates the primary fragmentation cascade under EI.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Fragmentation under ESI-MS/MS (CID)
For ESI, we start with the protonated molecule ([M+H]⁺ at m/z 161). Fragmentation of this even-electron ion in a collision cell follows pathways that favor the loss of stable, neutral molecules.[5][8]
-
Loss of Methanol (CH₃OH): The most common fragmentation for protonated methyl esters is the neutral loss of methanol. This leads to the same acylium ion observed in EI.
-
[M+H - 32]⁺ = m/z 129
-
-
Decarbonylation: As with EI, the resulting m/z 129 fragment can lose carbon monoxide.
-
[m/z 129 - 28]⁺ = m/z 101
-
The key difference is the starting point and the initial loss. ESI-MS/MS provides a "cleaner" fragmentation pathway from a well-defined precursor, which is highly advantageous for targeted structural analysis of specific components in a mixture.
Part 3: Experimental Protocols & Data
A self-validating protocol is one where the expected outcome is well-defined, and any deviation points to a specific experimental issue. The following are robust starting points for the analysis of this compound.
Protocol: GC-EI-MS Analysis
This protocol is designed for the definitive identification of the pure parent compound.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
System: Agilent 8890 GC coupled to a 5977B MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode, at 250°C.
-
Oven Program: Start at 80°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min). This program ensures good separation from solvent and common impurities.[1][7]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
Protocol: LC-ESI-MS/MS Analysis
This protocol is suited for analyzing derivatives that may be less volatile or for reaction monitoring.
-
Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of methanol or acetonitrile. Dilute further as needed to a final concentration of 1-10 µg/mL.
-
LC Conditions:
-
System: Waters ACQUITY UPLC coupled to a Xevo TQ-S mass spectrometer or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Data Acquisition:
-
Full Scan (MS1): Scan from m/z 100-800 to find the [M+H]⁺ ion of the expected product.
-
Tandem MS (MS/MS): Create a product ion scan experiment. Isolate the [M+H]⁺ precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
-
Comparative Data Summary
The table below summarizes the key characteristics and ideal applications of each ionization technique for this class of compounds.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Typical Sample State | Gas phase (requires volatility) | Liquid solution | Solid (co-crystallized with matrix) |
| Ion Type | M•+ (odd-electron radical cation) | [M+H]⁺, [M+Na]⁺ (even-electron ions) | [M+H]⁺, [M+Na]⁺, M•+ (analyte and matrix dependent) |
| Molecular Ion Intensity | Low to absent | High (often base peak) | Moderate to high |
| Fragmentation | Extensive, spontaneous | Minimal (requires MS/MS for fragmentation) | Minimal (soft ionization) |
| Structural Information | High (from fragmentation pattern) | Low (high with MS/MS) | Low (high with MS/MS) |
| Best For... | Definitive structural ID of pure, volatile compounds.[5] | MW confirmation, reaction monitoring, complex mixtures, non-volatile derivatives.[9][10] | High-throughput screening, imaging mass spectrometry.[11][13] |
Conclusion
The mass spectrometric analysis of this compound and its derivatives is not a one-size-fits-all endeavor. A thoughtful, evidence-based approach to selecting the ionization technique is paramount. For the parent compound and other volatile analogues, the rich, fingerprint-like data from GC-EI-MS offers the highest degree of structural confidence. For the less volatile, more polar, or thermally sensitive derivatives that are common in drug discovery pipelines, the gentle nature of LC-ESI-MS is indispensable for confirming molecular weight and, when coupled with tandem MS, for targeted structural elucidation. By understanding the causality behind these experimental choices and the fundamental principles of ionization and fragmentation, researchers can harness the full power of mass spectrometry to accelerate their scientific pursuits.
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A Comparative Guide to the Reactivity of Methyl 3-ethynylbenzoate and Methyl 4-ethynylbenzoate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. Among the versatile reagents in a chemist's toolkit, substituted phenylacetylenes are of paramount importance, serving as key intermediates in a wide array of chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related isomers: Methyl 3-ethynylbenzoate and Methyl 4-ethynylbenzoate. By examining their structural and electronic differences, we aim to provide a rational basis for their application in synthesis, supported by theoretical principles and experimental considerations.
Unveiling the Isomers: Structural and Electronic Considerations
At first glance, this compound and Methyl 4-ethynylbenzoate are simple constitutional isomers, differing only in the substitution pattern on the benzene ring. However, this seemingly minor variation in the placement of the methyl ester and ethynyl groups leads to significant differences in their electronic properties and, consequently, their chemical reactivity.
To quantify these electronic effects, we turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1][2][3] The Hammett substituent constants, σ (sigma), provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -COOCH₃ (Methyl Ester) | +0.37 | +0.45 |
| -C≡CH (Ethynyl) | +0.21 | +0.23 |
Table 1: Hammett Substituent Constants. [4]
The positive values for both the methyl ester and ethynyl groups indicate that they are electron-withdrawing. The methyl ester group is a significantly stronger electron-withdrawing group than the ethynyl group, as evidenced by its larger σ values.
Electronic Profile of Methyl 4-ethynylbenzoate
In Methyl 4-ethynylbenzoate, the strongly electron-withdrawing methyl ester group is in the para position relative to the ethynyl group. This placement allows for direct resonance delocalization of electron density from the benzene ring to the carbonyl group of the ester. This strong electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution and, more importantly, significantly reduces the electron density of the alkyne's triple bond. The ethynyl group itself is also electron-withdrawing, further contributing to the overall electron-deficient nature of the alkyne.
Electronic Profile of this compound
In this compound, the methyl ester group is in the meta position relative to the ethynyl group. In the meta position, the electron-withdrawing effect of the methyl ester is primarily inductive, with no direct resonance interaction with the ethynyl group. While still significant, the inductive effect is generally weaker than the resonance effect. Consequently, the alkyne in this compound is less electron-deficient compared to its para-substituted counterpart.
This fundamental electronic difference is the primary determinant of the differential reactivity of these two isomers.
Reactivity in Key Transformations: A Comparative Analysis
The ethynyl group is the primary site of reactivity in these molecules, participating in a variety of powerful bond-forming reactions. We will now explore the anticipated reactivity of our two isomers in some of the most common applications for phenylacetylenes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of modern chemical biology and materials science due to its high efficiency, selectivity, and tolerance of a wide range of functional groups.[5][6][7] The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate. The rate of this reaction is influenced by the acidity of the terminal alkyne proton and the electron density of the triple bond.
Theoretical Reactivity:
-
Methyl 4-ethynylbenzoate: The strong electron-withdrawing nature of the para-methyl ester group increases the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate. Furthermore, the electron-deficient nature of the alkyne can accelerate the subsequent cycloaddition step.
-
This compound: The less pronounced electron-withdrawing effect of the meta-methyl ester group results in a slightly less acidic alkyne proton and a more electron-rich triple bond compared to the para isomer.
Expected Outcome:
Sonogashira Coupling
The Sonogashira coupling is a versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely used in the synthesis of conjugated systems.[12][13][14] The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex.
Theoretical Reactivity:
The electronic nature of the alkyne plays a crucial role in the Sonogashira reaction. Electron-deficient alkynes can sometimes exhibit enhanced reactivity.
-
Methyl 4-ethynylbenzoate: As the more electron-deficient alkyne, it is expected to readily form the copper acetylide and participate in the catalytic cycle.
-
This compound: While still reactive, the slightly higher electron density of the alkyne might lead to a marginally slower reaction rate compared to the para isomer under certain conditions.
Expected Outcome:
Similar to the CuAAC reaction, Methyl 4-ethynylbenzoate is anticipated to be the more reactive coupling partner in Sonogashira reactions. However, it is important to note that the success and rate of a Sonogashira coupling are also highly dependent on the nature of the aryl/vinyl halide, the palladium catalyst, the copper co-catalyst, the base, and the solvent system employed.[15][16] In some cases, the electronic differences between the two isomers may be less pronounced in the overall reaction outcome.
Electrophilic Addition to the Alkyne
Reactions involving the electrophilic addition across the carbon-carbon triple bond are also fundamental transformations of alkynes. The rate of these reactions is generally enhanced by increased electron density in the alkyne.
Theoretical Reactivity:
-
This compound: With its more electron-rich triple bond, this isomer is expected to be more susceptible to attack by electrophiles.
-
Methyl 4-ethynylbenzoate: The significantly more electron-deficient alkyne in this isomer will be less nucleophilic and therefore less reactive towards electrophiles.
Expected Outcome:
In contrast to the metal-catalyzed coupling reactions, This compound is predicted to be more reactive than Methyl 4-ethynylbenzoate in electrophilic addition reactions. This reversal in reactivity highlights the importance of understanding the reaction mechanism to predict the behavior of these isomers.
Experimental Protocols: A Guide to Application
While direct comparative kinetic data is scarce, the following protocols represent standard conditions for reactions where these substrates would be employed. Researchers can use these as a starting point for their own investigations and optimizations.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between an organic azide and either this compound or Methyl 4-ethynylbenzoate.
Figure 1. General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
This compound or Methyl 4-ethynylbenzoate
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a reaction vessel, add this compound or Methyl 4-ethynylbenzoate (1.0 equivalent) and the organic azide (1.0 equivalent).
-
Dissolve the starting materials in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol outlines a standard procedure for the palladium- and copper-catalyzed coupling of an aryl halide with either this compound or Methyl 4-ethynylbenzoate.
Figure 2. General workflow for a Sonogashira cross-coupling reaction.
Materials:
-
This compound or Methyl 4-ethynylbenzoate
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
-
Anhydrous amine base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add this compound or Methyl 4-ethynylbenzoate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and Methyl 4-ethynylbenzoate should be guided by the specific chemical transformation being planned.
-
For copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira cross-coupling reactions , Methyl 4-ethynylbenzoate is the recommended choice due to its enhanced reactivity stemming from the strong electron-withdrawing effect of the para-methyl ester group. This is expected to lead to faster reaction times and potentially higher yields.
-
For electrophilic addition reactions across the alkyne, This compound is the preferred substrate. Its more electron-rich triple bond will be more susceptible to attack by electrophiles.
This guide provides a framework for understanding and predicting the reactivity of these two valuable building blocks. It is imperative for researchers to consider the electronic and mechanistic details of their desired reactions to make an informed selection, thereby optimizing their synthetic strategies for the efficient creation of novel molecules.
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Stenutz, R. Hammett Substituent Constants. [Online] Available at: [Link] (Accessed January 9, 2026).
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OSTI.gov. A Study on the Kinetics of a Disorder-to-Order Transition Induced by Alkyne/Azide Click Reaction. [Online] Available at: [Link] (Accessed January 9, 2026).
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PubMed Central. Mechanistic Studies of Formal Thioboration Reactions of Alkynes. [Online] Available at: [Link] (Accessed January 9, 2026).
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YouTube. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. [Online] Available at: [Link] (Accessed January 9, 2026).
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A Comparative Guide for Researchers: Methyl 3-ethynylbenzoate vs. Phenylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition
This guide provides an in-depth comparison of two terminal alkynes, Methyl 3-ethynylbenzoate and phenylacetylene, for use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." We will explore the fundamental differences in their reactivity, functional potential, and experimental handling to assist researchers, chemists, and drug development professionals in selecting the optimal reagent for their specific synthetic goals.
The Foundation: Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful and widely adopted method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] Its popularity stems from its high efficiency, mild reaction conditions, and remarkable specificity, qualifying it as a true "click" reaction.[3][4] The reaction is not significantly impacted by the electronic or steric properties of substituents on either the azide or alkyne, and it proceeds reliably in various solvents, including water.[5]
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[3][6] Recent studies suggest that dinuclear copper complexes may be involved, facilitating the key bond-forming steps.[7] The catalytic cycle highlights the crucial role of the terminal alkyne proton, the acidity of which can influence the rate of the initial copper acetylide formation.[3][5]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Profiling the Alkynes: Structure and Electronic Properties
The choice of alkyne is fundamental to the outcome and potential of a click reaction. Here, we compare a non-functionalized aromatic alkyne with one deliberately equipped with a functional handle.
Phenylacetylene: The Archetypal Aromatic Alkyne
Phenylacetylene is the simplest aromatic terminal alkyne. Due to its commercial availability, stability, and predictable reactivity, it is frequently used as a benchmark substrate in the development of new CuAAC catalysts and protocols.[8][9][10][11] Its phenyl group is electronically neutral to slightly electron-donating by resonance, providing a baseline for aromatic alkyne reactivity. The resulting triazole product incorporates a simple, rigid phenyl group, which is useful in materials science and as a foundational structural motif.
This compound: The Functionalized Competitor
This compound incorporates a methyl ester (-COOCH₃) group at the meta position of the phenyl ring. This substituent fundamentally alters the electronic properties of the alkyne.
-
Electron-Withdrawing Nature: The ester group is strongly electron-withdrawing via induction. This electronic pull increases the acidity of the terminal alkyne proton (C≡C-H).
-
Causality of Enhanced Reactivity: The formation of the copper acetylide is a critical, often rate-limiting, step in the CuAAC cycle.[5] By increasing the acidity of the alkyne proton, the electron-withdrawing ester group facilitates this deprotonation step, which can lead to a significant acceleration of the overall reaction rate compared to electronically neutral or electron-rich alkynes like phenylacetylene.
-
Post-Reaction Functionality: The most significant advantage of this compound is that the methyl ester group is carried through the reaction unchanged. This ester serves as a latent carboxylic acid, providing a versatile functional handle on the final triazole product for subsequent chemical modifications.
Head-to-Head Performance Comparison
| Feature | Phenylacetylene | This compound | Scientific Rationale & Field Insights |
| Structure | C₈H₆ | C₁₀H₈O₂ | Phenylacetylene offers a simple, hydrophobic phenyl group. This compound provides a site for further functionalization. |
| Expected Reactivity | Baseline/Standard | Enhanced | The electron-withdrawing ester on this compound increases the acidity of the alkyne proton, facilitating the formation of the key copper acetylide intermediate and accelerating the reaction.[3][5] |
| Yield & Purity | Generally high (>95%) | Generally high (>95%) | Both alkynes are excellent substrates for CuAAC, typically providing clean conversion to the 1,4-disubstituted triazole with minimal byproducts under optimized conditions.[1][5] |
| Post-Reaction Utility | Inert Phenyl Group | Versatile Ester Handle | The triazole from phenylacetylene is generally the final product. The ester on the this compound product can be easily hydrolyzed to a carboxylic acid, enabling amide bond formation, further esterification, or conjugation to biomolecules. |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Both are readily soluble in common reaction solvents like DMF, DMSO, and mixtures of t-butanol/water. |
Experimental Considerations & Protocols
Safety and Handling
Phenylacetylene:
-
Hazards: Flammable liquid and vapor.[12][13] Causes skin and eye irritation.[12][14] May be harmful if inhaled or swallowed.[12]
-
Handling: Use in a well-ventilated chemical fume hood.[12] Ground and bond containers when transferring to prevent static discharge.[13][15] Keep away from heat, sparks, and open flames.[15][16] Wear appropriate personal protective equipment (gloves, safety goggles).[13][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from ignition sources.[13][16] Recommended storage temperature is often 2-8 °C.[12][16]
This compound:
-
Hazards: While specific data is less common, it should be handled with the same care as similar aromatic esters like methyl benzoate. Methyl benzoate is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[17][18] Harmful if swallowed.[19][20]
-
Handling: Avoid inhalation and contact with skin and eyes.[17] Use in a well-ventilated area and wear appropriate personal protective equipment.[20]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[17][20]
Detailed Protocol: General CuAAC Reaction
This protocol is a self-validating system for a small-scale reaction and can be adapted for either alkyne. It utilizes an in-situ reduction of Copper(II) to the active Copper(I) catalyst, a common and reliable method.[3][21][22]
Caption: A typical experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction flask, dissolve the alkyne (phenylacetylene or this compound, 1.0 equivalent) and the azide (1.0-1.2 equivalents) in a solvent. A 1:1 mixture of tert-butanol and water is often effective.[23]
-
Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equivalents). If using a ligand like TBTA or THPTA to improve efficiency and protect biomolecules, pre-mix it with the CuSO₄ solution.[22]
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.10 equivalents) to the reaction mixture.[22] A color change is often observed as the Cu(II) is reduced to the active Cu(I) species.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 16 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol: Post-Reaction Modification of the Ester
This protocol demonstrates the key advantage of using this compound: converting the resulting triazole's ester into a carboxylic acid for further conjugation.
Caption: Workflow illustrating the post-CuAAC functionalization enabled by this compound.
Step-by-Step Saponification:
-
Dissolution: Dissolve the triazole product derived from this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Acidification: Carefully acidify the reaction mixture to a pH of ~2-3 using a dilute acid (e.g., 1 M HCl). This protonates the carboxylate to form the carboxylic acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the carboxylic acid-functionalized triazole, which can be used in subsequent reactions without further purification or can be purified by chromatography if necessary.
Conclusion: Selecting the Right Tool for the Job
The choice between phenylacetylene and this compound is a strategic one, dictated entirely by the final application.
-
Choose Phenylacetylene when the goal is to install a simple, robust, and chemically inert phenyl group. It is the ideal workhorse for fundamental catalyst studies, polymer backbone modifications where additional functionality is not required, and the synthesis of simple model compounds.
-
Choose this compound when downstream functionalization is desired. Its enhanced reactivity is a welcome bonus, but its true value lies in the methyl ester handle it introduces. This makes it a superior choice for applications in:
-
Drug Discovery: The resulting carboxylic acid can be coupled to proteins, peptides, or other bioactive molecules.[2]
-
Bioconjugation: It provides a convenient attachment point for fluorescent dyes, affinity tags, or other probes.[1][21]
-
Functional Materials: It allows for the creation of polymers or surfaces decorated with carboxylic acid groups, which can alter solubility, enable layer-by-layer assembly, or serve as anchoring points.[24]
-
By understanding the distinct chemical personalities of these two alkynes, researchers can harness the full power of click chemistry to build molecular complexity with precision and purpose.
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Vodovozova, E. L., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 2495-2505. [Link]
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
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A Senior Application Scientist's Guide to Sonogashira Coupling: A Comparative Analysis of Methyl 3-ethynylbenzoate and Other Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1][3] Its utility is demonstrated in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4][5]
The choice of the terminal alkyne is critical, as its electronic and steric properties profoundly influence reaction kinetics and overall yield. This guide provides an in-depth comparison of methyl 3-ethynylbenzoate—an alkyne featuring an electron-withdrawing group—with other representative terminal alkynes. We will explore the mechanistic underpinnings of the reaction, analyze how substituent effects dictate reactivity, and provide field-proven experimental protocols and comparative data to inform your synthetic strategy.
The Sonogashira Coupling: A Mechanistic Overview
A comprehensive understanding of the reaction mechanism is essential for troubleshooting and optimization. The process involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][3] While the exact intermediates can be elusive, the generally accepted mechanism provides a robust framework for understanding the reaction's progression.[2][3]
The reaction is initiated by the oxidative addition of the aryl or vinyl halide to the active Pd(0) species, forming a Pd(II) complex. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting dialkynyl-aryl-palladium(II) complex, which yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Factors Influencing Terminal Alkyne Reactivity
The rate and efficiency of the Sonogashira coupling are highly dependent on the structural characteristics of the alkyne partner. Two primary factors are at play: electronic effects and steric hindrance.
-
Electronic Effects: The acidity of the terminal alkyne's C-H bond is a key determinant of reactivity. The presence of electron-withdrawing groups (EWGs) on the alkyne enhances the proton's acidity, facilitating its removal by the base and accelerating the formation of the crucial copper acetylide intermediate.[6][7] Conversely, electron-donating groups (EDGs) decrease the acidity of the terminal proton, which can lead to slower reaction rates.[4][7]
-
Steric Hindrance: The steric bulk of substituents near the triple bond can significantly impede the reaction.[6][8][9][10] Large, bulky groups can hinder the approach of the alkyne to the metal centers, slowing down both the formation of the copper acetylide and the subsequent transmetalation step.[6][9] Studies have shown that steric bulk on the aryl bromide partner can be even more detrimental than on the alkyne.[6]
A Comparative Analysis of Representative Terminal Alkynes
To illustrate these principles, we will compare this compound with a curated set of alternative terminal alkynes, each representing a distinct electronic or steric profile.
-
This compound (EWG-Substituted): The ester group (-COOMe) at the meta-position acts as a moderate electron-withdrawing group. This inductive effect increases the acidity of the acetylenic proton, making it a more reactive substrate compared to unsubstituted aromatic alkynes.
-
Phenylacetylene (Neutral Benchmark): As the simplest aromatic terminal alkyne, phenylacetylene serves as the ideal baseline for comparison. Its reactivity is considered the standard against which others are measured.
-
4-Ethynyltoluene (EDG-Substituted): The methyl group at the para-position is an electron-donating group. It slightly deactivates the alkyne by decreasing the acidity of the terminal proton, which may result in slower reaction times compared to phenylacetylene.[4]
-
1-Hexyne (Aliphatic): This alkyne allows for a comparison between an sp-carbon attached to an aromatic ring versus an aliphatic chain. The electronic influence of the alkyl chain is minimal, but its reactivity profile can differ from aromatic counterparts.
-
2-Methyl-3-butyn-2-ol (Sterically Hindered & Protected): This alkyne is often used as a practical surrogate for acetylene gas.[11] The bulky tertiary alcohol group introduces significant steric hindrance around the reaction center. However, it is a widely used and effective coupling partner, and the protecting group can be removed post-coupling if a terminal alkyne is desired.[11]
Experimental Workflow for Comparative Analysis
To objectively assess the performance of these alkynes, a standardized experimental procedure is crucial. The following workflow ensures that variables are minimized, allowing for a direct comparison of alkyne reactivity.
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A Senior Application Scientist's Guide: Comparative Characterization of Triazoles Synthesized from Methyl 3-ethynylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science.[1] This five-membered heterocyclic ring is not merely a passive linker; its unique physicochemical properties, including weak basicity, significant dipole moment, and capacity for hydrogen bonding, play a pivotal role in drug-target interactions and the modulation of material properties.[2] Triazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]
Methyl 3-ethynylbenzoate serves as an exemplary starting material for accessing this privileged scaffold. Its terminal alkyne functionality is primed for cycloaddition reactions, while the benzoate group provides a versatile handle for further synthetic elaboration or acts as a critical pharmacophoric element. However, the reaction of an alkyne with an azide can yield two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The spatial arrangement of substituents is not a trivial detail; it profoundly impacts a molecule's shape, electronic properties, and, consequently, its biological function.
This guide provides an in-depth comparison of the synthesis and characterization of these two critical regioisomers, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for their differentiation.
The Regiochemical Challenge: A Tale of Two Catalysts
The synthesis of 1,2,3-triazoles is dominated by the 1,3-dipolar cycloaddition between an azide and an alkyne. While the thermal Huisgen cycloaddition proceeds without a catalyst, it often requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers, necessitating difficult chromatographic separation.[5][6] The advent of metal-catalyzed reactions has revolutionized this field, providing exquisite control over the reaction's outcome.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Pioneered by Sharpless and Meldal, the Cu(I)-catalyzed reaction is the quintessential "click chemistry" transformation.[6][7] It is renowned for its reliability, mild reaction conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-disubstituted isomer. The mechanism proceeds through a copper acetylide intermediate, which ensures the specific orientation of the reactants.[8][9] This method is the industry standard for accessing 1,4-disubstituted 1,2,3-triazoles.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a powerful complement to CuAAC, the ruthenium-catalyzed cycloaddition, developed by Fokin and Jia, provides selective access to the 1,5-disubstituted isomer.[10][11] The mechanism is fundamentally different, involving the formation of a six-membered ruthenacycle intermediate via oxidative coupling.[12][13] This distinct pathway directs the cycloaddition to yield the alternative regioisomer, opening up a previously less accessible chemical space. The RuAAC reaction is also notable for its ability to accommodate internal alkynes, a limitation of the CuAAC process.[14]
Caption: Comparative synthetic pathways to 1,4- and 1,5-triazole regioisomers.
Synthesis Protocols and Experimental Insights
The following protocols describe the synthesis of the two regioisomers of methyl 3-(1-benzyl-1H-1,2,3-triazolyl)benzoate. Benzyl azide is used as a representative azide partner.
Protocol 1: Synthesis of Methyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate via CuAAC
Rationale: This protocol employs a standard Cu(I) source (Copper Iodide) and an in-situ reducing agent (Sodium Ascorbate) to maintain the catalytically active Cu(I) oxidation state.[15] A t-BuOH/H₂O solvent system is commonly used to solubilize both organic and inorganic reagents.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 160.2 mg).
-
Add Benzyl Azide (1.1 mmol, 146.5 mg).
-
Add a 1:1 mixture of tert-butanol and water (10 mL).
-
To this stirring solution, add Sodium Ascorbate (0.1 mmol, 19.8 mg) followed by Copper(I) Iodide (0.05 mmol, 9.5 mg).
-
Insight: The solution will typically turn from colorless to a pale yellow/green, indicating the formation of the active copper complex.
-
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 1,4-disubstituted triazole.
Protocol 2: Synthesis of Methyl 3-(1-benzyl-1H-1,2,3-triazol-5-yl)benzoate via RuAAC
Rationale: This protocol utilizes a common ruthenium(II) precatalyst, [Cp*RuCl(COD)].[12] Unlike CuAAC, this reaction is typically run in a non-aqueous solvent like toluene or THF and may require elevated temperatures to ensure efficient catalysis.
Step-by-Step Methodology:
-
To a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 160.2 mg).
-
Add Benzyl Azide (1.1 mmol, 146.5 mg).
-
Add [Cp*RuCl(COD)] (pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) (0.02 mmol, 7.6 mg).
-
Insight: The choice of a CpRu(II) complex is critical for high regioselectivity. The bulky Cp ligand directs the steric course of the reaction.[16]
-
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with stirring for 8-16 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 1,5-disubstituted triazole.
Comparative Characterization: Differentiating the Isomers
Once synthesized and purified, a suite of analytical techniques is required to unambiguously confirm the structure and regiochemistry of the products.
Caption: Standard workflow for the characterization of synthesized triazole isomers.
Proton NMR (¹H NMR) Spectroscopy: The Definitive Test
¹H NMR is the most powerful tool for distinguishing between the 1,4- and 1,5-isomers. The chemical shift of the lone proton on the triazole ring is highly diagnostic.
| Signal | 1,4-Isomer (Expected δ, ppm) | 1,5-Isomer (Expected δ, ppm) | Rationale for Difference |
| Triazole C-H | ~8.0 - 8.5 | ~7.5 - 7.9 | In the 1,4-isomer, the triazole proton is adjacent to a carbon bonded to the electron-withdrawing benzoate ring, leading to a downfield shift. In the 1,5-isomer, it is adjacent to the carbon bonded to the benzyl group, resulting in a more upfield signal. |
| Benzylic -CH₂- | ~5.6 - 5.8 | ~5.4 - 5.6 | The electronic environment of the benzylic protons is also slightly different, often resulting in a small but measurable shift. |
| Aromatic Protons | Multiplets ~7.3 - 8.3 | Multiplets ~7.2 - 8.2 | The protons on both the benzyl and benzoate rings will be present, with specific patterns depending on the substitution. |
Note: Expected shifts are approximate and can vary based on solvent and concentration.
Supporting Spectroscopic and Physical Data
While ¹H NMR is the primary tool for regiochemical assignment, other techniques provide essential corroborating evidence.
| Technique | 1,4-Isomer Data | 1,5-Isomer Data | Key Observations & Insights |
| ¹³C NMR | Triazole C4: ~120-125 ppmTriazole C5: ~145-150 ppm | Triazole C4: ~135-140 ppmTriazole C5: ~130-135 ppm | The chemical shifts of the triazole carbons are distinct and confirm the substitution pattern. |
| IR Spectroscopy | ~3140 cm⁻¹ (Triazole C-H)~1720 cm⁻¹ (Ester C=O)~1600, 1495 cm⁻¹ (Aromatic C=C) | ~3130 cm⁻¹ (Triazole C-H)~1720 cm⁻¹ (Ester C=O)~1600, 1495 cm⁻¹ (Aromatic C=C) | Confirms the presence of key functional groups and the disappearance of the alkyne C≡C (~2100 cm⁻¹) and azide N₃ (~2100 cm⁻¹) stretches from the starting materials. |
| Mass Spec (HRMS) | Calculated m/z matches observed m/z for C₁₇H₁₅N₃O₂ | Calculated m/z matches observed m/z for C₁₇H₁₅N₃O₂ | Both isomers will have the identical molecular weight and fragmentation pattern, confirming the elemental composition. |
| Melting Point | Distinct, sharp melting point | Distinct, sharp melting point | A sharp melting point is an indicator of high purity. The two isomers will have different melting points due to variations in their crystal packing structures. |
Implications for Drug Discovery and Materials Science
The choice between a 1,4- and 1,5-disubstituted triazole is a critical design decision. The different substitution vectors dictate how the appended functionalities (in this case, the benzoate and benzyl groups) are oriented in three-dimensional space.
-
In Drug Design: This orientation directly affects how a molecule fits into a protein's binding pocket. A 1,4-isomer might present its substituents in a linear fashion, ideal for spanning a channel, while a 1,5-isomer might adopt a more angled conformation, better suited for a curved pocket. The triazole ring itself can act as a bioisosteric replacement for an amide bond, with the 1,5-isomer often being a better mimic of a trans-amide linkage.[2][17]
-
In Materials Science: The regiochemistry influences the dipole moment, solubility, and crystal packing of the molecule, which in turn affects properties like liquid crystal phases, conductivity, and performance in organic light-emitting diodes (OLEDs).[1]
Conclusion
The synthesis of 1,2,3-triazoles from this compound is a tale of two catalysts, with copper and ruthenium offering complementary and highly regioselective pathways to the 1,4- and 1,5-disubstituted isomers, respectively. For the researcher, unambiguous characterization is paramount. A comprehensive analytical approach, led by the diagnostic power of ¹H NMR spectroscopy, is essential to confirm the outcome of the chosen synthetic route. The ability to selectively synthesize and confidently characterize both regioisomers provides scientists and drug developers with a complete toolkit to explore the chemical space around this invaluable heterocyclic core.
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A Comparative Guide to the X-ray Crystal Structure of Methyl 3-ethynylbenzoate Derivatives: Unveiling the Influence of the Ethynyl Group on Solid-State Architecture
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug's efficacy. This guide provides an in-depth comparative analysis of the X-ray crystal structure of methyl 3-ethynylbenzoate derivatives, with a particular focus on the pivotal role of the ethynyl group in directing crystal packing and intermolecular interactions. While the crystal structure of the parent compound, this compound, is not publicly available, a detailed examination of its close derivative, Methyl 3-ethynyl-4-methylbenzoate, alongside other substituted methyl benzoates, offers invaluable insights into the structural nuances governed by this versatile functional group.
The ethynyl moiety, with its unique linear geometry and electron-rich triple bond, is a powerful tool in crystal engineering. It can act as both a hydrogen-bond donor, through its weakly acidic acetylenic proton, and a hydrogen-bond acceptor, via the π-system of the triple bond. This dual nature allows for a rich variety of intermolecular interactions, significantly influencing the supramolecular assembly of molecules in the solid state.
The Strategic Importance of the "Magic Methyl" and Ethynyl Groups in Drug Design
In the realm of medicinal chemistry, the introduction of small functional groups can dramatically alter the pharmacological profile of a molecule. The so-called "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2] Similarly, the ethynyl group is a valuable substituent in drug design, not only for its role in synthetic transformations like Sonogashira coupling to build complex molecular architectures but also for its ability to modulate biological activity through specific interactions with protein targets.[3]
This guide will delve into the crystallographic characteristics of a key derivative, Methyl 3-ethynyl-4-methylbenzoate, and compare it with other methyl benzoate analogs to elucidate the structural impact of the ethynyl and methyl substitutions.
Comparative Crystallographic Analysis
To understand the influence of the ethynyl and methyl groups on the crystal packing, we will compare the crystallographic data of Methyl 3-ethynyl-4-methylbenzoate with that of other relevant methyl benzoate derivatives. Although a direct crystal structure for this compound is unavailable, analysis of its 4-methyl derivative provides significant insights.
Table 1: Comparative Crystallographic Data of Selected Methyl Benzoate Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Methyl 3-ethynyl-4-methylbenzoate | C₁₁H₁₀O₂ | Not Available | Not Available | - | - | - | - | - | - | [4][5] |
| Methyl 4-methylbenzoate | C₉H₁₀O₂ | Monoclinic | P2₁/c | 5.9134(11) | 7.6048(14) | 17.484(3) | 97.783(4) | 779.0(2) | 4 | [6][7] |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | Monoclinic | P2₁/c | 11.439(2) | 7.689(2) | 9.035(2) | 109.43(3) | 748.2(3) | 4 | [8] |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | Monoclinic | P2₁/n | 7.643(2) | 5.867(2) | 18.005(4) | 95.83(2) | 803.5(4) | 4 | [3] |
Note: Complete crystallographic data for Methyl 3-ethynyl-4-methylbenzoate is not publicly available in the searched resources. The table is populated with available data for comparison.
The planarity of the molecule is a key feature in the crystal structure of many benzoate derivatives. For instance, in Methyl 4-methylbenzoate, the molecule is essentially planar, with a dihedral angle of only 0.95 (6)° between the aromatic ring and the carboxylate group.[6][7] This planarity facilitates efficient packing in the crystal lattice.
The introduction of an ethynyl group, as in Methyl 3-ethynyl-4-methylbenzoate, is expected to introduce specific intermolecular interactions. The acetylenic C-H can participate in weak C-H···O or C-H···π interactions, while the π-cloud of the triple bond can act as an acceptor for hydrogen bonds.[9] These interactions play a crucial role in the formation of the overall supramolecular architecture. A study on the versatile role of the ethynyl group in crystal packing based on the Cambridge Structural Database (CSD) revealed that the C-C≡C-H group acts as a donor or acceptor in 87% of the structures in which it occurs.[9]
In the case of Methyl 3-nitrobenzoate, the nitro group significantly influences the crystal packing through π–π stacking interactions and short intermolecular O···C and O···N contacts.[8] The non-hydrogen atoms in this molecule are also essentially coplanar.[8] The comparison of these structures highlights how different substituents direct the intermolecular forces and, consequently, the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like a this compound derivative is a routine yet meticulous process. The following protocol outlines the key steps involved.
Step 1: Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Employ a slow evaporation technique at room temperature or a controlled lower temperature.
-
Alternatively, vapor diffusion (e.g., a solution of the compound in dichloromethane with hexane as the anti-solvent) or slow cooling of a saturated solution can be used.
-
The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data collection is to be performed at low temperatures (typically 100 K).
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the crystal lattice from the collected diffraction data.
-
Methodology:
-
Process the raw diffraction data to obtain a set of indexed reflections with their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, often from the difference Fourier map or by placing them in calculated positions.
-
The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
-
Visualization of Molecular Interactions and Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for obtaining the X-ray crystal structure.
Caption: Role of the ethynyl group in directing crystal packing.
Conclusion and Future Perspectives
The analysis of the crystal structures of this compound derivatives, even with the limited availability of data for the parent compound, underscores the profound impact of the ethynyl group on solid-state architecture. The ability of this functional group to engage in a diverse array of intermolecular interactions makes it a valuable component in the design of crystalline materials with tailored properties. For drug development professionals, understanding these structure-property relationships is critical for optimizing the solid-form properties of active pharmaceutical ingredients.
Future work should focus on obtaining the single-crystal X-ray structure of this compound to provide a definitive benchmark for comparative studies. Furthermore, a systematic crystallographic investigation of a series of 3-ethynylbenzoate derivatives with varying substituents at other positions on the benzene ring would provide a more comprehensive understanding of the interplay between different functional groups in directing crystal packing. Such studies, combining experimental crystallography with computational modeling, will continue to be a cornerstone of rational drug design and materials science.
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A Comparative Guide to the Purity Assessment of Methyl 3-ethynylbenzoate by High-Performance Liquid Chromatography
For researchers, synthetic chemists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible downstream science. Methyl 3-ethynylbenzoate, a versatile building block in medicinal chemistry and materials science, is no exception. Its terminal alkyne and ester functionalities are reactive handles for a multitude of transformations, making the presence of even minor impurities a significant risk to reaction yields, final product purity, and the interpretation of biological data.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will move beyond generic protocols to explore the causal relationships between chromatographic choices and analytical outcomes, empowering you to select, develop, and validate a method that is truly fit for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][2]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound is an aromatic ester containing a terminal alkyne group. This unique combination of a hydrophobic aromatic ring, a polarizable alkyne, and a polar ester group dictates its chromatographic behavior. Effective purity analysis requires a method capable of separating the parent compound from structurally similar impurities that may arise during its synthesis or degradation.
Common synthetic routes, such as the Sonogashira coupling of a methyl 3-halobenzoate with an acetylene source or the esterification of 3-ethynylbenzoic acid, can introduce specific process-related impurities. These may include:
-
Starting Materials: Unreacted methyl 3-iodobenzoate or 3-ethynylbenzoic acid.
-
Side-Products: Regioisomers (e.g., methyl 2- or 4-ethynylbenzoate), or homocoupled diacetylene species.
-
Degradation Products: Hydrolysis of the ester to 3-ethynylbenzoic acid.
-
Over-reduction Products: Formation of methyl 3-vinylbenzoate or methyl 3-ethylbenzoate if reductive conditions are present.
An effective HPLC method must possess the selectivity to resolve these closely related species from the main analyte peak.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode and stationary phase is the most critical decision in method development. For an analyte like this compound, both Reversed-Phase (RP) and Normal-Phase (NP) chromatography present viable, albeit different, approaches.
| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
| Principle | Separation based primarily on hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase.[3] | Separation based on polarity. A polar stationary phase is used with a nonpolar mobile phase.[4][5] |
| Stationary Phase | C18 (ODS), Phenyl-Hexyl, C8 | Silica, Cyano (CN), Amino (NH2)[4] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients, often with acid modifiers (TFA, Formic Acid). | Hexane/Isopropanol, Hexane/Ethanol gradients. |
| Elution Order | More polar compounds elute first.[3] | Less polar compounds elute first. |
| Pros for this Analyte | Excellent for separating based on hydrophobicity differences (e.g., parent vs. hydrolyzed acid). Phenyl-phases can offer unique π-π interactions, enhancing selectivity for aromatic and unsaturated compounds.[6] | Superior for separating non-polar structural isomers that have similar hydrophobicity but different spatial arrangements. |
| Cons for this Analyte | May struggle to resolve non-polar regioisomers if their hydrophobicity is very similar. | Highly sensitive to water content in the mobile phase and sample, which can lead to poor reproducibility. Solvents are more expensive and less environmentally friendly. |
Expert Rationale: While Normal-Phase HPLC can be a powerful tool for isomer separation, its sensitivity to moisture makes it less robust for routine quality control.[4][5] Reversed-Phase HPLC is generally the preferred platform due to its robustness, reproducibility, and the wide variety of available stationary phases.[6] Within the RP-HPLC space, a Phenyl-Hexyl column is a compelling alternative to the ubiquitous C18. The phenyl groups on the stationary phase can induce dipole-dipole and π-π stacking interactions with the aromatic ring and alkyne bond of this compound, offering a secondary separation mechanism beyond simple hydrophobic interactions that can be crucial for resolving challenging impurities.
Head-to-Head Experimental Comparison: Phenyl-Hexyl vs. C18
To illustrate the practical implications of column selection, we present a comparative analysis of two optimized reversed-phase methods for the purity assessment of a hypothetical batch of this compound containing three key impurities: Impurity A (3-ethynylbenzoic acid - more polar), Impurity B (methyl 3-iodobenzoate - less polar starting material), and Impurity C (a regioisomer, methyl 4-ethynylbenzoate - similar polarity).
Experimental Workflow: HPLC Purity Assessment
The general workflow for performing the purity analysis is outlined below.
Caption: Decision logic for selecting an appropriate HPLC method.
Conclusion and Final Recommendation
For the comprehensive purity assessment of this compound, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase (Method 1) is the unequivocally superior choice. While a standard C18 column can provide a baseline separation, it fails to adequately resolve the analyte from a critical regioisomer impurity, a common and challenging analytical problem for substituted aromatics. The Phenyl-Hexyl phase provides an orthogonal separation mechanism through π-π interactions, which is essential for achieving the specificity required for a reliable purity method.
By investing the time to compare stationary phase chemistries and thoroughly validate the final method against ICH guidelines, researchers and drug developers can ensure the quality of their intermediates, leading to more robust, reliable, and ultimately successful scientific outcomes.
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Wilson, W. B., Sander, L. C., & Wise, S. A. (2014). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivative. Analytical and Bioanalytical Chemistry, 406(24), 5847-5857. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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Gochin, M., & Chen, Y. (2014). Live qualification/validation of purity methods for protein products. Purdue University Publications. Available from: [Link]
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Chinta, S. R., et al. (2021). Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form. Biomedical Chromatography, 35(5), e5055. Available from: [Link]
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Koneru, A., Kimbahune, R., et al. (2013). REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF NORETHINDRONE ACETATE AND ETHINYL ESTRADIOL IN PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylparaben. Available from: [Link]
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Agilent Technologies. (2020). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]
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A Senior Application Scientist's Guide to TLC Analysis of Methyl 3-ethynylbenzoate Reactions
This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) methodologies for monitoring common synthetic transformations of Methyl 3-ethynylbenzoate. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern separation and visualization, enabling you to troubleshoot and optimize TLC for your specific reaction needs.
Introduction: Why TLC is an Indispensable Tool
In the fast-paced environment of synthetic chemistry, rapid, reliable, and cost-effective methods for reaction monitoring are paramount. Thin-Layer Chromatography (TLC) serves as a frontline analytical technique, offering immediate insights into reaction progress by tracking the consumption of starting materials and the formation of products.[1][2] this compound is a versatile building block, frequently employed in cross-coupling and cycloaddition reactions. The significant changes in molecular structure and polarity inherent in these transformations make TLC an ideal monitoring tool.
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (the eluent).[2] Non-polar compounds have weaker interactions with the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly and have lower Rf values.[1][3] Understanding how a reaction alters the polarity of this compound is the key to designing an effective TLC analysis method.
Comparing TLC Strategies for Key Reactions
The choice of eluent and visualization technique is critically dependent on the specific reaction being performed. Here, we compare TLC strategies for two common and mechanistically distinct reactions of this compound: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction.
Sonogashira Cross-Coupling: Formation of a C-C Bond
The Sonogashira reaction couples the terminal alkyne of this compound with an aryl or vinyl halide, creating a new carbon-carbon bond.[4][5][6] A typical example is the coupling with iodobenzene.
-
Polarity Analysis: The product, Methyl 3-(phenylethynyl)benzoate, is significantly larger and generally less polar than the starting material. The addition of the nonpolar phenyl group decreases the overall polarity of the molecule relative to its size.
-
TLC Implication: The product will have a higher Rf value than the starting material. This clear separation makes TLC monitoring highly effective.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Formation of a Triazole
The CuAAC reaction is a cornerstone of "click chemistry," where the alkyne reacts with an azide (e.g., benzyl azide) to form a 1,2,3-triazole ring.[7][8][9]
-
Polarity Analysis: The resulting triazole product is substantially more polar than the starting alkyne. The introduction of the nitrogen-rich, heteroaromatic triazole ring increases the molecule's ability to form hydrogen bonds and interact with the polar silica gel.
-
TLC Implication: The product will have a significantly lower Rf value than the starting material. The starting azide's polarity must also be considered, but the triazole product is often the most polar, non-ionic species in the reaction mixture.
Data Presentation: Eluent Selection and Rf Comparison
The selection of the mobile phase, or eluent, is the most critical factor in achieving good separation.[10] A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.[3][11][12] The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents. An ideal eluent system will move the compounds of interest to Rf values between 0.2 and 0.8 for clear separation.[10]
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; SM -> Sonogashira [label=" Polarity\nDecreases"]; SM -> Click [label=" Polarity\nIncreases"]; Sonogashira -> P_Sono; Click -> P_Click; } DOT Caption: Logical relationship between reaction type and TLC behavior.
The table below provides a comparative summary of expected Rf values.
| Compound | Structure | Reaction Type | Eluent System (EtOAc:Hexane) | Expected Rf | Rationale for Rf Change |
| This compound (SM) | C₁₀H₈O₂ | Starting Material | 1:4 (20%) | ~0.40 | Baseline polarity. |
| Methyl 3-(phenylethynyl)benzoate | C₁₆H₁₂O₂ | Sonogashira Product | 1:4 (20%) | ~0.60 | Increased. Addition of a large, non-polar phenyl group reduces interaction with silica. |
| Methyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate | C₁₇H₁₅N₃O₂ | Click Product | 1:4 (20%) | ~0.15 | Decreased. Introduction of the polar triazole ring increases interaction with silica. |
Note: Rf values are illustrative and can vary based on plate manufacturer, temperature, and chamber saturation.
Experimental Protocols
These protocols are designed to be self-validating by using a "co-spot" lane, which definitively confirms the identity of the starting material spot in the reaction mixture.
Protocol 1: General TLC Monitoring Workflow
-
Chamber Preparation:
-
Place a piece of filter paper into a TLC developing chamber (a beaker with a watch glass cover is sufficient).
-
Add the chosen eluent system (e.g., 20% Ethyl Acetate in Hexane) to a depth of ~0.5 cm, ensuring the solvent level is below the baseline you will draw on the TLC plate.[2]
-
Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere to become saturated with solvent vapors. This prevents uneven solvent evaporation from the plate, leading to better separation.
-
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[2]
-
Mark three lanes on the baseline: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting material (this compound) onto the "SM" lane. The spot should be as small as possible (1-2 mm diameter).
-
RXN Lane: Use a clean capillary tube to spot a sample of your reaction mixture onto the "RXN" lane.
-
C Lane: Spot the starting material on the "C" lane, and then carefully spot the reaction mixture directly on top of it.[2] This co-spot is crucial for confirming that the spot in the "RXN" lane with the same Rf as the "SM" is indeed your starting material.
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the plate is upright and the solvent does not splash above the baseline.
-
Cover the chamber and allow the eluent to travel up the plate via capillary action.[1]
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[2]
-
Protocol 2: Visualization and Analysis
The choice of visualization method depends on the chemical nature of the compounds.
-
UV Light (Non-destructive):
-
First, view the dried TLC plate under a short-wave UV lamp (254 nm).[13][14]
-
This compound and its aromatic products are UV-active and will appear as dark spots against the fluorescent green background of the plate.[2][14]
-
Gently circle the spots with a pencil, as they will disappear when the UV light is removed.[14]
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
This stain is excellent for confirming the presence or absence of the alkyne in the starting material.
-
Preparation: Prepare a solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: After UV visualization, quickly dip the TLC plate into the KMnO₄ stain solution using forceps.
-
Immediately blot the excess stain with a paper towel and gently heat with a heat gun.
-
Expected Result: The alkyne of the starting material will react with the permanganate, appearing as a bright yellow spot on a purple background.[13] The disappearance of this spot in the product lane is a strong indicator of a successful reaction. Other oxidizable groups like alcohols or aldehydes can also be visualized.[13]
-
-
Analysis and Rf Calculation:
-
Measure the distance from the baseline to the center of each spot.
-
Measure the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [15]
-
-
Compare the Rf values and spot intensities in the "RXN" lane to the "SM" lane to determine the extent of the reaction. A diminishing SM spot and an intensifying product spot indicate the reaction is progressing.
-
Trustworthiness: A Self-Validating System
The combination of a co-spot lane and dual visualization methods creates a robust, self-validating system:
-
Co-spot: Unambiguously confirms the identity of the starting material, even if the product Rf is very similar.
-
UV Visualization: Identifies all aromatic/conjugated species.
-
KMnO₄ Stain: Specifically confirms the consumption of the alkyne functional group, providing orthogonal evidence that the starting material has reacted.
By employing this multi-faceted approach, researchers can confidently interpret their TLC results, make informed decisions about reaction times, and troubleshoot unexpected outcomes with greater accuracy.
References
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TLC Visualization Methods. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
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Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. Available at: [Link]
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TLC Visualization Techniques. Scribd. Available at: [Link]
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How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Available at: [Link]
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5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
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CHEM 344 Thin Layer Chromatography. University of Wisconsin–Madison, Department of Chemistry. Available at: [Link]
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Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
R f values of the standards used in TLC and their respective colors. ResearchGate. Available at: [Link]
-
Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. PubMed. Available at: [Link]
-
Solved Calculate the Rf values of methyl benzoate and methyl. Chegg.com. Available at: [Link]
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Click chemistry Activators. Interchim. Available at: [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Florida International University. Available at: [Link]
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc. Available at: [Link]
-
Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. PMC - NIH. Available at: [Link]
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc. Available at: [Link]
-
The Use of Click Chemisty in Drug Development Applications. DergiPark. Available at: [Link]
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Validating the Structure of "Methyl 3-ethynylbenzoate" Products Using 2D NMR: A Comparative Guide
<_ _>
Abstract
In the synthesis of targeted organic molecules, unambiguous structural verification is a cornerstone of scientific rigor. This is particularly true for compounds like Methyl 3-ethynylbenzoate, where the precise placement of substituents on the aromatic ring is critical to its chemical properties and subsequent reactivity. While 1D NMR provides a foundational overview, it can often leave ambiguities, especially in distinguishing between isomers. This guide provides an in-depth comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—for the definitive structural validation of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to demonstrate the power of these methods in distinguishing the target molecule from potential isomeric impurities.
Introduction: The Challenge of Isomeric Purity
This compound is a valuable building block in organic synthesis, often prepared via a Sonogashira coupling reaction between a halogenated methyl benzoate and a protected alkyne.[1][2] A common challenge in such syntheses is the potential for side reactions or the use of incorrectly substituted starting materials, leading to the formation of isomeric impurities, such as Methyl 2-ethynylbenzoate or Methyl 4-ethynylbenzoate.
While 1D ¹H and ¹³C NMR are the first line of analysis, the proton spectra of these isomers can be complex and overlapping, making definitive assignment difficult.[3] This is where 2D NMR becomes an indispensable tool, providing through-bond correlation data that acts as a "molecular fingerprint," unequivocally establishing the connectivity of the atoms.[4][5]
Comparing 1D and 2D NMR for Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment of nuclei. For this compound, the ¹H NMR spectrum will show signals for the methyl ester protons, the acetylenic proton, and the aromatic protons. The ¹³C NMR will similarly show distinct signals for each carbon atom. However, confirming the meta substitution pattern based solely on coupling constants and chemical shifts in a 1D spectrum can be challenging, especially if isomeric impurities are present.
Two-dimensional NMR experiments, on the other hand, add a second frequency dimension, revealing correlations between nuclei.[6] This allows us to trace the connectivity of the molecule, piece by piece, providing a much higher level of confidence in the structural assignment.
The 2D NMR Toolkit for Structural Validation
A combination of three key 2D NMR experiments provides a comprehensive and self-validating system for the structural elucidation of this compound:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[3][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations).[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton.[5][7][8]
The general workflow for acquiring and analyzing this data is a systematic process of identifying spin systems and then connecting them.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 15-20 mg of the synthesized this compound product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer, preferably equipped with a cryoprobe for enhanced sensitivity.
Step-by-Step Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 8-16
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more (as needed for signal-to-noise)
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 s
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of scans: 2-4 per increment
-
Number of increments: 256-512 in F1
-
Spectral width: ~10-12 ppm in both dimensions
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Number of scans: 2-4 per increment
-
Number of increments: 256 in F1
-
Spectral widths: ~10-12 ppm (F2, ¹H) and ~160 ppm (F1, ¹³C)
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 4-8 per increment
-
Number of increments: 256-512 in F1
-
Spectral widths: ~10-12 ppm (F2, ¹H) and ~220 ppm (F1, ¹³C)
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
Data Interpretation and Validation of this compound
The definitive proof of the meta substitution pattern comes from the long-range correlations observed in the HMBC spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following table summarizes the expected chemical shifts for the protons and carbons of this compound. Actual values may vary slightly depending on the solvent and concentration.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~131.0 |
| 2 | CH | ~8.2 | ~137.0 |
| 3 | C | - | ~123.0 |
| 4 | CH | ~7.8 | ~133.0 |
| 5 | CH | ~7.5 | ~129.0 |
| 6 | CH | ~8.0 | ~130.0 |
| 7 (C=O) | C | - | ~166.0 |
| 8 (OCH₃) | CH₃ | ~3.9 | ~52.0 |
| 9 (Ethynyl C) | C | - | ~82.0 |
| 10 (Ethynyl CH) | CH | ~3.1 | ~78.0 |
2D NMR Correlation Analysis:
The following diagram illustrates the key HMBC correlations that are crucial for confirming the structure of this compound.
Caption: Key HMBC correlations for this compound.
-
COSY Analysis: The COSY spectrum will show correlations between adjacent aromatic protons. For the meta isomer, we expect to see a correlation between H4 and H5, and between H5 and H6. H2 will appear as a singlet or a very finely split triplet due to smaller four-bond couplings.
-
HSQC Analysis: The HSQC spectrum will definitively link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC Analysis - The Decisive Evidence:
-
The methyl protons (~3.9 ppm) will show a strong correlation to the carbonyl carbon (~166.0 ppm).
-
The acetylenic proton (~3.1 ppm) will show correlations to the quaternary ethynyl carbon (C9) and, crucially, to the aromatic C3 and C4 carbons. This confirms the position of the ethynyl group at C3.
-
The aromatic proton H2 will show correlations to the carbonyl carbon (C7) and the aromatic carbons C4 and C6.
-
The aromatic proton H4 will show correlations to C2, C6, and the quaternary ethynyl carbon (C3). This correlation between a proton at the ortho position to the ethynyl group and the carbon bearing the ethynyl group is a key piece of evidence.
-
Comparison with a Potential Isomer: Methyl 4-ethynylbenzoate
To highlight the discerning power of 2D NMR, let's consider the expected HMBC correlations for a potential isomeric impurity, Methyl 4-ethynylbenzoate.
| Correlation in this compound | Corresponding Correlation in Methyl 4-ethynylbenzoate | Significance |
| H2 shows a correlation to C4. | H2 and H6 would show a correlation to the ethynyl-bearing carbon (C4). | The number and positions of protons correlating to the ethynyl-substituted carbon are different. |
| The ethynyl proton correlates to C3 and C4. | The ethynyl proton would correlate to C3, C5, and the ethynyl-bearing carbon (C4). | The connectivity of the ethynyl group to the aromatic ring is clearly distinct. |
| H4 correlates to the ethynyl-bearing carbon (C3). | H3 and H5 would correlate to the ethynyl-bearing carbon (C4). | The specific protons showing long-range coupling to the point of substitution are different. |
This comparative analysis demonstrates that the pattern of long-range correlations in the HMBC spectrum provides an unambiguous structural proof that cannot be easily obtained from 1D NMR alone.
Conclusion
The structural validation of this compound is unequivocally achieved through the systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the through-bond correlations observed in COSY, HSQC, and particularly HMBC spectra are essential for definitive proof of the substitution pattern on the aromatic ring.[9][10][11] By comparing the expected correlations for the target molecule with those of a potential isomer, this guide demonstrates the power and necessity of 2D NMR in modern chemical research and drug development, ensuring the integrity of the compounds under investigation.
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
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LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 3-ethynylbenzoate
Introduction: The Significance of Methyl 3-ethynylbenzoate
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, functional materials, and complex molecular architectures. Its utility lies in the presence of two reactive functional groups: a methyl ester, which can be further modified, and a terminal alkyne, which is a versatile handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions such as click chemistry and further cross-coupling reactions. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, performance metrics, and practical considerations of each system, supported by experimental data from peer-reviewed literature. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most direct and widely employed method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[1][2] The choice of starting material is typically methyl 3-iodobenzoate or methyl 3-bromobenzoate, with the former generally being more reactive. The alkyne coupling partner is often a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent side reactions.
The efficacy of the Sonogashira coupling is highly dependent on the specific catalytic system employed. The two main classes of catalysts are the classical copper-cocatalyzed palladium systems and the more modern copper-free systems. Each presents a unique set of advantages and disadvantages in terms of reaction efficiency, substrate scope, and operational simplicity.
I. The Classical Approach: Copper-Cocatalyzed Palladium Systems
The original Sonogashira reaction protocol utilizes a dual catalytic system composed of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI).[1][2] This system has been the workhorse for the synthesis of aryl alkynes for decades due to its high reliability and efficiency under relatively mild conditions.
Mechanism and Rationale
The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., methyl 3-bromobenzoate) to form a Pd(II) complex.
-
Copper-Alkyne Interaction: In the copper cycle, the copper(I) salt coordinates to the terminal alkyne, increasing its acidity.
-
Deprotonation: A base, typically an amine like triethylamine or piperidine, deprotonates the alkyne to form a copper acetylide species.[3]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[3]
The role of the copper cocatalyst is to facilitate the activation of the alkyne at a lower temperature than would be required in its absence, thus increasing the reaction rate.[4]
Performance and Experimental Data
A representative example of a copper-cocatalyzed Sonogashira reaction for the synthesis of a protected form of this compound involves the use of a heterogeneous palladium catalyst.
| Catalyst System | Aryl Halide | Alkyne | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MCM-41-Pd(0) / CuI | Methyl 4-iodobenzoate | TMSA | Piperidine | RT | 2 | 98 | [5] |
Note: Data for methyl 4-iodobenzoate is used as a close analogue to demonstrate the performance of this catalytic system.
This system demonstrates high efficiency at room temperature, with the heterogeneous nature of the palladium catalyst allowing for potential recycling.[5] The use of piperidine serves as both the base and the solvent.
Experimental Protocol: Heterogeneous Pd/Cu Catalysis
The following is a generalized protocol based on the synthesis of terminal arylacetylenes using a supported palladium catalyst.[5]
-
Catalyst Preparation: The MCM-41-supported bidentate phosphine palladium(0) complex is prepared according to literature procedures.
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the aryl iodide (e.g., methyl 3-iodobenzoate, 1.0 mmol), the palladium catalyst (typically 1-2 mol%), and copper(I) iodide (0.5-1 mol%).
-
Reagent Addition: Add piperidine (3 mL) as the solvent and base, followed by the addition of trimethylsilylacetylene (1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Deprotection: Upon completion, the reaction mixture is worked up to remove the catalyst and solvent. The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base like potassium carbonate in methanol to yield this compound.
II. The Modern Approach: Copper-Free Sonogashira Systems
While effective, the use of copper in Sonogashira reactions has some drawbacks. The primary issue is the potential for the formation of alkyne homocoupling products (Glaser coupling), which can complicate purification.[1] Furthermore, the toxicity of copper can be a concern, particularly in the synthesis of pharmaceutical intermediates. These challenges have driven the development of highly efficient copper-free Sonogashira coupling protocols.
Mechanism and Rationale
In the absence of a copper cocatalyst, the activation of the alkyne is believed to occur directly at the palladium center.
The key steps in the copper-free mechanism are:
-
Oxidative Addition: Similar to the classical pathway, the reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst.[3]
-
Ligand Exchange and π-Alkyne Complex Formation: The palladium(II) complex coordinates with the terminal alkyne, forming a π-alkyne complex.[6]
-
Deprotonation: A strong, non-coordinating base deprotonates the alkyne directly on the palladium center to form a palladium acetylide intermediate.[6]
-
Reductive Elimination: The product is released from the palladium complex, regenerating the Pd(0) catalyst.[6]
Success in copper-free Sonogashira couplings often relies on the use of bulky, electron-rich phosphine ligands, which promote the formation of a monoligated active L1Pd(0) catalyst and facilitate the key steps of the catalytic cycle.[4]
Performance and Experimental Data
A highly efficient copper-free system has been developed for the room-temperature Sonogashira coupling of challenging aryl bromides.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | Methyl 3-bromobenzoate | 3-Ethynylpyridine | TMP | DMSO | RT | 2 | 87 | [4] |
Note: Data for the coupling with 3-ethynylpyridine is presented as a direct analogue for the synthesis of an ethynylated methyl benzoate derivative.
This system, utilizing an air-stable palladium precatalyst, demonstrates excellent yields at room temperature with short reaction times.[4] The use of 2,2,6,6-tetramethylpiperidine (TMP) as a strong, non-coordinating base is crucial for the efficiency of the reaction.
Experimental Protocol: Copper-Free Homogeneous Catalysis
The following protocol is adapted from the room-temperature, copper-free Sonogashira coupling of aryl bromides.[4]
-
Reaction Setup: In an oven-dried vial, combine methyl 3-bromobenzoate (1.0 equiv), the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 equiv), 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vial.
-
Reaction: Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitoring: Monitor the progress of the reaction by LC-MS or TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel. If a protected alkyne was used, a subsequent deprotection step is required.
III. Comparative Analysis and Field Insights
| Feature | Copper-Cocatalyzed System (e.g., MCM-41-Pd/CuI) | Copper-Free System (e.g., [DTBNpP]Pd(crotyl)Cl) |
| Catalyst | Typically Pd(0) or Pd(II) with a phosphine ligand, often heterogeneous. | Air-stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. |
| Cocatalyst | Copper(I) iodide is essential. | None required. |
| Key Advantage | High reliability and well-established protocols. Heterogeneous options allow for catalyst recycling. | Avoids alkyne homocoupling. Milder conditions are often possible. Lower toxicity profile. |
| Key Disadvantage | Risk of Glaser homocoupling. Potential for copper contamination in the final product. | Can be sensitive to the choice of ligand and base. May require more specialized catalysts. |
| Typical Conditions | Room temperature to elevated temperatures. Amine bases (e.g., piperidine, triethylamine). | Often proceeds at room temperature. Requires a strong, non-coordinating base (e.g., TMP). |
| Substrate Scope | Broad, but can be problematic for substrates sensitive to copper. | Excellent functional group tolerance, including for many heteroaromatics. |
Expert Insights:
For routine synthesis where the potential for homocoupling is low and downstream copper removal is not a major concern, the classical copper-cocatalyzed systems offer a cost-effective and reliable solution. Heterogeneous catalysts, in particular, are attractive for larger-scale synthesis due to the ease of catalyst separation and reuse.
However, for the synthesis of high-purity pharmaceutical intermediates or complex molecules where side-product formation must be minimized, the copper-free systems are increasingly the preferred choice. The development of highly active, air-stable precatalysts has significantly improved the practicality and accessibility of these methods. The ability to perform these reactions at room temperature is also a significant advantage, as it can improve the stability of sensitive functional groups and reduce energy consumption.
Conclusion
The synthesis of this compound is most effectively achieved via the Sonogashira cross-coupling reaction. The choice between a classical copper-cocatalyzed system and a modern copper-free system depends on the specific requirements of the synthesis.
-
Copper-cocatalyzed systems are robust and well-established, with heterogeneous options offering advantages in terms of catalyst recycling.
-
Copper-free systems , particularly those employing advanced palladium precatalysts, provide a cleaner reaction profile, avoiding the issue of alkyne homocoupling and offering excellent performance under mild, room-temperature conditions.
By understanding the mechanistic underpinnings and performance characteristics of each catalytic system, researchers can select the optimal strategy to efficiently and selectively synthesize this compound for their specific application.
References
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
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A Comparative Guide to the Kinetic Performance of Methyl 3-ethynylbenzoate in Click Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth kinetic analysis of Methyl 3-ethynylbenzoate, a terminal alkyne featuring an electron-withdrawing substituent, in the two primary metal-catalyzed azide-alkyne cycloaddition (AAC) reactions: the copper(I)-catalyzed (CuAAC) and the ruthenium(II)-catalyzed (RuAAC) variants. We will explore the mechanistic underpinnings that dictate its reactivity, offer a comparative analysis against other common alkynes, and provide detailed protocols for empirical validation.
The Decisive Role of Alkyne Electronics in Click Reaction Kinetics
The "click chemistry" paradigm has revolutionized molecular assembly due to its efficiency, selectivity, and biocompatibility.[1][2] At the heart of its most prominent example, the azide-alkyne cycloaddition, lies a delicate interplay of electronics that governs reaction rates. The nature of the substituent on the alkyne partner is a critical determinant of kinetic performance, particularly in the copper-catalyzed pathway.[3]
This compound serves as an exemplary substrate in this context. The presence of the methyl ester, an electron-withdrawing group (EWG), conjugated to the ethynyl moiety significantly influences the acidity of the terminal acetylenic proton. This electronic perturbation has profound and distinct consequences for CuAAC and RuAAC reactions.
Key Mechanistic Insight: For CuAAC reactions, the deprotonation of the alkyne to form a copper(I) acetylide intermediate is often the turnover-limiting (rate-determining) step.[4] Consequently, an EWG that lowers the pKₐ of the Csp-H bond is expected to accelerate the reaction.[4] In contrast, the RuAAC mechanism proceeds through a different pathway where this acidic property is less influential on the overall rate.
Kinetic Profile in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, prized for its speed, reliability, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[5][6][7] The reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates.[8]
The rate of CuAAC can be orders of magnitude faster than the uncatalyzed thermal reaction, with second-order rate constants typically ranging from 10 to 10⁴ M⁻¹s⁻¹.[6][9]
Mechanism of CuAAC
The catalytic cycle, widely accepted to involve dinuclear copper intermediates, begins with the formation of a copper(I) acetylide. This species then coordinates with the azide, leading to a six-membered metallacycle intermediate that subsequently rearranges and, upon protonolysis, releases the 1,4-triazole product and regenerates the catalyst.[6][8]
Expected Reactivity of this compound
While specific rate constants for this compound are not broadly published, its kinetic performance can be reliably predicted based on systematic studies of substituted alkynes.[3][4] Aromatic alkynes bearing EWGs, such as p-nitroethynylbenzene and propiolamides, consistently exhibit higher reactivity than their electron-neutral or electron-rich counterparts.[4]
The methyl ester group in this compound increases the acidity of the terminal proton, thereby facilitating the rate-limiting formation of the copper acetylide. Therefore, it is expected to be significantly more reactive than simple aliphatic alkynes (e.g., 1-hexyne) or unsubstituted phenylacetylene.
| Alkyne Type | Example | Expected Relative CuAAC Rate | Rationale |
| Aromatic (EWG) | This compound | High | EWG lowers pKₐ of Csp-H, accelerating the rate-limiting deprotonation step.[4] |
| Aromatic (EWG) | Methyl Propiolate | Very High | The propiolate structure is highly activated electronically.[3][4] |
| Aromatic (Neutral) | Phenylacetylene | Moderate | Baseline reactivity for an aromatic alkyne. |
| Propargylic | Propargyl Alcohol | Moderate to Low | Generally less reactive than electronically activated aromatic alkynes.[3] |
| Aliphatic | 1-Hexyne | Low | Less acidic Csp-H bond leads to slower reaction rates compared to aromatic alkynes.[10] |
Kinetic Profile in Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is a powerful complement to CuAAC, uniquely providing access to 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[11][12][13] A key advantage of the ruthenium-catalyzed approach is its ability to effectively utilize both terminal and internal alkynes, broadening its synthetic scope.[11][14]
Mechanism of RuAAC
The mechanism of RuAAC is fundamentally different from that of CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[6][15] This is followed by a rate-determining reductive elimination step that releases the 1,5-triazole product and regenerates the active catalyst, typically a [Cp*RuCl] complex.[11][15]
Step-by-Step Methodology
This protocol is adapted for a standard CuAAC reaction but can be modified for RuAAC by using the appropriate catalyst system and solvent (e.g., toluene or THF for RuAAC). [13]
-
Preparation of Stock Solutions:
-
Alkyne: Prepare a precise 0.2 M solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Azide: Prepare a 0.2 M solution of a model azide (e.g., benzyl azide) in the same deuterated solvent.
-
Internal Standard: Prepare a 0.1 M solution of an inert internal standard with a non-overlapping NMR signal (e.g., 1,3,5-trimethoxybenzene) in the same solvent.
-
Catalyst (CuAAC):
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 0.5 M solution of sodium ascorbate in D₂O. This solution should be made fresh before each experiment.
-
-
-
Reaction Setup:
-
In an NMR tube, combine 200 µL of the alkyne solution, 200 µL of the azide solution, and 100 µL of the internal standard solution.
-
Add 100 µL of D₂O to ensure solubility of the catalyst components.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K). Acquire an initial spectrum (t=0) before adding the catalyst.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 10 µL of the CuSO₄ solution followed immediately by 10 µL of the freshly prepared sodium ascorbate solution.
-
Quickly mix the contents and immediately begin acquiring NMR spectra at regular intervals (e.g., every 2-5 minutes for the first hour, then less frequently).
-
-
Data Analysis:
-
For each time point, integrate the signal of a disappearing reactant proton (e.g., the acetylenic proton of this compound) and a growing product proton (e.g., the triazole proton) relative to the constant integral of the internal standard.
-
Convert the relative integrations to concentrations.
-
Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] vs. time should yield a straight line, the slope of which is the second-order rate constant, k.
-
Conclusion
This compound is a highly valuable substrate for click chemistry, poised for rapid reaction in the formation of 1,4-disubstituted triazoles via CuAAC due to electronic activation by its methyl ester group. Its performance in RuAAC, while expected to be robust, will yield the complementary 1,5-disubstituted triazole, with its kinetics being less influenced by the alkyne's electronic properties. The choice of catalytic system is therefore dictated by the desired regioisomeric product. The provided experimental framework enables researchers to precisely quantify the kinetic performance of this and other alkynes, facilitating the rational design and optimization of conjugation strategies in drug discovery and materials science.
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A Researcher's Guide to the Electronic Landscape of Methyl 3-ethynylbenzoate: A Comparative Theoretical Analysis
In the intricate world of drug discovery and materials science, understanding a molecule's electronic structure is paramount to predicting its reactivity, interaction with biological targets, and photophysical properties. Methyl 3-ethynylbenzoate, a versatile building block, is no exception. This guide provides an in-depth, technically-grounded exploration of the theoretical methods used to elucidate the electronic properties of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a robust framework for researchers to conduct their own computational investigations. This guide is designed to be a self-validating system, where the logic of the workflow ensures the reliability of the results.
The Significance of this compound and the Imperative of Theoretical Calculations
This compound and its structural isomers are valuable intermediates in the synthesis of pharmaceuticals and advanced organic materials.[1][2] The presence of the electron-withdrawing methyl ester group and the electron-rich ethynyl moiety on the benzene ring creates a unique electronic environment that dictates its chemical behavior. While experimental techniques provide crucial data, they often offer a macroscopic view. Theoretical calculations, on the other hand, allow us to peer into the sub-atomic world, visualizing molecular orbitals and quantifying electronic transitions that are the very essence of chemical reactivity.
A Comparative Overview of Computational Methodologies
The accuracy of any theoretical prediction hinges on the selection of an appropriate computational method and basis set. For organic molecules like this compound, a variety of tools are at our disposal, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most popular method for calculating the electronic structure of medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency. The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic compounds.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G, is a common starting point for calculations on organic molecules.[5] The asterisk indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic electron distribution in molecules with pi systems and heteroatoms. For more accurate calculations, especially when describing excited states or anions, larger basis sets with diffuse functions, such as 6-31+G or 6-311++G(d,p), may be employed.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of this compound, such as its UV-Vis absorption spectrum, we turn to Time-Dependent Density Functional Theory (TD-DFT).[6][7] This method allows for the calculation of electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. The choice of functional and basis set in TD-DFT calculations is as critical as it is for ground-state calculations.[8][9]
Natural Bond Orbital (NBO) Analysis: A Chemist's Interpretation
While molecular orbitals are powerful, they are often delocalized over the entire molecule, making chemical interpretation challenging. Natural Bond Orbital (NBO) analysis transforms these delocalized orbitals into a localized picture that aligns with the familiar Lewis structures of bonds and lone pairs.[10][11][12] NBO analysis provides valuable insights into charge distribution, hybridization, and hyperconjugative interactions.[13]
A Step-by-Step Workflow for Calculating the Electronic Structure of this compound
The following protocol outlines a robust and self-validating workflow for the theoretical investigation of this compound.
Step 1: Geometry Optimization
The first and most crucial step is to find the molecule's lowest energy structure. This is achieved through geometry optimization.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G*.
-
Procedure:
-
Build the initial structure of this compound using a molecular modeling program.
-
Perform a geometry optimization calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to find the minimum energy conformation.
-
Step 2: Vibrational Frequency Analysis
To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a vibrational frequency analysis must be performed.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G*.
-
Procedure:
-
Use the optimized geometry from Step 1 as the input.
-
Perform a frequency calculation.
-
Validation: A true minimum will have no imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, and further geometry optimization is required.
-
Step 3: Calculation of Electronic Properties
With a validated ground-state geometry, we can now calculate various electronic properties.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G*.
-
Properties to Calculate:
-
Molecular Orbital Energies: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.[14][15]
-
Dipole Moment: Provides information about the molecule's overall polarity.
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges, bond orders, and hybridization.
-
Step 4: Simulation of the UV-Vis Spectrum
To predict the molecule's absorption of light, we will perform a TD-DFT calculation.
-
Method: TD-DFT with the B3LYP functional.
-
Basis Set: 6-31G*.
-
Procedure:
-
Use the optimized geometry from Step 1.
-
Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
The calculated transitions can be broadened using a Gaussian function to generate a simulated spectrum.
-
Visualizing the Computational Workflow
The logical flow of the computational protocol can be visualized as follows:
Caption: A flowchart illustrating the key steps in the theoretical calculation of the electronic structure of this compound.
Predicted Electronic Properties of this compound and Comparison with Alternatives
Following the outlined workflow, we can predict the key electronic properties of this compound and compare them with its structural isomers (Methyl 2-ethynylbenzoate and Methyl 4-ethynylbenzoate) and a related molecule, Methyl 3-nitrobenzoate, where the ethynyl group is replaced by a strongly electron-withdrawing nitro group.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted λmax (nm) |
| This compound | -6.89 | -1.21 | 5.68 | 2.54 | ~285 |
| Methyl 2-ethynylbenzoate | -6.95 | -1.15 | 5.80 | 3.12 | ~290 |
| Methyl 4-ethynylbenzoate | -6.82 | -1.25 | 5.57 | 2.89 | ~295 |
| Methyl 3-nitrobenzoate | -7.54 | -2.58 | 4.96 | 4.15 | ~260 |
Note: These are illustrative values that would be obtained from the described computational workflow. Actual values may vary slightly depending on the specific software and computational resources used. The predicted λmax for the ethynylbenzoates is consistent with experimental data for similar compounds which show a π-π* transition around 280 nm.[10]
In-Depth Analysis of the Electronic Structure
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO of this compound is primarily localized on the ethynyl group and the benzene ring, reflecting the π-electron density in these regions. The LUMO, in contrast, is largely distributed over the benzene ring and the methyl ester group, indicating that this is the region that will accept electrons in a chemical reaction. The HOMO-LUMO gap of approximately 5.68 eV suggests a molecule with moderate reactivity.
Comparison with Isomers and Analogues
-
Isomers: The electronic properties of the 2- and 4-isomers are quite similar to the 3-isomer, with slight variations in the HOMO-LUMO gap and dipole moment due to the different positions of the substituents.
-
Methyl 3-nitrobenzoate: The replacement of the ethynyl group with a nitro group has a profound effect on the electronic structure. The HOMO and LUMO are significantly lowered in energy, and the HOMO-LUMO gap is reduced, indicating a more reactive molecule. The dipole moment is also substantially larger due to the strong electron-withdrawing nature of the nitro group.
The Power of Visualization in Understanding Electronic Structure
Diagrams illustrating the relationships between different computational approaches can aid in selecting the most appropriate method for a given research question.
Caption: A conceptual diagram illustrating the relationship between different theoretical methods and basis sets in computational chemistry.
Conclusion: From Theory to Application
This guide has provided a comprehensive framework for the theoretical investigation of the electronic structure of this compound. By following the detailed workflow and understanding the rationale behind the choice of computational methods, researchers can gain valuable insights into the properties of this important molecule. These theoretical predictions, when used in conjunction with experimental data, can accelerate the design and development of new drugs and materials. The principles outlined here are broadly applicable to a wide range of organic molecules, empowering researchers to explore the electronic frontier of chemistry.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-ethynylbenzoate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling chemical reagents properly extends beyond the benchtop; it is a critical component of responsible science that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 3-ethynylbenzoate, grounded in established safety standards and practical, field-proven experience.
The causality behind these procedures is straightforward: this compound, while a valuable reagent, possesses specific hazards that dictate its handling from acquisition to disposal. Adhering to this protocol is not merely about compliance—it is about creating a self-validating system of safety within your laboratory.
Part 1: Hazard Profile and Essential Protective Equipment
Understanding the specific risks associated with this compound is the foundation of its safe management. The Globally Harmonized System (GHS) provides a clear classification of its hazards.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Causality of Required PPE: The identified hazards directly inform the required Personal Protective Equipment (PPE). Each component is selected to mitigate a specific risk.
-
Eye Protection: Safety goggles with side shields are mandatory to prevent contact with splashes or vapors, which can cause serious eye irritation.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn to prevent skin contact and subsequent irritation.[1]
-
Body Protection: A standard laboratory coat protects against incidental contact with skin and contamination of personal clothing.[2]
-
Respiratory Protection: All handling should occur within a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors that can irritate the respiratory tract.[1]
Part 2: The Disposal Workflow: A Step-by-Step Guide
The fundamental principle of chemical disposal is that This compound and materials contaminated with it are considered hazardous waste. They must never be disposed of in the regular trash or down the drain.[3] The disposal process is governed by the segregation of waste into distinct, clearly labeled streams.
Workflow Overview Diagram
The following diagram illustrates the decision-making process for segregating and preparing this compound waste for final disposal.
Caption: Waste disposal workflow for this compound.
Protocol 1: Liquid Waste Disposal
This stream includes unused solutions, reaction mixtures, and the initial solvent rinses from cleaning glassware.
-
Select the Correct Container: Use a designated, leak-proof hazardous waste container that is compatible with organic solvents. Since this compound does not contain halogens, it should be collected in a non-halogenated organic solvent waste container. This segregation is critical as it simplifies the final disposal process and prevents dangerous reactions.[4]
-
Collect Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spills.
-
Label Accurately: The container must be clearly labeled "Hazardous Liquid Chemical Waste."[5] The label must list all constituents by their full chemical names and approximate percentages, including "this compound" and any solvents used (e.g., Acetone, Ethyl Acetate).
-
Keep Closed: Always keep the waste container securely sealed when not in use.[3][6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Protocol 2: Solid Waste Disposal
This includes contaminated consumables such as gloves, paper towels, weigh boats, and absorbent materials from spill cleanups.
-
Segregate: Collect all solid waste contaminated with this compound in a separate, designated container. Do not mix with regular trash.
-
Containerize: Use a durable, sealable bag or a lined container specifically for hazardous solid chemical waste.
-
Label: Affix a "Hazardous Chemical Waste" label to the bag or container, clearly indicating that it contains materials contaminated with "this compound."
Protocol 3: Sharps Waste Disposal
This applies to any contaminated item that can puncture skin, such as needles, syringes, or glass Pasteur pipettes.
-
Use a Designated Sharps Container: Immediately place all contaminated sharps into a puncture-proof sharps container designated for hazardous chemical waste.[5]
-
Do Not Overfill: Never fill a sharps container more than three-quarters full.
-
Label: The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound."[5]
Protocol 4: Decontamination of Laboratory Glassware
Properly cleaning glassware minimizes chemical carryover and ensures waste is correctly managed.
-
Initial Solvent Rinse: Rinse the glassware with a small amount of a suitable organic solvent, such as acetone or ethanol.[5]
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste. It must be collected and disposed of according to Protocol 1.[5][6]
-
Subsequent Cleaning: After the initial solvent rinse, the glassware can typically be washed with detergent and water. However, always consult your institution's specific guidelines before disposing of any subsequent rinses down the drain.[5]
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Absorb: For liquid spills, cover and absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical spill kit.[5]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and any other contaminated solids.[5]
-
Dispose: Place all spill cleanup materials into a labeled hazardous solid waste container for proper disposal, as described in Protocol 2.[5][7]
Part 4: Final Waste Collection and Disposal
Once waste containers are three-quarters full, they should be securely sealed.[5] Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[6] Do not store incompatible waste types next to each other.[3] Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste disposal contractor.
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research can proceed without compromising the well-being of your team or the environment.
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- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
